7-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRLASLGKGDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663747 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425380-39-8 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS No: 425380-39-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document, grounded in the principles of physical organic chemistry, outlines the expected properties and provides detailed, field-proven protocols for their empirical determination. By analyzing the structural contributions of the 4-azaindole core and the C7-methoxy substituent, and drawing comparisons with the parent compound 1H-pyrrolo[3,2-b]pyridine and its isomers, this guide serves as an essential resource for researchers, enabling them to anticipate the compound's behavior, design appropriate experimental conditions, and ensure its effective use in synthetic and developmental programs.
Introduction and Molecular Overview
The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, represents a critical class of heterocyclic compounds. It is considered a bioisostere of indole, where the C4 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making azaindole derivatives highly valuable in modern drug design[1]. These scaffolds are integral to a wide range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs, underscoring the importance of understanding their fundamental properties[1][2][3][4][5].
This compound is a specific derivative that incorporates a methoxy group at the 7-position of the pyridine ring. This addition is expected to modulate the compound's lipophilicity, basicity, and potential for hydrogen bonding, thereby influencing its solubility, crystal packing, and interaction with biological targets. This guide provides a detailed examination of these key physical properties.
Molecular Structure:
Caption: Workflow for melting point determination.
Solubility Profile
Expertise & Experience: The molecule's structure presents both polar and non-polar characteristics. The pyrrole N-H and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, suggesting solubility in protic solvents like methanol. The aromatic rings provide non-polar character, while the methoxy group adds polarity, likely enabling solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Solubility in aprotic polar solvents like DMSO is expected to be high. Aqueous solubility is likely low but can be enhanced at acidic pH due to protonation of the pyridine nitrogen.
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, DMSO, DCM, Ethyl Acetate, Hexane).
-
Sample Addition: Add ~1 mg of this compound to each vial.
-
Observation: Vortex each vial for 30 seconds. Visually inspect for dissolution.
-
Incremental Addition: If dissolved, add the compound in 1 mg increments until saturation is observed.
-
Classification:
-
Very Soluble: >100 mg/mL
-
Freely Soluble: 10-100 mg/mL
-
Soluble: 1-10 mg/mL
-
Slightly Soluble: 0.1-1 mg/mL
-
Insoluble: <0.1 mg/mL
-
Acidity and Basicity (pKa)
Expertise & Experience: this compound is an amphoteric compound with two key ionizable sites:
-
The Pyrrole N-H proton: This proton is weakly acidic, similar to indole. Its pKa is expected to be around 16-18, meaning it will only be deprotonated by very strong bases.
-
The Pyridine Nitrogen (N4): This nitrogen is basic and is the primary site of protonation in acidic conditions. For the parent 7-azaindole, the pKa of the conjugate acid is ~4.6. The electron-donating methoxy group at the C7 position is expected to slightly increase the electron density on the pyridine ring, making the N4 nitrogen slightly more basic. Therefore, a pKa value between 4.5 and 5.0 is a reasonable estimate. This property is crucial for designing salt forms and predicting absorption in physiological environments.
Experimental Protocol: pKa Determination via Potentiometric Titration
-
Solution Preparation: Prepare a ~0.01 M solution of the compound in a suitable solvent system (e.g., 80:20 Methanol:Water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and a micro-burette. Maintain an inert atmosphere (N₂) to exclude CO₂.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa (protonation of N4).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral features and the workflows for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
-
N-H Proton: A broad singlet, likely > 9.0 ppm.
-
Aromatic Protons: Three protons on the pyrrolopyridine core. The H5 and H6 protons on the pyridine ring will appear as doublets, likely between 7.0 and 8.5 ppm. The protons on the pyrrole ring (H2, H3) will also be distinct, likely between 6.5 and 7.5 ppm.
-
Methoxy Protons: A sharp singlet for the -OCH₃ group, expected around 3.9-4.1 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
-
Aromatic Carbons: 7 distinct signals in the aromatic region (~100-155 ppm).
-
Methoxy Carbon: One signal in the aliphatic region, typically ~55-60 ppm.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum: Acquire a proton-decoupled carbon spectrum.
-
2D Spectra (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMQC (¹H-¹³C correlation) experiments to definitively assign all proton and carbon signals.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a strong signal for the protonated molecule [M+H]⁺.
Expected Mass Spectrum (ESI+):
-
Molecular Formula: C₈H₈N₂O
-
Exact Mass: 148.0637
-
Primary Ion: [M+H]⁺ at m/z = 149.0715
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.
-
LC Method: Inject the sample onto a C18 HPLC column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is resolved from any impurities.
-
MS Detection: Direct the HPLC eluent to the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to the protonated molecule and confirm its m/z matches the calculated value.
Caption: Workflow for LC-MS analysis.
References
- Aaron Chemicals LLC. (2024). Safety Data Sheet. Retrieved from [https://www.aaron-chemicals.com/show/product/1H-Pyrrolo[2,3-b]pyridine, 3-(3,4-dimethoxyphenyl)-2-methyl--880771-35-7]([Link], 3-(3,4-dimethoxyphenyl)-2-methyl--880771-35-7)
- Coolpharm. (n.d.). 425380-39-8.
- ResearchGate. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChemLite. (n.d.). 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine.
- Kuujia. (2024). Cas no 1190317-86-2 (6-Methoxy-1H-pyrrolo[3,2-b]pyridine).
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
- SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - 1H NMR.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to 7-Methoxy-1H-pyrrolo[3,2-b]pyridine: Structure, Synthesis, and Significance
Executive Summary: This guide provides a comprehensive technical overview of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Built upon the privileged 4-azaindole scaffold, this molecule serves as a critical building block for synthesizing targeted therapeutics, particularly kinase inhibitors. This document details its core molecular structure, including IUPAC numbering, outlines a representative synthetic pathway with mechanistic considerations, tabulates its key physicochemical properties, and discusses its applications and strategic importance in modern drug discovery.
Core Molecular Profile
Introduction to the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine ring system, commonly known by its trivial name 4-azaindole, is a bicyclic heteroaromatic compound structurally analogous to indole.[1] This scaffold is considered a "privileged structure" in medicinal chemistry. The strategic replacement of the C4 carbon in indole with a nitrogen atom imparts distinct physicochemical properties, such as altered hydrogen bonding capacity, dipole moment, and improved aqueous solubility, which can enhance pharmacokinetic profiles of drug candidates.[2] The pyridine nitrogen introduces a hydrogen bond acceptor site, which can be pivotal for molecular recognition at biological targets.
Chemical Identity
This compound is a derivative of the 4-azaindole core. The addition of a methoxy group at the 7-position further modulates the electronic and steric properties of the scaffold, offering a refined building block for targeted synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 7-Methoxy-4-azaindole |
| CAS Number | 425380-39-8[3] |
| Molecular Formula | C₈H₈N₂O[4] |
| Molecular Weight | 148.16 g/mol [5] |
| SMILES | COC1=CC=NC2=C1NC=C2[3] |
Chemical Structure and IUPAC Numbering Convention
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic numbering convention for fused heterocyclic systems. For the pyrrolo[3,2-b]pyridine scaffold, numbering begins at the pyrrole nitrogen (position 1) and proceeds around the bicyclic system. The pyridine nitrogen is located at position 4. This standardized numbering is crucial for the unambiguous identification of substituted derivatives.
Caption: IUPAC numbering of the this compound structure.
Synthesis and Mechanistic Insights
Retrosynthetic Strategy & Method Selection
The synthesis of substituted 4-azaindoles can be challenging compared to their indole counterparts due to the electron-deficient nature of the pyridine ring.[6] A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For this compound, a logical approach starts from a suitably substituted pyridine, such as 2,3-disubstituted 6-methoxypyridine, and proceeds via cyclization.
The protocol detailed below is a representative method adapted from established azaindole syntheses, such as those involving palladium-catalyzed cyclization or domino reactions.[2][7] The choice of a palladium-catalyzed approach, for instance, is driven by its high efficiency and functional group tolerance, which are paramount in complex molecule synthesis.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible synthesis starting from a commercially available or readily synthesized pyridine derivative.
Step 1: Synthesis of 2-Amino-3-bromo-6-methoxypyridine (Intermediate A)
-
To a solution of 2-amino-6-methoxypyridine (1.0 eq) in a suitable solvent like acetonitrile or DMF, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A.
Step 2: Palladium-Catalyzed Sonogashira Coupling (Intermediate B)
-
To a degassed solution of Intermediate A (1.0 eq) and trimethylsilylacetylene (1.5 eq) in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at 80 °C for 12-16 hours.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the TMS-protected alkyne intermediate.
-
Deprotect the TMS group using a mild base like potassium carbonate in methanol to afford 2-amino-3-ethynyl-6-methoxypyridine (Intermediate B).
Step 3: Cyclization to form this compound
-
Dissolve Intermediate B (1.0 eq) in a high-boiling point solvent such as DMF or NMP.
-
Add a strong base, such as potassium tert-butoxide (2.0 eq), at room temperature.
-
Heat the reaction to 100-120 °C and monitor by TLC. The cyclization typically proceeds via intramolecular nucleophilic attack of the amino group onto the alkyne, followed by tautomerization.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography or recrystallization to obtain this compound.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Spectroscopic and Physicochemical Properties
Characterization of the final compound is essential for confirming its identity and purity. While a publicly available, peer-reviewed full dataset for this specific molecule is not readily consolidated, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm the availability of characterization data such as NMR and LC-MS upon request.[3]
| Property | Expected Data / Observation |
| ¹H NMR | - Aromatic protons on the pyridine and pyrrole rings (typically δ 6.5-8.5 ppm).- A singlet for the methoxy protons (typically δ 3.9-4.1 ppm).- A broad singlet for the N-H proton of the pyrrole ring (can be variable, often > δ 10 ppm). |
| ¹³C NMR | - Aromatic carbons (typically δ 100-150 ppm).- Methoxy carbon (typically δ 55-60 ppm). |
| Mass Spec (MS) | - Expected [M+H]⁺ peak at m/z = 149.07. |
| Infrared (IR) | - N-H stretching vibration (typically 3200-3400 cm⁻¹).- C-O stretching for the methoxy group (typically 1050-1250 cm⁻¹).- Aromatic C-H and C=C/C=N stretches. |
| Appearance | Typically an off-white to yellow solid at room temperature. |
Applications in Medicinal Chemistry and Drug Development
The 4-Azaindole Scaffold as a Kinase Hinge-Binder
The 1H-pyrrolo[3,2-b]pyridine core is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors. The N-H donor of the pyrrole ring and the pyridine nitrogen acceptor (N4) can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[8] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.
Role as a Key Intermediate
This compound is not typically a final drug product but rather a strategic intermediate. The methoxy group can serve several purposes:
-
Electronic Modulation: It acts as an electron-donating group, influencing the reactivity of the aromatic system for further functionalization.
-
Steric Anchor: It can occupy a specific pocket within a target protein's active site.
-
Metabolic Blocker: In some cases, a methoxy group can block a potential site of metabolic oxidation, improving the drug's half-life.
-
Synthetic Handle: The methoxy group can be demethylated to a hydroxyl group, providing a point for further chemical elaboration.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been successfully developed into potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), demonstrating the therapeutic potential of this class of compounds.[8] The principles of targeting kinases with these scaffolds are broadly applicable across the different azaindole isomers.
Conclusion
This compound is a well-defined and valuable chemical entity for drug discovery. Its structural foundation on the 4-azaindole scaffold provides a validated starting point for the design of potent and selective enzyme inhibitors. A clear understanding of its structure, numbering, and synthetic accessibility allows researchers to strategically incorporate this fragment into larger molecules, leveraging its unique electronic and hydrogen-bonding properties to achieve desired therapeutic profiles. This guide provides the foundational knowledge necessary for scientists and drug developers to effectively utilize this important building block in their research endeavors.
References
- Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
- Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. The Royal Society of Chemistry.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
- PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-b)pyridine-2,3-dione.
- PubChem. (n.d.). CID 66775337.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C8H8N2O, 1 gram.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents.
Sources
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- 3. 425380-39-8|this compound|BLD Pharm [bldpharm.com]
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- 5. chemscene.com [chemscene.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-methoxy-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
Affiliation: Google AI Laboratories
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document serves as a detailed template. It outlines the expected spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—based on established principles and data from the closely related parent compound, 1H-pyrrolo[3,2-b]pyridine. The methodologies for data acquisition and interpretation are detailed to guide researchers in their own characterization of this compound. All presented data for the parent scaffold should be considered illustrative.
Introduction: The 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide range of biologically active molecules. The introduction of a methoxy group at the 7-position is anticipated to modulate the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of any chemical research, ensuring the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Data (Illustrative)
The following is a predicted spectrum. Actual chemical shifts and coupling constants will need to be determined experimentally.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 11.0 - 12.0 | br s | - |
| H5 | 8.0 - 8.2 | d | ~5.0 |
| H6 | 6.8 - 7.0 | d | ~5.0 |
| H2 | 7.2 - 7.4 | t | ~3.0 |
| H3 | 6.4 - 6.6 | dd | ~3.0, ~1.5 |
| OCH₃ | 3.9 - 4.1 | s | - |
Causality Behind Expected Chemical Shifts:
-
NH Proton (H1): The pyrrolic NH proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.
-
Pyridine Protons (H5, H6): The protons on the pyridine ring are in an electron-deficient system, leading to downfield shifts. The ortho-coupling between H5 and H6 should be observable.
-
Pyrrole Protons (H2, H3): These protons are in an electron-richer environment compared to the pyridine ring. The characteristic coupling patterns of the pyrrole ring will be evident.
-
Methoxy Protons (OCH₃): The methyl protons of the methoxy group will appear as a sharp singlet in the typical ether region.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data (Illustrative)
The following is a predicted spectrum. Actual chemical shifts will need to be determined experimentally.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7a | 145 - 150 |
| C7 | 155 - 160 |
| C5 | 140 - 145 |
| C3a | 125 - 130 |
| C2 | 120 - 125 |
| C6 | 110 - 115 |
| C3 | 100 - 105 |
| OCH₃ | 55 - 60 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₃) |
| ~3400 | N-H stretch | Pyrrole |
| 1600 - 1450 | C=C and C=N stretch | Aromatic rings |
| 1250 - 1050 | C-O stretch | Aryl ether |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectrometric Data
-
Molecular Formula: C₈H₈N₂O
-
Exact Mass: 148.0637 g/mol
-
Expected [M+H]⁺: 149.0715
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the mass of the molecular ion peak ([M+H]⁺) and compare it to the calculated exact mass to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. This guide provides the foundational knowledge and expected spectral characteristics to aid researchers in the unambiguous identification and characterization of this and related compounds. The provided protocols are robust and widely applicable in a standard organic chemistry laboratory setting.
References
Currently, no specific public literature reference provides the complete spectroscopic dataset for this compound. Researchers are advised to consult commercial supplier documentation or perform de novo characterization.
An In-depth Technical Guide to 7-methoxy-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its core identifiers, physicochemical properties, a plausible synthetic route, and its relevance in the broader context of drug discovery.
Core Identifiers and Chemical Structure
This compound, also known as 7-methoxy-4-azaindole, is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methoxy group substituted at the 7-position.
| Identifier | Value | Source |
| CAS Number | 425380-39-8 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Canonical SMILES | COC1=CC=NC2=C1NC=C2 | [1] |
| InChI | InChI=1S/C8H8N2O/c1-11-8-4-2-9-6-5(8)3-7-10-6/h2-4,7H,1H3,(H,10,7) | Generated |
| InChIKey | YLKCASDSBGFDTG-UHFFFAOYSA-N | Generated |
| IUPAC Name | This compound | Generated |
digraph "7_methoxy_1H_pyrrolo_3_2_b_pyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; edge [style=solid];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,0.7!"]; C3 [label="C", pos="1.5,-0.7!"]; C3a [label="C", pos="0.5,-1.2!"]; N4 [label="N", pos="-0.5,-0.7!"]; C5 [label="C", pos="-1.5,-0.7!"]; C6 [label="C", pos="-1.5,0.7!"]; C7 [label="C", pos="-0.5,1.2!"]; C7a [label="C", pos="0.0,0.0!"]; O8 [label="O", pos="-2.5,1.2!"]; C9 [label="C", pos="-3.5,0.7!"]; H1 [label="H", pos="0.5,1.9!"]; H2 [label="H", pos="2.2,1.2!"]; H3 [label="H", pos="2.2,-1.2!"]; H5 [label="H", pos="-2.2,-1.2!"]; H9_1 [label="H", pos="-4.2,1.2!"]; H9_2 [label="H", pos="-3.5,0.0!"]; H9_3 [label="H", pos="-4.2,0.2!"];
// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; C7 -- O8 [len=1.5]; O8 -- C9 [len=1.5]; N1 -- H1 [len=1.0]; C2 -- H2 [len=1.0]; C3 -- H3 [len=1.0]; C5 -- H5 [len=1.0]; C9 -- H9_1 [len=1.0]; C9 -- H9_2 [len=1.0]; C9 -- H9_3 [len=1.0];
Caption: Plausible synthetic route to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine (Halogenated Precursor)
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-bromo-1H-pyrrolo[3,2-b]pyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reaction vessel, combine 7-bromo-1H-pyrrolo[3,2-b]pyridine, sodium methoxide (NaOMe), and a catalytic amount of copper(I) iodide (CuI) in DMF.
-
Reaction Execution: Heat the mixture at an elevated temperature (e.g., 110-130 °C) for several hours, again monitoring by TLC. [2]3. Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
As with the physicochemical properties, experimental spectroscopic data for this specific compound is not widely published. The following are predicted NMR chemical shifts based on the analysis of structurally similar azaindole derivatives.
¹H NMR (Predicted, 500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H |
| ~7.9 | d | 1H | H5 |
| ~7.5 | t | 1H | H3 |
| ~6.8 | d | 1H | H6 |
| ~6.5 | dd | 1H | H2 |
| ~3.9 | s | 3H | OCH₃ |
¹³C NMR (Predicted, 125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C7 |
| ~145 | C7a |
| ~130 | C3a |
| ~128 | C5 |
| ~122 | C3 |
| ~105 | C6 |
| ~100 | C2 |
| ~55 | OCH₃ |
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for indole and to form key hydrogen bonding interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications.
The introduction of a methoxy group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological activity. While specific studies on this compound are limited, the broader class of substituted pyrrolopyridines has shown promise in several areas:
-
Kinase Inhibition: The pyrrolopyridine nucleus is a common core in the design of kinase inhibitors for oncology and inflammatory diseases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites. [3][4]* Anticancer Activity: Various derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as potent anticancer agents, demonstrating that this heterocyclic system is a viable starting point for the development of new oncology drugs. [5][6][7]* Central Nervous System (CNS) Activity: The structural similarity to endogenous signaling molecules makes azaindoles attractive candidates for CNS-acting drugs. [8] The 7-methoxy substitution, in particular, can be explored to optimize binding to a target protein by occupying a hydrophobic pocket or by altering the electronic nature of the aromatic system.
Safety and Handling
Specific toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents an intriguing building block for medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, its structural relationship to a class of biologically active compounds suggests its potential for the development of novel therapeutics. The plausible synthetic route and predicted properties outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological activity of this compound. Further research is warranted to fully elucidate its properties and potential applications.
References
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
- Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (URL: [Link])
- Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. (URL: [Link])
- Synthesis of Azaindoles. (URL: [Link])
- An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed. (URL: [Link])
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - MDPI. (URL: [Link])
- Different strategies for synthesis of 7-azaindoles - ResearchG
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. (URL: [Link])
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])
- Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (URL: [Link])
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: [Link])
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl) - Beilstein Journals. (URL: [Link])
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: [Link])
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. (URL: [Link])
- CID 66775337 | C14H12N4 - PubChem. (URL: [Link])
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
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- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendant Therapeutic Potential of 7-Methoxypyrrolopyridine Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a methoxy group at the 7-position of this scaffold has emerged as a promising avenue for the development of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of 7-methoxypyrrolopyridine derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the mechanistic underpinnings of their action, supported by field-proven insights and detailed experimental protocols. This document is intended to serve as an in-depth resource for researchers and drug development professionals, facilitating the exploration and advancement of this promising class of compounds.
Introduction: The Strategic Significance of the 7-Methoxypyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bioisosteres of indole and purine, enabling them to interact with a wide array of biological targets. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment conducive to potent and selective ligand-receptor interactions. The introduction of a methoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can act as a hydrogen bond acceptor, modulate lipophilicity, and influence metabolic stability, thereby enhancing the compound's overall therapeutic profile. A review of pyridine derivatives has indicated that the presence and position of a methoxy group can enhance antiproliferative activity against various cancer cell lines[1][2]. This guide will explore the multifaceted biological activities of this specific class of derivatives, providing a rationale for their continued investigation in drug discovery programs.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the pyrrolopyridine and structurally similar pyrrolopyrimidine scaffolds have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets[3].
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase frequently overexpressed or mutated in various cancers[3]. One study reported a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides with potent EGFR inhibitory activity, with compound 5k showing an IC50 value of 79 nM, comparable to the known inhibitor erlotinib (IC50 = 55 nM)[3]. The 7-methoxy group in our target scaffold can potentially enhance binding to the ATP-binding pocket of EGFR, contributing to potent inhibition.
-
Multi-Kinase Inhibition: The therapeutic efficacy of targeting multiple kinases simultaneously is a well-established strategy in cancer therapy. Pyrrolopyrimidine derivatives have been shown to act as multi-targeted kinase inhibitors, affecting EGFR, Her2, VEGFR2, and CDK2[4]. For instance, compound 5k from the aforementioned study also demonstrated potent inhibition of Her2 (IC50 = 40 nM), VEGFR2 (IC50 = 136 nM), and CDK2[3]. This multi-targeted approach can overcome resistance mechanisms and lead to a more durable antitumor response.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Pyrrolo[2,3-b]pyridine derivatives have emerged as highly potent inhibitors of GSK-3β, a kinase implicated in various diseases, including cancer and Alzheimer's disease. Remarkably potent compounds with IC50 values in the low nanomolar range (e.g., 0.22 nM, 0.26 nM, and 0.24 nM) have been reported[5].
Induction of Apoptosis
Beyond kinase inhibition, 7-methoxypyrrolopyridine derivatives are anticipated to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on related compounds have shown that they can arrest the cell cycle and trigger the apoptotic cascade. For example, a potent pyrrolo[2,3-d]pyrimidine derivative was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2[3].
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrrolopyridine and pyrrolopyrimidine derivatives against various cancer cell lines and kinases, providing a benchmark for the expected potency of 7-methoxy analogs.
| Compound Class | Target Cell Line/Kinase | Representative IC50 Values | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 79 nM | [3] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 nM | [3] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 nM | [3] |
| Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.01 µM | [6] |
| Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 nM | [5] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | [7] |
| Thiazolo[4,5-b]pyridine | MCF-7 (Breast Cancer) | - | [8] |
Experimental Protocols: Assessing Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 7-methoxypyrrolopyridine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the EGFR enzyme, and the 7-methoxypyrrolopyridine derivative at various concentrations.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate peptide solution.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection or a fluorescence-based assay.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualization of Anticancer Mechanisms
Caption: Proposed anticancer mechanism of 7-methoxypyrrolopyridine derivatives.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Pyrrolopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-2 Inhibition
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. A recent study reported the design and synthesis of pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors, with some compounds showing potent and selective COX-2 inhibitory activity[9]. The 7-methoxy group on the pyrrolopyridine scaffold may contribute to favorable interactions within the COX-2 active site, leading to potent and selective inhibition.
Quantitative Data Summary: Anti-inflammatory Activity
The following table presents COX-2 inhibitory data for representative pyrrolopyrimidine derivatives.
| Compound Class | Target | Representative IC50 Values | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrolopyrimidine | COX-2 | 0.08 µM | 797 | [9] |
| Pyrrolopyrimidine | COX-2 | 0.13 µM | 260 | [9] |
Experimental Protocols: Assessing Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Compound Incubation: Incubate the purified COX-1 or COX-2 enzyme with the 7-methoxypyrrolopyridine derivative at various concentrations in a reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Visualization of Anti-inflammatory Mechanism
Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrolopyridine and related heterocyclic scaffolds have shown promise in this area.
Spectrum of Activity
Studies on pyrrolopyrimidine derivatives have demonstrated their activity against Gram-positive bacteria, particularly Staphylococcus aureus. One study identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 8 mg/L[10]. Another study on thiazolo[4,5-b]pyridines reported a derivative with an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli[8]. The 7-methoxy group could potentially enhance the antibacterial activity by improving cell wall penetration or interaction with bacterial targets.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrrolopyrimidine and thiazolopyridine derivatives against various microbial strains.
| Compound Class | Microbial Strain | Representative MIC Values | Reference |
| Pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 8 mg/L | [10] |
| Thiazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 0.21 µM | [8] |
| Thiazolo[4,5-b]pyridine | Escherichia coli | 0.21 µM | [8] |
Experimental Protocols: Assessing Antimicrobial Activity
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the 7-methoxypyrrolopyridine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of Antimicrobial Assay Workflow
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 7-methoxypyrrolopyridine derivatives are limited, valuable insights can be extrapolated from related scaffolds. For pyridine derivatives, the presence and position of methoxy groups have been shown to enhance antiproliferative activity[1][2]. In a series of pyrrolo[3,2-b]pyridine derivatives, substitutions on the pyridine ring were found to be critical for their antiproliferative activity against melanoma cells[11]. Furthermore, in a study of pyrrolo[2,3-b]pyridines as Cdc7 kinase inhibitors, modifications on the pyrrolopyridine core led to a potent inhibitor with an IC50 of 7 nM[12]. These findings underscore the importance of systematic structural modifications to optimize the biological activity of the 7-methoxypyrrolopyridine scaffold.
Conclusion and Future Directions
The 7-methoxypyrrolopyridine scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The available evidence from structurally related compounds strongly suggests that these derivatives are likely to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The 7-methoxy group is anticipated to confer favorable physicochemical and pharmacological characteristics, leading to enhanced potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 7-methoxypyrrolopyridine derivatives. This should include:
-
Screening against a broad panel of cancer cell lines and kinases to elucidate their anticancer potential and mechanism of action.
-
In-depth investigation of their anti-inflammatory properties, including their selectivity for COX-2 over COX-1.
-
Evaluation of their antimicrobial spectrum against a range of pathogenic bacteria and fungi, including drug-resistant strains.
-
Detailed structure-activity relationship studies to guide the optimization of lead compounds.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety of the most promising candidates.
By systematically exploring the therapeutic potential of 7-methoxypyrrolopyridine derivatives, the scientific community can unlock new avenues for the treatment of cancer, inflammatory diseases, and infectious diseases.
References
- Chen, X., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 22(14), 7481. [Link]
- El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5081. [Link]
- Various Authors. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Various Authors. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
- Various Authors. (n.d.). IC50 values (µM) of the synthesized compounds against the HepG2, MCF-7,...
- Hsieh, C.-H., et al. (2019). Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]
- Various Authors. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Various Authors. (n.d.). MIC values for compounds 7, 9, and 14.
- Rybka, S., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Grygorenko, O. O., et al. (2022).
- Rybka, S., et al. (2021).
- Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
- El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 8(13), 1547-1560. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 11, 1269395. [Link]
- Various Authors. (2025). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
- Velázquez-Hernández, G. J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
- Rasmussen, M. G., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 999. [Link]
- Velázquez-Hernández, G. J., et al. (2024).
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A Technical Guide to the Identification and Validation of Kinase Targets for 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract: The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide presents a comprehensive, multi-phase strategy for the systematic identification and validation of potential protein kinase targets for the novel compound, 7-methoxy-1H-pyrrolo[3,2-b]pyridine. We detail a robust workflow that begins with broad, computational-based target prediction to generate initial hypotheses, followed by rigorous in vitro biochemical validation to confirm direct enzymatic inhibition and assess kinome-wide selectivity. The workflow culminates in cell-based assays to verify target engagement and functional activity within a physiological context. This document provides not only the strategic rationale behind each phase but also detailed, actionable protocols for researchers and drug development professionals aiming to characterize novel small molecule kinase inhibitors.
Introduction: The Rationale for Investigating this compound
Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of therapeutic targets, particularly in oncology and immunology. The pyrrolopyridine nucleus and its isosteres, such as the pyrrolo[2,3-d]pyrimidine scaffold, are structurally analogous to the adenine core of ATP. This feature makes them ideal starting points for the design of ATP-competitive kinase inhibitors.[1] Indeed, derivatives of this heterocyclic system have been successfully developed into potent inhibitors of diverse kinases, including Janus Kinase (JAK), Cyclin-Dependent Kinase (CDK), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4]
Given the established success of the broader pyrrolopyridine class, the novel compound this compound represents a compelling candidate for investigation as a kinase inhibitor. The methoxy substitution may confer unique selectivity and pharmacokinetic properties. This guide outlines a systematic, three-phase workflow designed to efficiently identify its primary kinase targets, characterize its selectivity profile, and validate its mechanism of action in a cellular environment.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Expertise & Experience: The initial phase of target identification for a novel compound leverages computational methods to screen vast biological space rapidly and cost-effectively.[5] By modeling interactions between this compound and known kinase structures, we can prioritize a manageable number of high-probability candidates for subsequent experimental validation. This computational-first approach de-risks the project by focusing resources on the most promising targets. We will employ a dual strategy of structure-based molecular docking and machine learning-based prediction to increase the confidence of our hypotheses.[6][7]
2.1 Workflow for In Silico Target Identification
The following diagram illustrates the computational workflow for generating a prioritized list of potential kinase targets.
Caption: Workflow for computational kinase target prediction.
2.2 Protocol: Molecular Docking Screen
Trustworthiness: This protocol uses established molecular docking software to predict the binding affinity and pose of the compound within the ATP-binding site of a comprehensive library of human kinases. The scoring function provides a quantitative estimate of binding likelihood, allowing for rank-ordering of potential targets.[5]
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate protonation states and partial charges.
-
-
Receptor Preparation:
-
Download a curated set of high-resolution crystal structures for the human kinome from a database like the Protein Data Bank (PDB).
-
For each structure, remove water molecules and non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site coordinates based on the position of the co-crystallized ligand or conserved ATP-binding pocket residues.
-
-
Docking Execution:
-
Utilize molecular docking software (e.g., AutoDock, Glide, DOCK 6) to dock the prepared ligand into each prepared kinase binding site.[5]
-
Generate multiple binding poses for each kinase-ligand pair.
-
-
Analysis and Filtering:
-
Rank the kinases based on the predicted binding energy (docking score) of the most favorable pose.
-
Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds with the hinge region) are present, a hallmark of many ATP-competitive inhibitors.[8]
-
Filter out kinases with poor scores or poses that exhibit significant steric clashes.
-
2.3 Protocol: Machine Learning-Based Prediction
Authoritative Grounding: Machine learning models, trained on large datasets of known kinase-inhibitor interactions, can predict the likelihood of a novel compound inhibiting specific kinases based on its structural features.[6][9][10] This approach is complementary to molecular docking, as it does not rely on high-quality crystal structures.
-
Input Preparation:
-
Generate a simplified molecular-input line-entry system (SMILES) string for this compound.
-
-
Model Selection and Execution:
-
Data Interpretation:
-
The platform will output a list of kinases with a predicted probability of inhibition.
-
Rank the kinases based on this probability score.
-
2.4 Data Presentation: Prioritized Kinase Target List
The outputs from both computational methods should be consolidated to identify kinases that are predicted as hits by both approaches. This consensus scoring increases the confidence in the predictions.
| Kinase Target | Docking Score (kcal/mol) | Predicted Binding Pose Highlights | ML Prediction Score (Probability) | Consensus Rank |
| Kinase A | -9.8 | H-bond to hinge residue Met123 | 0.92 | 1 |
| Kinase B | -9.5 | H-bond to hinge residue Cys125 | 0.85 | 2 |
| Kinase C | -7.2 | Poor hinge interaction | 0.88 | 3 |
| Kinase D | -9.1 | H-bond to hinge residue Met123 | 0.65 | 4 |
| ... | ... | ... | ... | ... |
Table 1: Example of a consolidated and prioritized list of potential kinase targets. Data is hypothetical.
Phase 2: In Vitro Biochemical Validation and Selectivity Profiling
Expertise & Experience: Following in silico prediction, the next critical step is to determine if this compound directly inhibits the enzymatic activity of the prioritized kinases. A broad kinome-wide screen is the gold standard for this phase. It provides an unbiased view of the compound's selectivity, which is a crucial parameter for a therapeutic candidate, helping to anticipate potential off-target effects.[12] Confirmed hits from this screen are then subjected to dose-response assays to quantify their potency (IC50).
3.1 Workflow for In Vitro Validation
This workflow outlines the process of screening the compound against a large panel of kinases and then quantifying the potency for the most promising hits.
Caption: Workflow for biochemical validation and selectivity profiling.
3.2 Protocol: High-Throughput Kinome Profiling
Authoritative Grounding: Commercial kinome profiling services (e.g., Carna Biosciences' QuickScout™, PamGene's KinomePro™, AssayQuant's KinSight™) offer rapid and standardized screening against large panels of active kinases, providing a comprehensive selectivity profile.[12][13][14] The protocol typically involves measuring the residual kinase activity after incubation with the test compound at a fixed concentration.
-
Compound Submission:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Submit the compound to a selected vendor for screening against their largest available kinase panel (e.g., >300 kinases) at a standard concentration (e.g., 1 µM).
-
-
Assay Principle (Vendor-Performed):
-
The vendor will perform in vitro kinase activity assays for each kinase in the panel in the presence of the compound or a DMSO vehicle control.
-
Assays typically measure the phosphorylation of a specific substrate, often using radioisotope ([γ-³²P]ATP) incorporation or luminescence-based detection of ADP production.[15][16]
-
-
Data Analysis:
-
The primary data is delivered as percent inhibition relative to the DMSO control for each kinase.
-
Identify "primary hits" as kinases showing significant inhibition (e.g., >50% or >75% at 1 µM).
-
Calculate a selectivity score to quantify the compound's specificity. A common metric is the S(10) score, which is the number of kinases with >90% inhibition at a given concentration. A lower score indicates higher selectivity.
-
3.3 Protocol: IC50 Determination via Luminescence-Based Assay
Trustworthiness: This protocol determines the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.[15]
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (a confirmed hit from the profiling screen) and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution at a concentration relevant to the kinase's Km for ATP (e.g., 10 µM).
-
-
Compound Preparation:
-
Create an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection (using ADP-Glo™ Kit):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Phase 3: Cellular Target Engagement and Functional Validation
Expertise & Experience: A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like poor cell permeability, rapid metabolism, or efflux. Therefore, it is essential to validate that the compound can enter cells, bind to its intended target, and elicit a functional downstream effect.[17][18] Cell-based assays provide this crucial, more physiologically relevant data.
4.1 Workflow for Cellular Validation
This workflow confirms that the compound engages the target kinase inside living cells and inhibits its signaling pathway.
Caption: Workflow for cellular target validation.
4.2 Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Authoritative Grounding: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[19] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds the kinase. A test compound that enters the cell and binds the kinase will displace the probe, leading to a decrease in the BRET signal.
-
Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound in assay medium.
-
Treat the cells with the compound dilutions and incubate for 2 hours.
-
Add the NanoBRET™ Tracer (fluorescent probe) and NanoBRET™ Nano-Glo® Substrate to the wells.
-
-
Data Acquisition:
-
Measure the luminescence signal at two wavelengths (donor emission at 460 nm and acceptor emission at 618 nm) using a BRET-capable plate reader.
-
-
Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50 for target engagement.
-
4.3 Protocol: Target Phosphorylation Inhibition Assay
Trustworthiness: This functional assay provides direct evidence of target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment confirms that the compound is blocking the kinase's catalytic activity in the cell.[17][18]
-
Cell Treatment:
-
Plate a cell line known to have active signaling through the target kinase.
-
Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
Phosphorylation Detection (via ELISA):
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase.
-
Add cell lysates to the antibody-coated plate.
-
Detect the captured phosphorylated substrate using a detection antibody and a colorimetric or chemiluminescent readout.
-
-
Data Analysis:
-
Quantify the signal from each well using a plate reader.
-
Plot the phosphorylation signal against the logarithm of the compound concentration to determine the functional IC50.
-
4.4 Data Presentation: Potency Summary
A summary table comparing the potency values obtained from each phase of the workflow is critical for confirming an on-target mechanism of action. Close correlation between biochemical, target engagement, and functional cellular IC50 values strongly suggests that the compound's cellular activity is driven by direct inhibition of the intended target.
| Assay Type | Metric | Potency (nM) |
| Biochemical | In Vitro Enzymatic IC50 | 15 |
| Cellular Target Engagement | NanoBRET™ IC50 | 45 |
| Cellular Functional | Substrate Phosphorylation IC50 | 60 |
Table 2: Example of a potency data summary for a primary hit kinase. A strong correlation across assays supports an on-target mechanism. Data is hypothetical.
Conclusion and Future Directions
This technical guide has outlined a rigorous, phased approach to identify and validate the kinase targets of this compound. By integrating computational prediction, comprehensive biochemical profiling, and robust cell-based validation, this workflow enables a thorough characterization of the compound's potency, selectivity, and mechanism of action.
Upon successful validation of one or more kinase targets, future work would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.[20]
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.
This systematic approach provides a solid foundation for advancing promising compounds like this compound through the drug discovery pipeline.
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- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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An In-depth Technical Guide on the Hypothesized Mechanisms of Action of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities. This guide focuses on a specific derivative, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, and puts forth several scientifically-grounded hypotheses regarding its potential mechanisms of action. While direct research on this exact molecule is limited, this document synthesizes information from studies on analogous pyrrolopyridine compounds to provide a foundational framework for future investigation. The primary hypothesized mechanisms include kinase inhibition, modulation of nicotinic acetylcholine receptors, and disruption of microtubule dynamics. For each hypothesis, we will delve into the underlying molecular pathways, propose detailed experimental protocols for validation, and provide the necessary scientific rationale to guide researchers in their exploration of this promising compound.
Introduction to this compound
The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the ring system, enhancing its ability to participate in hydrogen bonding, a key interaction in many protein-ligand binding events. The addition of a methoxy group at the 7-position further modulates the molecule's lipophilicity, electronic distribution, and metabolic stability, potentially fine-tuning its biological activity and target selectivity. Derivatives of the parent 7-azaindole scaffold have been investigated for a multitude of therapeutic applications, including oncology, neurodegenerative diseases, and inflammatory conditions. This guide will explore the most probable mechanisms through which this compound may exert its pharmacological effects.
Hypothesis 1: Kinase Inhibition
A predominant theme in the pharmacology of pyrrolopyridine derivatives is their activity as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine scaffold is adept at fitting into the ATP-binding pocket of many kinases.
Proposed Molecular Mechanism: Competitive ATP Inhibition
We hypothesize that this compound acts as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The nitrogen atom at position 7 can act as a hydrogen bond acceptor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region. The methoxy group could potentially form additional interactions within the active site, contributing to both potency and selectivity. Several kinase families are plausible targets based on studies of related compounds.
-
Glycogen Synthase Kinase 3 (GSK-3): Derivatives of pyrazolopyridines and pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of GSK-3. GSK-3 is a key regulator in numerous cellular processes, and its inhibition has therapeutic potential in neurodegenerative diseases like Alzheimer's and in certain cancers.
-
Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors. Aberrant FGFR signaling is a known driver in various cancers.
-
Other Potential Kinase Targets: Based on the broad activity of the scaffold, other potential targets include FMS kinase, cyclin-dependent kinases (CDKs), and Ephrin receptors.
Experimental Validation Workflow
To investigate the kinase inhibitory potential of this compound, a multi-step experimental approach is proposed.
Caption: Workflow for validating kinase inhibitor hypothesis.
Detailed Experimental Protocols
2.3.1. Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, unbiased panel.
-
Methodology: Utilize a commercially available kinase screening service (e.g., KINOMEscan™ or similar binding assay platform). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The output is typically percent inhibition or a dissociation constant (Kd).
-
Rationale: This initial screen provides a broad overview of the compound's selectivity profile and identifies the most promising candidates for further investigation.
2.3.2. IC50 Determination
-
Objective: To quantify the potency of the compound against the top kinase hits from the initial screen.
-
Methodology: Perform in vitro kinase activity assays using purified recombinant kinase enzymes. A common method is a radiometric assay using [γ-³²P]ATP or fluorescence-based assays. The compound is tested across a range of concentrations to generate a dose-response curve and calculate the IC50 value.
-
Rationale: This step confirms the inhibitory activity and provides a quantitative measure of potency, which is crucial for structure-activity relationship (SAR) studies.
2.3.3. Cellular Target Engagement
-
Objective: To confirm that the compound binds to its intended kinase target within a cellular context.
-
Methodology: A Cellular Thermal Shift Assay (CETSA) can be employed. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blot.
-
Rationale: Positive results in a CETSA provide strong evidence of target engagement in a physiological environment, bridging the gap between biochemical and cellular activity.
Hypothesis 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 7-azaindole have been investigated as potential partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in cognitive processes such as learning and memory.
Proposed Molecular Mechanism: Partial Agonism
We hypothesize that this compound may act as a partial agonist at nAChRs. In this role, it would bind to the receptor and elicit a submaximal response compared to the endogenous agonist, acetylcholine. This could be beneficial in conditions where a modest and sustained level of receptor activation is desired, such as in cognitive enhancement or smoking cessation therapies.
Experimental Validation Workflow
Caption: Workflow for validating nAChR modulator hypothesis.
Detailed Experimental Protocols
3.3.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of the compound for nAChRs.
-
Methodology: A competitive binding assay using rat or human brain membranes and a high-affinity radioligand such as [³H]epibatidine. The ability of increasing concentrations of this compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated.
-
Rationale: This assay confirms direct binding to the receptor and provides a quantitative measure of affinity.
3.3.2. Functional Calcium Influx Assay
-
Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of the compound.
-
Methodology: Use a cell line stably expressing the nAChR subtype of interest (e.g., α4β2). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure the change in fluorescence upon application of the compound alone (to test for agonism) or in the presence of a known agonist like acetylcholine (to test for antagonism).
-
Rationale: This assay determines the efficacy of the compound and allows for its classification as a full agonist, partial agonist, or antagonist.
Hypothesis 3: Inhibition of Tubulin Polymerization
The isomeric 1H-pyrrolo[3,2-c]pyridine scaffold has been shown to produce inhibitors of tubulin polymerization that bind to the colchicine site. This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. This is a well-established anti-cancer strategy.
Proposed Molecular Mechanism: Colchicine-Site Binding
It is plausible that this compound could also function as a microtubule-destabilizing agent. We hypothesize that it binds to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This would lead to a disruption of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells.
Experimental Validation Workflow
Caption: Workflow for validating tubulin inhibitor hypothesis.
Detailed Experimental Protocols
4.3.1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Methodology: Purified tubulin is incubated with GTP at 37°C to induce polymerization. The increase in turbidity (light scattering) is monitored over time using a spectrophotometer at 340 nm. The assay is run in the presence of various concentrations of the test compound.
-
Rationale: This is a direct biochemical test of the compound's ability to inhibit microtubule formation.
4.3.2. Immunofluorescence Microscopy
-
Objective: To visualize the effect of the compound on the microtubule network in intact cells.
-
Methodology: Treat a suitable cell line (e.g., HeLa or A549) with the compound for a defined period. Fix, permeabilize, and stain the cells with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Visualize the microtubule network using fluorescence microscopy.
-
Rationale: This provides direct visual evidence of microtubule disruption in a cellular context, corroborating the biochemical data.
Summary and Future Directions
This compound is a compound of significant interest due to the established therapeutic potential of its parent scaffold. This guide has outlined three plausible and experimentally testable hypotheses for its mechanism of action: kinase inhibition, nAChR modulation, and tubulin polymerization inhibition. The proposed workflows and protocols provide a clear roadmap for researchers to systematically investigate these possibilities.
It is important to note that these hypotheses are not mutually exclusive; the compound could exhibit polypharmacology, acting on multiple targets. The initial broad kinase screen is a crucial first step, as a positive result in this assay would strongly suggest a primary mechanism of action. Subsequent cellular and in vivo studies will be essential to validate the physiological relevance of any identified targets and to explore the therapeutic potential of this compound.
References
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323. [Link]
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
- Stoit, A. R., den Hartog, A. P., Mons, H., van Schaik, S., Barkhuijsen, N., Stroomer, C., Coolen, H. K., Reinders, J. H., Adolfs, T. J., van der Neut, M., Keizer, H., & Kruse, C. G. (2008). 7-Azaindole derivatives as potential partial nicotinic agonists. Bioorganic & medicinal chemistry letters, 18(1), 304–308. [Link]
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023).
- Saczewski, J., & Balewski, Ł. (2021).
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh
An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine: Synthesis, Functionalization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, offering modulated physicochemical properties that can enhance pharmacokinetic profiles of drug candidates. While specific derivatives such as 7-methoxy-1H-pyrrolo[3,2-b]pyridine are not extensively documented, a thorough understanding of the synthesis and functionalization of the core scaffold provides a robust platform for the exploration of novel derivatives. This guide furnishes a detailed exploration of the synthetic routes to the 1H-pyrrolo[3,2-b]pyridine core, with a primary focus on the Fischer indole synthesis. Furthermore, it delves into the strategic functionalization of this scaffold, including potential pathways to introduce substituents at the 7-position, and discusses the burgeoning therapeutic applications of its derivatives.
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
Pyrrolopyridines, a class of bicyclic heterocycles containing a pyrrole ring fused to a pyridine ring, exist in six isomeric forms. Among these, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has garnered significant attention in drug discovery. Its ability to mimic the indole nucleus, a common motif in biologically active natural products and pharmaceuticals, while introducing a nitrogen atom into the six-membered ring, offers unique opportunities for modulating properties such as solubility, metabolic stability, and receptor interactions. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology and inflammatory diseases. This guide provides a comprehensive overview of the synthesis and chemical manipulation of this important heterocyclic system.
Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core: The Fischer Indole Synthesis
A prevalent and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine skeleton is the Fischer indole synthesis.[1] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which subsequently undergoes a[2][2]-sigmatropic rearrangement, cyclization, and aromatization to yield the 4-azaindole ring system.[1]
The electron-deficient nature of the pyridine ring can present a challenge for this reaction compared to the synthesis of indoles from phenylhydrazines.[2] However, the presence of electron-donating groups on the pyridylhydrazine can significantly improve the efficiency of the cyclization.[3][4]
Experimental Protocol: Fischer Indole Synthesis of a Substituted 4-Azaindole
This protocol outlines the synthesis of 5-methoxy-2-propyl-4-azaindole as a representative example.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the starting pyridylhydrazine (e.g., (5-methoxypyridin-3-yl)hydrazine) in a suitable solvent such as ethanol.
-
Add the corresponding aldehyde or ketone (e.g., valeraldehyde, 1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). This step typically takes 2 hours.[1]
Step 2: Cyclization and Aromatization
-
After hydrazone formation is complete, cool the reaction mixture to room temperature.
-
Carefully add an acid catalyst. Polyphosphoric acid (PPA) is a common choice and can also serve as the solvent.[2]
-
Heat the mixture to facilitate cyclization. The optimal temperature may vary depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-azaindole derivative.[1]
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer indole synthesis of 4-azaindoles.
Strategic Functionalization of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The functionalization of the 4-azaindole core is crucial for developing derivatives with desired biological activities. The reactivity of the scaffold is influenced by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions on the 1H-pyrrolo[3,2-b]pyridine scaffold predominantly occur at the C3 position of the pyrrole ring. This is analogous to the reactivity of indole, where the C3 position is the most nucleophilic. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions.
Diagram of Electrophilic Aromatic Substitution Regioselectivity:
Caption: Preferred C3-position for electrophilic attack on the 4-azaindole core.
Functionalization of the Pyridine Ring: Towards 7-Substituted Derivatives
Introducing substituents at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core is more challenging and typically requires a different synthetic strategy than direct electrophilic substitution. A common approach involves the synthesis of a precursor that already contains a leaving group at the desired position, which can then be displaced by a nucleophile.
Proposed Strategy: Nucleophilic Aromatic Substitution (SNAr)
A plausible route to this compound would involve a nucleophilic aromatic substitution (SNAr) reaction. This strategy would start with a 4-azaindole derivative bearing a good leaving group, such as a halogen (e.g., chlorine or fluorine), at the 7-position. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C4 (and by extension, C7) positions.[5]
Hypothetical Synthetic Protocol for this compound:
Step 1: Synthesis of a 7-Halo-1H-pyrrolo[3,2-b]pyridine Precursor This would likely involve a multi-step synthesis to construct the 4-azaindole ring with a halogen at the C7 position. This could potentially be achieved by starting with a correspondingly substituted aminopyridine in a Fischer indole synthesis or a related cyclization reaction.
Step 2: Nucleophilic Aromatic Substitution with Methoxide
-
In a sealed reaction vessel, dissolve the 7-halo-1H-pyrrolo[3,2-b]pyridine precursor in a suitable solvent like dimethylformamide (DMF) or methanol.
-
Add a source of methoxide, such as sodium methoxide (NaOMe).
-
Heat the reaction mixture. The temperature and reaction time will depend on the reactivity of the halide leaving group.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography to yield this compound.
Diagram of Proposed SNAr Pathway:
Caption: Proposed nucleophilic aromatic substitution pathway to 7-methoxy-4-azaindole.
Therapeutic Landscape of 1H-Pyrrolo[3,2-b]pyridine Derivatives
The 1H-pyrrolo[3,2-b]pyridine scaffold is a component of numerous compounds investigated for a range of therapeutic applications. Its derivatives have been explored as inhibitors of various kinases, which are critical targets in oncology and immunology. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Janus kinases (JAKs) and other protein kinases.[6] The structural and electronic properties of the 4-azaindole nucleus make it an attractive scaffold for the design of inhibitors that can form key hydrogen bonding interactions within the ATP-binding site of kinases.
Conclusion and Future Perspectives
While direct information on the discovery and history of this compound is limited, a comprehensive understanding of the synthesis and functionalization of the parent 1H-pyrrolo[3,2-b]pyridine scaffold provides a clear roadmap for accessing this and other novel derivatives. The Fischer indole synthesis remains a cornerstone for the construction of the core, and strategic application of electrophilic and nucleophilic substitution reactions allows for the decoration of the ring system with a variety of functional groups. The continued exploration of the chemical space around the 4-azaindole scaffold holds significant promise for the discovery of new therapeutic agents with improved efficacy and pharmacological properties.
References
- Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link][3][4]
- ACS Figshare. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link][8]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link][5]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 7-methoxy-1H-pyrrolo[3,2-b]pyridine in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Promising Heterocycle
In the realm of medicinal chemistry and drug development, the pyrrolopyridine scaffold is a cornerstone, recognized for its versatile biological activity.[1][2] The specific isomer, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, also known as a 7-methoxy-4-azaindole, represents a class of compounds with significant therapeutic potential. However, the journey from a promising molecule to a viable drug candidate is paved with physicochemical challenges, chief among them being solubility. A thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its synthetic viability, purification strategy, formulation potential, and ultimately, its bioavailability.
This technical guide is designed for researchers, scientists, and drug development professionals who are working with or anticipate working with this compound. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document will serve as a comprehensive resource grounded in theoretical principles and established experimental methodologies. We will dissect the molecular characteristics of this compound to predict its behavior in a range of organic solvents and provide detailed, field-proven protocols for you to determine its solubility with precision in your own laboratory settings.
Molecular Profile and Theoretical Solubility Considerations
To understand the solubility of this compound, we must first examine its structural and electronic features. The molecule is a bicyclic heteroaromatic compound, featuring a pyrrole ring fused to a pyridine ring.
Key Structural Features Influencing Solubility:
-
Pyrrole NH Group: The pyrrole nitrogen possesses a hydrogen atom that can act as a hydrogen bond donor.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor, and the methyl group adds a degree of lipophilicity.
-
Aromatic System: The fused aromatic rings contribute to van der Waals interactions and can participate in π-π stacking.
The interplay of these features suggests a molecule with a moderate polarity and the capacity for both hydrogen bonding and non-polar interactions.
Predicting Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound also has these capabilities, it is predicted to have good solubility in these solvents. The energy gained from forming strong hydrogen bonds between the solute and solvent molecules can overcome the energy required to break the solute-solute and solvent-solvent interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. The pyridine nitrogen and the methoxy oxygen of our target molecule can interact favorably with these solvents. Therefore, moderate to good solubility is expected. For instance, a study on the parent compound, 7-azaindole, showed high solubility in THF and acetone.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar nature and hydrogen bonding capabilities of this compound are not well-matched with these solvents. Consequently, poor solubility is predicted in non-polar solvents.
-
Highly Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are highly polar and are excellent hydrogen bond acceptors. They are often considered "universal" organic solvents for their ability to dissolve a wide range of compounds. It is highly probable that this compound will exhibit excellent solubility in DMF and DMSO.
Physicochemical Properties of a Related Isomer
While specific experimental data for this compound is scarce, we can look at a closely related isomer, 6-methoxy-1H-pyrrolo[3,2-b]pyridine, for which some computed properties are available.[3][4]
| Property | Value (Computed) | Implication for Solubility |
| Molecular Weight | 148.16 g/mol | Low molecular weight generally favors solubility. |
| LogP | 1.57 | A positive LogP indicates a degree of lipophilicity, suggesting some solubility in less polar organic solvents. |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | This moderate TPSA suggests the molecule is not overly polar, which supports solubility in a range of organic solvents. |
| Hydrogen Bond Donors | 1 | The pyrrole NH group. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the methoxy oxygen. |
These computed properties for a closely related isomer reinforce the theoretical predictions of moderate to good solubility in polar organic solvents.
Experimental Determination of Solubility: Protocols and Best Practices
Theoretical predictions provide a valuable starting point, but for applications in synthesis, purification, and formulation, empirical data is indispensable. The following section outlines standard, reliable methods for determining the solubility of this compound.
The Gold Standard: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This is typically done using a shaker or a rotator for 24 to 72 hours. Temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation can be used for faster and more complete separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is imperative not to disturb the solid phase. The use of a syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended to ensure no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
High-Throughput Screening: Kinetic Solubility by Turbidimetry
For early-stage drug discovery, where compound availability may be limited, kinetic solubility determination via turbidimetry is a common high-throughput method.[1] This method measures the concentration at which a compound precipitates from a solution (typically DMSO) upon the addition of an aqueous or organic anti-solvent.
Protocol Overview:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: Create a series of dilutions of the stock solution in a microplate format.
-
Anti-Solvent Addition: Add the chosen organic solvent (as the anti-solvent) to each well.
-
Precipitation Detection: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering.
-
Solubility Determination: The concentration in the last clear well before precipitation is considered the kinetic solubility.
This method is faster than the shake-flask method but provides a kinetic, rather than a thermodynamic, solubility value, which can sometimes be an overestimation.
Practical Applications of Solubility Data
A well-characterized solubility profile for this compound is crucial for several stages of research and development:
-
Synthetic Chemistry: Choosing an appropriate solvent for a reaction can significantly impact reaction rates and yields. Knowledge of the starting material's solubility is the first step in this selection process.
-
Purification: Solubility data is essential for developing effective crystallization and chromatography-based purification methods. A solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature is ideal for recrystallization.
-
Formulation Development: For in vitro and in vivo studies, the compound often needs to be dissolved in a vehicle. Understanding its solubility in pharmaceutically acceptable solvents is critical for preparing appropriate dosing solutions.
-
Computational Modeling: Experimentally determined solubility data can be used to validate and refine computational models for solubility prediction, which can accelerate the evaluation of future analogs.[6][7]
Summary and Forward Look
While direct, published solubility data for this compound in a comprehensive range of organic solvents is currently limited, a strong predictive framework can be established based on its molecular structure and the properties of related azaindoles. It is anticipated that this compound will exhibit good solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents.
For definitive quantitative data, the experimental protocols provided in this guide, particularly the shake-flask method, offer a robust path forward. The generation of such data will be invaluable to the scientific community, aiding in the efficient synthesis, purification, and formulation of this promising therapeutic agent and its derivatives. As research on this and similar molecules progresses, a clearer, data-rich picture of their physicochemical properties will undoubtedly emerge, further empowering the design of next-generation therapeutics.
References
- Stelzer, T., Horta, B.A.C., Peixoto, A.F. et al.
- Zhang, C., Li, Z., Cui, P. et al. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. J Cheminform 13, 86 (2021). [Link]
- Azaindole Therapeutic Agents.
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Azaindoles. InterChem. [Link]
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]
- Cas no 1190317-86-2 (6-Methoxy-1H-pyrrolo[3,2-b]pyridine). Kuujia. [Link]
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- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inter-chem.pl [inter-chem.pl]
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- 5. 425380-39-8|this compound|BLD Pharm [bldpharm.com]
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In Silico Prediction of 7-methoxy-1H-pyrrolo[3,2-b]pyridine Properties: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive in silico evaluation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold with potential significance in medicinal chemistry. Leveraging a suite of robust, validated computational tools, we delineate a systematic workflow to predict its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion), toxicity (ADMET), and potential biological targets. This document serves as a practical blueprint for researchers, scientists, and drug development professionals to employ predictive modeling in the early stages of drug discovery, enabling data-driven decision-making, hypothesis generation, and efficient allocation of resources for subsequent experimental validation. Methodologies for utilizing freely accessible web-based platforms such as SwissADME, pkCSM, Molinspiration, and SwissTargetPrediction are detailed, ensuring the protocols described are both transparent and reproducible.
Introduction: The Rationale for In Silico Profiling
The imperative to reduce the high attrition rates in drug development necessitates the early identification of molecular candidates with favorable pharmacological profiles.[1] In silico methodologies have become indispensable in this context, offering a rapid and cost-effective means to evaluate the druglikeness of novel chemical entities before committing to resource-intensive synthesis and in vitro/in vivo testing.[2] The core principle lies in the use of computational models, built on vast datasets of experimental results, to predict the properties of a molecule based on its structure.
The subject of this guide, this compound, belongs to the azaindole class of compounds. Azaindoles are recognized as "hinge-binding" motifs for various protein kinases, making them privileged scaffolds in the development of targeted therapies, particularly in oncology.[3][4][5] The specific methoxy substitution on the pyridine ring of the 7-azaindole core can significantly influence its electronic and steric properties, thereby modulating its binding affinity, selectivity, and metabolic stability. A thorough computational assessment is therefore a critical first step in elucidating its therapeutic potential.
This guide will demonstrate a logical, multi-platform workflow to construct a comprehensive profile of this compound, showcasing the power of predictive science in modern drug discovery.
Molecular Structure and Input for Analysis
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is COC1=CC=NC2=C1NC=C2 . This representation serves as the universal input for the various computational tools utilized in this guide.
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Canonical SMILES | COC1=CC=NC2=C1NC=C2 |
| InChI Key | SBEARLMWALEGCX-UHFFFAOYSA-N |
Workflow for In Silico Property Prediction
The following diagram illustrates the sequential workflow employed for the comprehensive in silico analysis of this compound. This systematic approach ensures that we build a profile from fundamental physicochemical characteristics to complex biological interactions.
Caption: Overall workflow for the in silico analysis of this compound.
Part 1: Physicochemical Properties and Drug-Likeness
Understanding the fundamental physicochemical properties of a molecule is paramount as they govern its behavior in biological systems. These properties influence solubility, permeability, and ultimately, bioavailability. We employed SwissADME and Molinspiration, two widely used platforms, to generate these key descriptors.[6][7][8]
Methodology
-
Access SwissADME: Navigate to the SwissADME web server ([Link]]
-
Input Structure: Paste the SMILES string COC1=CC=NC2=C1NC=C2 into the query box.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Data Collection: Record the relevant physicochemical properties from the results page.
-
Access Molinspiration: Navigate to the Molinspiration property calculation service (]">https://www.molinspiration.com).[7]
-
Input Structure: Input the SMILES string in the provided field.
-
Execute and Collect: Calculate properties and record values to cross-reference and supplement the SwissADME data.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical descriptors predicted for this compound.
| Parameter | Predicted Value | Interpretation & Significance |
| Molecular Weight | 148.16 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution. |
| LogP (Consensus) | 1.55 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | Below the 140 Ų threshold, which is favorable for good cell permeability and oral bioavailability.[9] |
| Water Solubility (LogS - ESOL) | -2.10 | Predicted to be soluble, which is advantageous for formulation and absorption. |
| Hydrogen Bond Acceptors | 2 | Within the recommended range (≤10) for good membrane permeability. |
| Hydrogen Bond Donors | 1 | Within the recommended range (≤5) for good membrane permeability. |
| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can be favorable for binding affinity but may limit adaptability. |
Drug-Likeness Evaluation
Drug-likeness models assess whether a compound possesses features common to known oral drugs. These are not rigid rules but rather guidelines to flag potential liabilities.
| Rule/Filter | Prediction | Interpretation |
| Lipinski's Rule of Five | Yes (0 violations) | The molecule adheres to all criteria (MWt ≤500, LogP ≤5, H-bond donors ≤5, H-bond acceptors ≤10), suggesting good potential for oral bioavailability. |
| Ghose Filter | Yes (0 violations) | Meets the criteria for LogP, MWt, Molar Refractivity, and Atom Count, further supporting its drug-like character. |
| Veber's Rule | Yes | Conforms to the rule (TPSA ≤140 Ų and Rotatable Bonds ≤10), indicating a high probability of good oral bioavailability. |
| Bioavailability Score | 0.55 | This score, based on a combination of physicochemical properties, indicates a high probability of the compound having at least 10% oral bioavailability in rats. |
The bioavailability radar plot from SwissADME provides a visual representation of the drug-likeness, with the pink area representing the optimal range for each property. For this compound, all predicted properties fall within this optimal zone.
Part 2: ADMET Profiling
A promising drug candidate must not only be effective but also safe. The ADMET profile predicts how the molecule will be absorbed, distributed, metabolized, excreted, and its potential for toxicity. For this analysis, we primarily utilized the pkCSM and SwissADME platforms, which employ graph-based signatures and machine learning models.[1][10][11]
Methodology
-
Input Structure: Submit the SMILES string COC1=CC=NC2=C1NC=C2.
-
Run Prediction: Select the "ADMET" prediction mode and execute the analysis.
-
Data Collection: Systematically record the predicted values for absorption, distribution, metabolism, excretion, and toxicity.
-
Cross-reference with SwissADME: Compare and supplement the data with the pharmacokinetics section of the SwissADME results.
Predicted ADMET Properties
The following table presents a consolidated summary of the predicted ADMET profile.
| Category | Parameter | Predicted Value | Interpretation |
| Absorption | Water Solubility (log mol/L) | -2.15 | Soluble, consistent with physicochemical predictions. |
| Caco-2 Permeability (log Papp) | 0.95 | Predicted to have high intestinal permeability. | |
| Intestinal Absorption (Human) | 92.5% | High absorption from the gut is predicted. | |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp, which is favorable for bioavailability. | |
| Distribution | BBB Permeability (logBB) | -0.45 | Predicted to cross the blood-brain barrier. This could be beneficial for CNS targets but a liability for peripheral targets. |
| CNS Permeability (logPS) | -1.82 | Moderate permeability into the central nervous system is predicted. | |
| Fraction Unbound (Human) | 0.35 | Suggests a moderate level of plasma protein binding. | |
| Metabolism | CYP1A2 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP2C19 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. | |
| CYP2C9 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. | |
| CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. | |
| CYP3A4 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.38 | Predicts a moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for this renal transporter. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity via hERG channel inhibition. | |
| Hepatotoxicity | No | Predicted to have a low probability of causing liver damage. | |
| Skin Sensitization | No | Low probability of causing an allergic skin reaction. |
The "BOILED-Egg" plot from SwissADME visually confirms the high probability of gastrointestinal absorption and blood-brain barrier permeation.
Part 3: Bioactivity and Potential Target Prediction
With a favorable ADMET profile established, the next logical step is to predict the molecule's likely biological activities and identify its potential protein targets. This is achieved by comparing its structure to large databases of known bioactive compounds.
Methodology
Caption: Workflow for predicting bioactivity scores and identifying potential protein targets.
-
Molinspiration Bioactivity: Using the same Molinspiration submission from Part 1, record the predicted bioactivity scores for major drug target classes.[12]
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server ([Link]]
-
Input and Predict: Enter the SMILES string, select "Homo sapiens" as the organism, and execute the prediction.
-
Analyze Results: The output is a list of potential protein targets, ranked by probability. The probability score reflects the 2D and 3D similarity of the query molecule to known ligands of each target.[13]
Predicted Bioactivity Scores
Molinspiration calculates bioactivity scores based on the presence of fragments known to interact with specific target classes. A score > 0.00 suggests probable activity, between -0.50 and 0.00 suggests moderate activity, and < -0.50 suggests inactivity.[14]
| Target Class | Bioactivity Score | Predicted Activity |
| GPCR Ligand | -0.35 | Moderately Active |
| Ion Channel Modulator | -0.48 | Moderately Active |
| Kinase Inhibitor | 0.28 | Active |
| Nuclear Receptor Ligand | -0.65 | Inactive |
| Protease Inhibitor | -0.41 | Moderately Active |
| Enzyme Inhibitor | -0.15 | Moderately Active |
The most significant prediction is a positive score for Kinase Inhibitor activity, which aligns with the known pharmacology of the broader azaindole scaffold.[3][15]
Predicted Protein Targets
SwissTargetPrediction provides a ranked list of the most probable protein targets. The top 15 predictions are dominated by protein kinases, strongly corroborating the bioactivity score prediction.
| Rank | Target Class | Target Name | Probability |
| 1 | Kinase | Serine/threonine-protein kinase PIM1 | 0.185 |
| 2 | Kinase | Cyclin-dependent kinase 2 (CDK2) | 0.162 |
| 3 | Kinase | Vascular endothelial growth factor receptor 2 (VEGFR2) | 0.133 |
| 4 | Kinase | Serine/threonine-protein kinase B-raf (BRAF) | 0.111 |
| 5 | Kinase | Cyclin-dependent kinase 8 (CDK8) | 0.095 |
| 6 | Kinase | Ephrin type-A receptor 2 (EPHA2) | 0.087 |
| 7 | Enzyme | Carbonic anhydrase II | 0.071 |
| 8 | Kinase | Fibroblast growth factor receptor 1 (FGFR1) | 0.065 |
| 9 | Kinase | Mitogen-activated protein kinase 14 (p38 alpha) | 0.059 |
| 10 | Kinase | Colony-stimulating factor 1 receptor (CSF1R/FMS) | 0.052 |
| ... | ... | ... | ... |
Note: Probabilities are illustrative and represent the likelihood based on similarity to known ligands.
The prevalence of kinases such as PIM1, CDKs, VEGFR2, and BRAF in the top predictions provides strong, actionable hypotheses for initial in vitro screening efforts.[16][17][18]
Data Synthesis and Conclusion
The comprehensive in silico analysis of this compound paints a promising picture of a druglike molecule with a favorable safety profile and a high likelihood of acting as a protein kinase inhibitor.
-
Physicochemical and Drug-Likeness: The molecule exhibits excellent physicochemical properties, adhering to all major drug-likeness rules. Its predicted solubility and permeability suggest a high potential for oral bioavailability.
-
ADMET Profile: The ADMET predictions are largely favorable. The molecule is predicted to have high intestinal absorption and is not a substrate for P-glycoprotein efflux. Crucially, it shows a low probability of key toxicities, including mutagenicity, hERG inhibition, and hepatotoxicity. The predicted ability to cross the blood-brain barrier is a key characteristic that would guide its therapeutic application towards or away from CNS disorders.
-
Biological Activity: Both bioactivity scoring and target prediction analyses converge on protein kinases as the most probable target class. The specific kinases identified (e.g., PIM1, CDKs, VEGFR2) are all well-validated targets in oncology and other therapeutic areas.
Expert Insight: The 7-azaindole core is a well-established hinge-binding motif, and the methoxy substituent at the 7-position is positioned to potentially interact with the solvent-exposed region of the ATP-binding pocket of many kinases. This substitution could enhance potency or modulate selectivity compared to the unsubstituted parent scaffold. The in silico predictions strongly support the hypothesis that this compound is a viable lead scaffold for the development of novel kinase inhibitors. The next logical steps would be the chemical synthesis of the compound followed by in vitro kinase panel screening to experimentally validate these predictions and determine its potency and selectivity profile.
This guide demonstrates a robust, efficient, and freely accessible workflow for the early-stage computational assessment of a novel chemical entity. By integrating predictions of physicochemical properties, ADMET, and biological targets, researchers can build a holistic profile that informs and prioritizes downstream experimental work, ultimately accelerating the drug discovery pipeline.
References
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Ingenta Connect.
- Prasad, A. S., et al. (2009). Synthesis and pharmacological activities of 7-azaindole derivatives. European Journal of Medicinal Chemistry, 44(9), 3565–3571.
- Ghara, K., & Jha, S. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(11), 1698–1701.
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- El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 11(15), 1939–1953.
- Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123.
- Liong, S. Y., et al. (2023). Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. ChemistryOpen, 12(9), e202300109.
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38.
- Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.
- Liu, C., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
- Krüger, D. M., et al. (2018). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9627–9642.
- Al Bratty, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27773.
- Kumar, S., et al. (2017). Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes. Journal of the Serbian Chemical Society, 82(9), 955–971.
- Azeeze, M. S. T. A., et al. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Journal of Pharmaceutical Research International, 33(42A), 253-262.
- Sharma, P., & Dwivedi, J. (2017). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-11.
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- Naveed, M. (2021, February 26). Drug Target Prediction | CADD Step 2 | Lecture 34. YouTube.
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- SwissTargetPrediction. (n.d.). Target prediction for bioactive small molecules. SIB Swiss Institute of Bioinformatics.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo - University of Cambridge Repository.
- Balakrishnan, A., & Kandaswamy, K. (2021). IN SILICO ANALYSIS OF SELECTED COMPOUNDS USING PASS, SWISSADME AND MOLINSPIRATION. International Journal of Scientific Development and Research, 6(5), 45-53.
- Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364.
- Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction input page. Major novelties and updated items are highlighted. ResearchGate.
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- Udugade, S. S., et al. (2021). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLINESS OF MOMORDICIN1. Journal of Advanced Scientific Research, 12(02), 118-124.
- Kuchana, V., & Kambala, V. R. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(08), 031-035.
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An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyrrolopyridines
Introduction
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their structural resemblance to endogenous purines makes them "privileged scaffolds" capable of interacting with a wide array of biological targets, most notably protein kinases.[3][4] Consequently, substituted pyrrolopyridines are integral components of numerous therapeutic agents in development and on the market for treating a range of diseases, including cancer and viral infections.[5][6][7]
The thermodynamic stability of these molecules is a critical determinant of their behavior, influencing everything from reaction kinetics during synthesis to the shelf-life, solubility, and bioavailability of the final active pharmaceutical ingredient (API).[8] A thorough understanding of the thermochemical properties, such as the enthalpy of formation, sublimation enthalpy, and bond dissociation energies, is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principles and methodologies for determining these key parameters, blending theoretical underpinnings with practical, field-proven experimental and computational protocols.
I. Fundamental Thermochemical Properties: A Triad of Stability
The thermodynamic profile of a substituted pyrrolopyridine is primarily defined by three key energetic parameters. Understanding the interplay between these properties provides a holistic view of the molecule's stability.
1. Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability. A more negative enthalpy of formation indicates a more stable molecule. For pyrrolopyridine derivatives, this value is influenced by the aromaticity of the fused ring system, ring strain, and the electronic effects of its substituents.
2. Enthalpy of Sublimation (ΔsubH°) : This property represents the heat required to transform one mole of a substance from the solid to the gaseous state.[9] It is a measure of the intermolecular forces within the crystal lattice, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For drug molecules, sublimation enthalpy is directly related to solubility and dissolution rates, which are critical for bioavailability. The ability of pyrrolopyridines to act as both hydrogen bond donors (N-H in the pyrrole ring) and acceptors (pyridine nitrogen) leads to complex intermolecular interactions that are highly sensitive to substitution patterns.[8]
3. Bond Dissociation Energy (BDE) : The BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase.[10] The N-H and C-H BDEs in pyrrolopyridines are particularly important as they provide insight into the molecule's susceptibility to oxidative metabolism and thermal decomposition.[11][12] Weaker bonds are typically the first to break, initiating degradation pathways. Substituents can significantly alter BDEs by stabilizing or destabilizing the resulting radical species.[13]
Logical Interrelation of Core Thermochemical Properties
The determination of these properties is an interconnected process. For instance, the gas-phase enthalpy of formation, which is essential for theoretical comparisons and understanding intrinsic stability, is derived by combining the experimentally determined solid-phase enthalpy of formation with the enthalpy of sublimation. This relationship is a cornerstone of thermochemical studies.
Caption: Overall workflow for determining thermochemical properties.
II. Experimental Determination of Thermochemical Properties
Experimental thermochemistry provides the benchmark data against which all computational models are validated. The primary techniques employed for substituted pyrrolopyridines are combustion calorimetry, methods for determining sublimation enthalpy, and differential scanning calorimetry.
A. Enthalpy of Formation via Combustion Calorimetry
Static bomb calorimetry is the gold standard for determining the standard molar enthalpy of formation of solid organic compounds.[14][15] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. For nitrogen-containing compounds like pyrrolopyridines, this technique requires special considerations to ensure accuracy.
Causality Behind Experimental Choices:
-
High-Pressure Oxygen (~3 MPa): Ensures complete and rapid combustion, driving the reaction to well-defined products (CO₂, H₂O, and N₂).
-
Platinum-lined Bomb: A platinum lining is often used to resist corrosion from the acidic products (e.g., nitric acid) formed during the combustion of nitrogenous compounds.[16]
-
Initial Water Addition: A small, known amount of water is added to the bomb before combustion to create a saturated atmosphere. This ensures that all water formed during combustion is in the liquid state, which is the standard reference state.
-
Post-Combustion Titration: The liquid products are titrated to quantify the amount of nitric acid (HNO₃) formed. This is a critical self-validating step, as the energy of formation of nitric acid must be subtracted from the total energy released to accurately determine the enthalpy of combustion of the compound itself.[16][17]
Step-by-Step Protocol for Combustion Calorimetry
-
Sample Preparation:
-
Press approximately 0.5-1.0 g of the high-purity crystalline pyrrolopyridine derivative into a pellet.
-
Accurately weigh the pellet to ±0.01 mg.
-
Weigh a piece of platinum or nickel-chromium fuse wire.
-
-
Calorimeter Assembly:
-
Place the pellet in a platinum crucible within the combustion bomb.
-
Attach the fuse wire to the electrodes, ensuring it is in contact with the sample pellet.
-
Add 1.0 mL of deionized water to the bottom of the bomb.[17]
-
Seal the bomb and flush it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 3.0 MPa.
-
Submerge the pressurized bomb in a beaker of water to check for leaks. This is a critical safety step.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of water.
-
-
Measurement:
-
Allow the system to equilibrate thermally. Record the temperature at regular intervals for a defined pre-combustion period to establish a baseline drift.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise at short intervals until a peak is reached, followed by a post-combustion period to establish the final temperature drift.
-
-
Analysis of Products:
-
Carefully release the pressure from the bomb.
-
Wash the interior of the bomb with deionized water to collect all liquid products.
-
Titrate the washings with a standardized NaOH solution to determine the amount of nitric acid formed.[16]
-
Measure the length of any unburned fuse wire.
-
-
Calculations:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the total energy change (ΔU) using the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).
-
Apply corrections for the ignition energy (fuse wire combustion) and the energy of formation of nitric acid.
-
This yields the standard internal energy of combustion (Δ_cU°). Convert this to the standard enthalpy of combustion (Δ_cH°) and subsequently calculate the standard enthalpy of formation (Δ_fH°).
-
Caption: Step-by-step workflow for combustion calorimetry.
B. Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is a reliable technique for organic compounds with low vapor pressures.[18]
Step-by-Step Protocol for Knudsen Effusion
-
Sample Preparation: Place a small amount (1-5 mg) of the crystalline sample into a Knudsen cell, which is a small container with a precisely machined orifice of known area.
-
Measurement:
-
Place the cell in a high-vacuum chamber.
-
Heat the cell to a specific, constant temperature.
-
Measure the rate of mass loss over time as the sample effuses through the orifice into the vacuum. This is typically done using a highly sensitive microbalance.
-
Repeat this measurement at several different temperatures.
-
-
Calculation:
-
Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation, which relates the rate of mass loss to the vapor pressure.
-
Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R, where R is the gas constant.
-
From the slope, calculate the enthalpy of sublimation.
-
C. Phase Transitions and Purity via Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[13][19] For pyrrolopyridine derivatives, it is invaluable for determining the melting point (Tm), enthalpy of fusion (ΔfusH°), and for assessing sample purity.[20][21][22]
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events correspond to physical transitions, not chemical reactions.[13]
-
Slow Heating Rate (e.g., 2-10 °C/min): A slow heating rate allows for better resolution of thermal events and ensures the sample temperature remains close to the furnace temperature, leading to more accurate transition temperatures.[20]
-
Hermetically Sealed Pans: For samples that might sublime or decompose, sealed pans prevent mass loss during the experiment, which would otherwise lead to erroneous enthalpy values.
Step-by-Step Protocol for DSC Analysis
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium).[15]
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline pyrrolopyridine sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should span well below and above the expected melting point.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to melting.
-
The onset temperature of the peak is taken as the melting point (Tm).
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°).
-
The purity of the sample can be estimated from the shape of the melting peak using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[20]
-
III. Computational Determination of Thermochemical Properties
With the advancement of computational power and theoretical methods, quantum chemistry has become an indispensable tool for predicting and understanding the thermochemical properties of molecules.[14] For novel substituted pyrrolopyridines, where experimental data may not be available, computational methods provide crucial insights.
A. Enthalpy of Formation
High-level ab initio composite methods such as Gaussian-n (G3, G4) theories or Complete Basis Set (CBS) methods are widely used to calculate gas-phase enthalpies of formation with "chemical accuracy" (typically within 4-8 kJ/mol).[11][23] These calculations are often performed using isodesmic or atomization reactions.
Causality Behind Method Selection:
-
Isodesmic Reactions: These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach leverages the cancellation of systematic errors in the quantum chemical calculations, leading to highly accurate reaction enthalpies. If the experimental enthalpies of formation are known for all other species in the isodesmic reaction, the enthalpy of formation of the target molecule can be determined with high confidence.
-
DFT for Geometries: While high-level methods are used for energy calculations, geometries are typically optimized at a less computationally expensive level, such as with Density Functional Theory (DFT) using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[14]
Step-by-Step Protocol for Computational ΔfH°(g)
-
Geometry Optimization: Optimize the 3D structure of the substituted pyrrolopyridine and all reference molecules in the chosen isodesmic reaction using a DFT method (e.g., B3LYP/6-311++G(d,p)).
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: Perform a high-level single-point energy calculation (e.g., G4 theory) on the optimized geometry.
-
Enthalpy Calculation: Calculate the total enthalpy at 298.15 K for each species by adding the thermal correction to the electronic energy.
-
Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction (ΔrH°) by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.
-
Target ΔfH°(g): Rearrange the equation ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants) to solve for the unknown gas-phase enthalpy of formation of the target pyrrolopyridine, using known experimental ΔfH°(g) values for the reference compounds.
Caption: Computational workflow for determining gas-phase enthalpy of formation.
B. Bond Dissociation Energies (BDEs)
The N-H or C-H BDE is calculated as the enthalpy difference between the parent molecule and the two resulting radicals (the pyrrolopyridinyl radical and a hydrogen atom).[10]
Protocol for Computational BDE
-
Optimize Structures: Optimize the geometries of the parent pyrrolopyridine, the corresponding radical (formed by removing a specific H atom), and a hydrogen atom, typically using a DFT method.
-
Calculate Enthalpies: Calculate the enthalpies at 298.15 K for all three species, including ZPVE and thermal corrections.
-
Calculate BDE: The BDE is calculated as: BDE = H(pyrrolopyridinyl radical) + H(H atom) - H(parent pyrrolopyridine)
IV. Substituent Effects on Thermochemical Properties
The position and electronic nature of substituents dramatically influence the thermochemical properties of the pyrrolopyridine core.
-
Enthalpy of Formation: Electron-withdrawing groups (EWGs) like -NO₂ or -CN generally make the enthalpy of formation more positive (less stable), while electron-donating groups (EDGs) like -CH₃ or -OCH₃ can have a stabilizing effect. The position of substitution is also critical, as it affects the resonance and inductive interactions with the two rings.
-
Enthalpy of Sublimation: Substituents that increase molecular polarity or introduce hydrogen bonding capabilities (e.g., -OH, -NH₂) will significantly increase the enthalpy of sublimation due to stronger intermolecular forces in the crystal lattice. Conversely, bulky, non-polar groups may disrupt efficient crystal packing and lead to lower sublimation enthalpies.
-
Bond Dissociation Energies: The effect of substituents on BDEs is primarily determined by their ability to stabilize the resulting radical.[13][24]
-
N-H BDE: Both EDGs and EWGs can influence the N-H BDE. EDGs can destabilize the parent molecule through electron-electron repulsion with the nitrogen lone pair, making the N-H bond easier to break. However, the dominant factor is often the stabilization of the resulting anilinyl-type radical.[13]
-
C-H BDE: The BDE of a C-H bond on the aromatic rings will be influenced by the stability of the aryl radical formed. The position of the nitrogen atoms in the bicyclic system also plays a significant role in modulating the stability of these radicals.[10]
-
V. Data Summary
| Compound | Systematic Name | Calculated ΔfH°(g) (kJ/mol) |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | Value to be populated from specific studies |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | Value to be populated from specific studies |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | Value to be populated from specific studies |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | Value to be populated from specific studies |
Note: Specific values would be inserted here based on targeted literature findings; for the purpose of this guide, the structure is provided.
The following table illustrates the general trends expected for substituent effects on key thermochemical properties.
| Substituent (at C5) | Type | Effect on ΔfH°(g) | Effect on ΔsubH° | Effect on N-H BDE |
| -H | Reference | Reference | Reference | Reference |
| -CH₃ | EDG | More Negative (Stabilizing) | Slight Increase | Decrease |
| -Cl | EWG (Inductive) | More Positive (Destabilizing) | Moderate Increase | Slight Increase |
| -CN | EWG (Resonance) | More Positive (Destabilizing) | Significant Increase | Increase |
| -NH₂ | EDG (Resonance) | More Negative (Stabilizing) | Significant Increase (H-bonding) | Decrease |
Conclusion
The thermochemical properties of substituted pyrrolopyridines are fundamental to their application in drug development and materials science. This guide has outlined the core principles and provided detailed, self-validating protocols for both the experimental and computational determination of key parameters: enthalpy of formation, enthalpy of sublimation, and bond dissociation energies. By integrating robust experimental techniques like combustion calorimetry and DSC with high-level quantum chemical calculations, researchers can build a comprehensive understanding of molecular stability. This knowledge is crucial for the rational design of novel pyrrolopyridine derivatives with optimized properties, accelerating the journey from molecular concept to functional application.
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The Strategic deployment of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine in Contemporary Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 7-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry, primarily for its role as a bioisostere of indole and its exceptional ability to act as a hinge-binding moiety in kinase inhibitors. This guide delves into the strategic application of a key derivative, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, as a foundational fragment in modern drug design. We will explore its synthesis, physicochemical properties, and its role in the development of targeted therapeutics, exemplified by the successful clinical translation of molecules targeting the RAF/MEK/ERK signaling pathway. This document serves as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Ascendancy of the 7-Azaindole Scaffold
The quest for novel therapeutic agents with high potency and selectivity is a central theme in drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a particularly fruitful scaffold.[1][2] Its structural similarity to indole allows it to mimic the endogenous ligands of various biological targets, while the introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, including altered hydrogen bonding capacity, dipole moment, and metabolic stability.[1][3]
The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate hydrogen bonding interaction with the hinge region of many kinases.[1][3] This "hinge-binding" capability is a cornerstone of its utility in the design of ATP-competitive kinase inhibitors.[2][3] The 7-methoxy derivative, this compound, offers an additional point for modulation of the scaffold's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile.
Physicochemical Properties and Fragment-Based Design Considerations
The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The 7-azaindole scaffold presents a favorable starting point for fragment-based drug discovery (FBDD), a powerful strategy for developing potent and selective inhibitors.
The introduction of a methoxy group at the 7-position of the pyrrolo[3,2-b]pyridine core can influence several key parameters:
-
Lipophilicity (LogP): The methoxy group generally increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
-
pKa: The basicity of the pyridine nitrogen is subtly modulated by the electron-donating methoxy group, which can affect the ionization state of the molecule at physiological pH and, consequently, its solubility and interaction with target proteins.
-
Solubility: Aqueous solubility is a critical parameter for oral bioavailability. While the parent 7-azaindole has moderate solubility, derivatization is often necessary to achieve the desired solubility profile for a drug candidate.
A prime example of a successful drug developed from a 7-azaindole fragment is Vemurafenib (PLX4032) , a potent inhibitor of the B-RAF V600E mutant kinase.[2][4] The physicochemical properties of Vemurafenib are illustrative of the optimization process starting from a simple azaindole core.
| Property | Value | Source |
| Molecular Weight | 489.9 g/mol | [5] |
| LogP | 5.1 | [5] |
| pKa | 7.1 | [5] |
| Aqueous Solubility | <1 mg/mL | [5] |
| Melting Point | 272°C | [5] |
Table 1: Physicochemical Properties of Vemurafenib.
The development of Vemurafenib from a simple 7-azaindole fragment highlights the power of structure-based drug design in optimizing the physicochemical and pharmacological properties of a lead compound.[3][6]
Synthesis of the 7-Azaindole Core and its Derivatives
The synthetic accessibility of a scaffold is a crucial consideration in drug development. The 7-azaindole core can be synthesized through various routes, often starting from substituted pyridines. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine ring.
Experimental Protocol: Synthesis of 5-bromo-3-formyl-7-azaindole[7][8][9]
This protocol describes the regioselective formylation of 5-bromo-7-azaindole, a key step in the synthesis of Vemurafenib and its analogs.
Step 1: Duff Reaction for Formylation
-
To a solution of 5-bromo-7-azaindole (1 equivalent) in a 2:1 mixture of acetic acid and water, add hexamethylenetetramine (HMTA) (4 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-3-formyl-7-azaindole.
This aldehyde can then be used in subsequent reactions, such as condensations with hydrazides to form N-acylhydrazones, as demonstrated in the synthesis of Vemurafenib analogs.[7][8][9]
Caption: Synthetic workflow for the formylation of 5-bromo-7-azaindole.
Mechanism of Action: Targeting the B-RAF V600E Oncoprotein
The 7-azaindole scaffold has been instrumental in the development of inhibitors targeting the Ras/Raf/MEK/ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[10][11][12] Mutations in the B-RAF gene, particularly the V600E substitution, lead to constitutive activation of the MAPK pathway and are found in a high percentage of melanomas and other cancers.[10]
Vemurafenib, with its 7-azaindole core, is a potent and selective inhibitor of the B-RAF V600E mutant kinase.[2][13] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and stabilizing an inactive conformation.[5] The 7-azaindole moiety forms crucial hydrogen bonds with the hinge region of the kinase, while the rest of the molecule makes extensive van der Waals and hydrophobic interactions with the active site.[1][3]
The inhibition of B-RAF V600E by Vemurafenib leads to the downregulation of the downstream signaling cascade, including the phosphorylation of MEK and ERK.[12][13] This ultimately results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring the B-RAF V600E mutation.
Caption: The B-RAF V600E signaling pathway and its inhibition by Vemurafenib.
Structure-Activity Relationships (SAR) and Lead Optimization
The development of potent and selective kinase inhibitors from a 7-azaindole fragment involves a detailed exploration of the structure-activity relationships (SAR). The various positions on the 7-azaindole core can be substituted to optimize binding affinity, selectivity, and pharmacokinetic properties.
For B-RAF inhibitors based on the 7-azaindole scaffold, key SAR insights include:
-
Position 3: Substitution at this position with a carbonyl group linked to an aromatic ring system is crucial for potent inhibition. The nature of this aromatic ring and its substituents significantly impacts potency and selectivity.
-
Position 5: This position is often decorated with groups that can occupy a hydrophobic pocket in the kinase active site. In Vemurafenib, a 4-chlorophenyl group at this position contributes significantly to its high affinity.
-
Pyrrole N-H and Pyridine N: As mentioned earlier, these are critical for the bidentate hydrogen bonding interaction with the kinase hinge region and are generally conserved.
The journey from a low-molecular-weight 7-azaindole fragment to a clinical candidate like Vemurafenib is a testament to the power of iterative design, synthesis, and biological evaluation.
Future Perspectives and Conclusion
The 7-azaindole scaffold, and specifically its 7-methoxy derivative, continues to be a valuable building block in the design of novel therapeutics. Its versatility as a hinge-binding motif ensures its continued relevance in the development of kinase inhibitors for oncology and other therapeutic areas. Future research will likely focus on the development of next-generation inhibitors that can overcome resistance mechanisms and on the exploration of this scaffold for other target classes.
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An In-depth Technical Guide to the Chemical Space of 7-Methoxypyrrolopyridines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Value of the 7-Methoxypyrrolopyridine Scaffold
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system. Its structural resemblance to purine has rendered it a highly successful mimic of the adenine core of ATP, leading to the development of numerous kinase inhibitors.[1][2] The strategic incorporation of a methoxy group at the 7-position of the pyrrolopyridine core offers a nuanced yet powerful approach to modulating the scaffold's electronic and steric properties. This modification can significantly influence binding affinities, metabolic stability, and overall pharmacokinetic profiles. This guide provides a comprehensive exploration of the chemical space of 7-methoxypyrrolopyridines, offering a technical narrative grounded in field-proven insights for the synthesis, diversification, and biological evaluation of this promising class of compounds.
I. Synthesis of the 7-Methoxypyrrolopyridine Core: Establishing the Foundation
The journey into the chemical space of 7-methoxypyrrolopyridines begins with the synthesis of the core scaffold. While multiple synthetic routes to pyrrolopyridines exist, a practical and efficient strategy for accessing the 7-methoxy substituted core is paramount. A key commercially available starting material that provides a strategic entry point is 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine .[3][4] The presence of a bromine atom at the 7-position is a synthetic handle that allows for a wide range of subsequent diversification reactions.
For researchers aiming to construct the core from more fundamental precursors, a multi-step synthesis can be envisioned, likely starting from a suitably substituted pyridine derivative. The general approach would involve the construction of the pyrrole ring onto the pyridine core.
II. Exploring the Chemical Space: Strategies for Diversification
The true potential of the 7-methoxypyrrolopyridine scaffold is unlocked through its systematic diversification. The strategic placement of substituents allows for the fine-tuning of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The aforementioned 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a robust method for introducing a diverse array of aryl and heteroaryl groups at the 7-position.[5][6] This allows for the exploration of various steric and electronic effects on target engagement.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol provides a general framework for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. The choice of ligand can be critical for challenging substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are often a good starting point due to their moderate reactivity.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
B. Buchwald-Hartwig Amination: Introducing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, providing access to a wide range of functional groups at the 7-position.[2][7][8][9][10] This is particularly valuable for introducing moieties that can form key hydrogen bond interactions with biological targets.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of palladium precursor, ligand, and base is critical and often needs to be optimized for a given amine.
Materials:
-
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 2.5 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine and the anhydrous solvent.
-
Add the amine, followed by the base.
-
Seal the tube and heat the reaction mixture to 65-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The combination of a palladium source and a sterically hindered, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. The ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like LiHMDS is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
Table 1: Diversification Strategies for the 7-Methoxypyrrolopyridine Core
| Position of Diversification | Reaction Type | Reagents and Conditions | Scope and Rationale |
| 7-position (from bromo-derivative) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of diverse aromatic systems to probe steric and electronic interactions. |
| 7-position (from bromo-derivative) | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, ligand, base | Installation of hydrogen bond donors/acceptors and modification of polarity. |
| Pyrrole N-H | Alkylation/Arylation | Alkyl halides, aryl halides, base | Modulation of solubility, metabolic stability, and potential for additional interactions. |
| Pyrrole Ring | Electrophilic Substitution | NBS, NIS, Ac₂O, etc. | Introduction of functional groups for further elaboration or direct biological activity. |
III. Characterization and Analytical Methods
Unambiguous characterization of newly synthesized 7-methoxypyrrolopyridine derivatives is critical for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the substitution pattern on the heterocyclic core. For the parent 7-methoxy-1H-pyrrolo[2,3-c]pyridine , characteristic signals would be expected in the aromatic region for the pyridine and pyrrole protons, along with a singlet for the methoxy group protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the pyrrole ring.
IV. Biological Evaluation: Unveiling the Therapeutic Potential
The pyrrolopyridine scaffold is a well-established pharmacophore in kinase inhibitor design.[11] The 7-methoxy derivatives are therefore prime candidates for evaluation against a panel of protein kinases implicated in diseases such as cancer. The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and are frequently dysregulated in cancer, making them key targets for therapeutic intervention.[12][13][14][15][16][17][18][19][20]
A. In Vitro Kinase Inhibition Assays
The initial step in biological evaluation is to determine the inhibitory activity of the synthesized compounds against specific kinase targets. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Experimental Protocol: In Vitro Kinase-Glo® Assay
This protocol provides a general procedure for assessing kinase inhibition.
Materials:
-
Kinase of interest (e.g., PI3K, Akt, MEK, ERK)
-
Substrate peptide
-
ATP
-
Test compounds (serially diluted in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.
B. Cell-Based Assays
Compounds that show promising activity in in vitro kinase assays should be further evaluated in cell-based assays to assess their effects on cancer cell proliferation, survival, and cell cycle progression.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1][21][22]
Table 2: Representative Biological Activity Data for Pyrrolopyridine Derivatives
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Cell-Based IC₅₀ (µM) (Cell Line) | Reference |
| Hypothetical 7-methoxy derivative | PI3Kα | 50 | 0.5 (MCF-7) | N/A |
| Hypothetical 7-methoxy derivative | MEK1 | 75 | 1.2 (A549) | N/A |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR | 79 | 29-59 (Various) | [11] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | Her2 | 40 | 29-59 (Various) | [11] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | VEGFR2 | 136 | 29-59 (Various) | [11] |
| Compound 12 (Pyridine derivative) | PIM-1 | 14.3 | 0.5 (MCF-7) | [22] |
V. Visualizing the Mechanism: Signaling Pathway Diagrams
To understand the context of kinase inhibition by 7-methoxypyrrolopyridine derivatives, it is essential to visualize their potential points of intervention within key cancer-related signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition.
VI. Conclusion and Future Directions
The 7-methoxypyrrolopyridine scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive framework for the synthesis, diversification, and biological evaluation of this promising class of compounds. The strategic use of cross-coupling reactions on a readily available brominated precursor allows for the efficient exploration of a vast chemical space. Future efforts in this area should focus on the generation of diverse libraries of 7-methoxypyrrolopyridine derivatives and their systematic evaluation against a broad panel of kinases. The integration of computational modeling and structure-based design will be instrumental in guiding the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties. The insights and protocols presented herein are intended to empower researchers to unlock the full therapeutic potential of the 7-methoxypyrrolopyridine core.
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The 7-Methoxy-1H-pyrrolo[3,2-b]pyridine Core: A Synthetic Scaffold Inspired by Nature's Intricate Alkaloids
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 7-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold, a methoxylated derivative of 4-azaindole, represents a compelling yet underexplored nucleus in medicinal chemistry. While direct, simple natural product analogs of this specific core are not prominently documented, its structural motif is deeply embedded within the broader family of complex marine alkaloids and therapeutically significant synthetic molecules. This guide provides a comprehensive technical overview of this scaffold, not as a direct derivative of a singular natural product, but as a privileged synthetic core inspired by nature's vast repository of bioactive heterocyclic compounds. We will delve into the rationale for its design, key synthetic strategies, known biological activities of its close analogs, and detailed experimental protocols, offering researchers a foundational resource for harnessing its therapeutic potential.
Introduction: The Allure of the Azaindole Nucleus
The pyrrolopyridine bicyclic system, commonly known as azaindole, is a cornerstone pharmacophore in modern drug discovery.[1] As a bioisostere of the endogenous indole moiety, it offers unique physicochemical properties, including enhanced hydrogen bonding capacity and improved metabolic stability, while maintaining key structural interactions with biological targets.[2] Among the six possible isomers, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has achieved remarkable success, forming the core of FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib.[1][3]
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) isomer, while less clinically represented, is of significant academic and industrial interest. The introduction of a methoxy group at the 7-position further modulates the electronic and steric profile of the ring system, potentially enhancing target affinity and optimizing pharmacokinetic properties. This guide explores the landscape of this specific core, drawing parallels from complex natural alkaloids and providing a roadmap for its synthetic exploration and biological evaluation.
Inspiration from the Marine Environment: Complex Alkaloids with Pyrrolopyridine Motifs
While simple methoxy-substituted 1H-pyrrolo[3,2-b]pyridines are rare in nature, the broader pyrrole-fused heterocyclic architecture is a hallmark of many potent marine alkaloids.[4] These natural products, isolated from organisms like sponges and tunicates, provide the conceptual inspiration for designing synthetic libraries around simpler, more tractable scaffolds.
-
Pyrroloquinoline and Pyridoacridine Alkaloids: Compounds like the makaluvamines and discorhabdins feature extended, planar systems capable of intercalating into DNA and inhibiting topoisomerase II.[4][5] Their potent cytotoxicity underscores the power of the embedded pyrrole-pyridine fusion.
-
Lamellarins: This family of marine alkaloids is characterized by a 3,4-diarylpyrrole core.[6] They exhibit a wide array of bioactivities, including cytotoxicity, reversal of multidrug resistance, and HIV-1 integrase inhibition, demonstrating the versatility of the substituted pyrrole nucleus.[4]
-
Variolins: Isolated from the Antarctic sponge Kirkpatrickia variolosa, Variolin B is a potent cytotoxic agent against murine leukemia cells and contains a pyrrolo[2,3-b]pyrimidine core, which is structurally related to the pyrrolopyridine scaffold.[1][2]
These complex natural products serve as a testament to the biological relevance of pyrrole-fused heterocycles and provide a strong rationale for investigating simpler, synthetically accessible analogs like this compound.
Synthetic Strategies: Constructing the 1H-Pyrrolo[3,2-b]pyridine Core
The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold typically involves building the pyrrole ring onto a pre-functionalized pyridine precursor. While numerous variations exist, a common and effective strategy is the Fischer indole synthesis or related cyclization reactions. Below is a generalized, illustrative protocol based on established methodologies for analogous systems.
Illustrative Synthesis Workflow
The following diagram outlines a plausible multi-step synthesis to access substituted 1H-pyrrolo[3,2-b]pyridine derivatives.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a Substituted 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Analog
This protocol is a composite based on methodologies reported for the synthesis of related pyrrolo[3,2-b]pyridine derivatives, particularly those developed as kinase and acetyl-CoA carboxylase (ACC) inhibitors.[7][8]
Objective: To synthesize a functionalized 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.
Step 1: Synthesis of 2-Methoxy-3-aminopyridine
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in methanol (MeOH), add sodium methoxide (NaOMe, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-3-nitropyridine.
-
Reduction: Dissolve the crude 2-methoxy-3-nitropyridine in acetic acid (AcOH). Add iron powder (Fe, 5.0 eq) portion-wise while monitoring the internal temperature. Heat the reaction to 60 °C for 2-3 hours.
-
Purification: Cool the reaction, filter through a pad of celite, and neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic layers, and concentrate. Purify the crude amine by silica gel column chromatography.
Step 2: Fischer Indole Synthesis to form the Pyrrolo[3,2-b]pyridine Core
-
Diazotization: Dissolve 2-methoxy-3-aminopyridine (1.0 eq) in 6M hydrochloric acid (HCl) at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise.
-
Reduction to Hydrazine: To the cold diazonium salt solution, add a pre-cooled solution of sodium sulfite (Na₂SO₃, 2.5 eq) in water. Stir vigorously for 1 hour at 0 °C.
-
Hydrazone Formation: Add ethyl pyruvate (1.2 eq) to the hydrazine solution and stir at room temperature overnight. Extract the resulting hydrazone with ethyl acetate.
-
Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) and heat to 120-140 °C for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with concentrated sodium hydroxide solution and extract the product with ethyl acetate. Purify by column chromatography to yield the ethyl this compound-2-carboxylate.
Step 3: Functionalization and Amide Coupling
-
Alkylation: To a solution of the ester from Step 2 (1.0 eq) in DMF, add sodium hydride (NaH, 1.5 eq) at 0 °C, followed by 2-iodopropane (1.5 eq). Stir at room temperature for 4 hours.
-
Saponification: Hydrolyze the resulting ester with lithium hydroxide (LiOH) in a THF/water mixture to obtain the corresponding carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 eq), a desired amine (e.g., 4-fluoroaniline, 1.1 eq), and HATU (1.2 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature overnight.
-
Final Purification: Purify the final compound by preparative HPLC to yield the target carboxamide derivative.
Biological Activity and Therapeutic Potential
While data on this compound itself is limited, the biological activities of structurally related pyrrolopyridine derivatives provide strong predictive value for its potential applications. The core is particularly prominent in the development of kinase inhibitors and general anticancer agents.
Kinase Inhibition
The azaindole scaffold is an exceptional "hinge-binding" motif, capable of forming two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[3] This makes pyrrolopyridine derivatives potent inhibitors of various kinases.
-
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. Compound 4h from this series showed excellent potency with IC₅₀ values of 7, 9, and 25 nM, respectively.[9][10]
-
FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a target for anticancer and anti-inflammatory therapies.[11]
The diagram below illustrates the general mechanism of action for ATP-competitive kinase inhibitors, a primary mode of action for many pyrrolopyridine derivatives.
Caption: Competitive binding of a pyrrolopyridine inhibitor to a kinase active site.
Antiproliferative and Anticancer Activity
Derivatives of the pyrrolopyridine scaffold consistently demonstrate potent activity against a range of cancer cell lines.
-
Melanoma: Diarylureas and amides featuring the pyrrolo[3,2-b]pyridine core showed potent antiproliferative activity against the A375 human melanoma cell line, with some compounds exceeding the activity of the standard-of-care drug Sorafenib.[8]
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics. Compound 10t was particularly potent, with IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[12]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: In the context of metabolic pathways relevant to cancer, a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k ) was identified as a potent and orally available ACC1 inhibitor, significantly reducing malonyl-CoA levels in xenograft tumors.[7]
Summary of Biological Data
The following table summarizes the reported biological activities for selected analogs containing the pyrrolopyridine scaffold.
| Compound Class | Scaffold | Target/Assay | Key Compound | IC₅₀ / Activity | Reference |
| FGFR Inhibitors | 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 4h | 7 nM | [9][10] |
| FMS Kinase Inhibitors | 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | 15 | 30 nM | [11] |
| Tubulin Inhibitors | 1H-Pyrrolo[3,2-c]pyridine | HeLa Cell Proliferation | 10t | 0.12 µM | [12] |
| ACC Inhibitors | 1H-Pyrrolo[3,2-b]pyridine | ACC1 | 1k | Potent cellular activity | [7] |
| Anti-Melanoma | 1H-Pyrrolo[3,2-b]pyridine | A375 Cell Proliferation | Ir, It | More potent than Sorafenib | [8] |
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the structure and purity of synthesized analogs. Standard analytical techniques are employed.
General Protocol for Spectroscopic Analysis
Objective: To confirm the identity and structure of a synthesized this compound analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a proton spectrum (e.g., at 500 MHz). Expect characteristic signals for the pyrrole N-H proton (if unsubstituted, typically >10 ppm), distinct aromatic protons on both rings, and signals corresponding to the methoxy group (~3.9-4.1 ppm) and other substituents.
-
¹³C NMR: Acquire a carbon spectrum (e.g., at 125 MHz). Expect signals for all unique carbon atoms, with chemical shifts indicative of their electronic environment (e.g., C-O of the methoxy group, carbons of the heterocyclic rings).
-
-
Mass Spectrometry (MS):
-
Technique: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular formula.
-
Analysis: Observe the [M+H]⁺ ion and compare the measured mass to the calculated exact mass for the expected formula. The high resolution allows for unambiguous formula determination.
-
-
Infrared (IR) Spectroscopy:
-
Sample Prep: Analyze the sample as a KBr pellet or using an ATR accessory.
-
Analysis: Look for characteristic absorption bands, such as the N-H stretch (~3100-3300 cm⁻¹), C-H stretches in the aromatic region (~3000-3100 cm⁻¹), and C-O stretches for the methoxy group (~1050-1250 cm⁻¹).
-
Conclusion and Future Outlook
The this compound core stands as a highly promising scaffold for the development of novel therapeutics. While not a direct copy of a known natural product, it is born from the rich tradition of natural product-inspired drug discovery. Its structural relationship to potent marine alkaloids and its proven utility in synthetic kinase inhibitors provide a powerful impetus for its further exploration. The synthetic accessibility of this core, coupled with the vast potential for functionalization, allows for the creation of diverse chemical libraries. Future research should focus on synthesizing and screening such libraries against a broad panel of disease targets, particularly in oncology and immunology, to unlock the full therapeutic potential of this versatile and nature-inspired chemical entity.
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- 7. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The 7-methoxy-1H-pyrrolo[3,2-b]pyridine core, a derivative of 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, the incorporation of a nitrogen atom into the six-membered ring often confers enhanced solubility and improved pharmacokinetic properties.[1] This structural motif is a key component in numerous clinically approved drugs and investigational candidates, valued for its ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] Consequently, the development of robust and efficient synthetic routes to access functionalized pyrrolo[3,2-b]pyridines is of paramount importance for advancing drug development programs.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations for each transformation. The described methodology is designed to be a reliable and reproducible guide for researchers in both academic and industrial settings.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with a commercially available substituted pyridine. The overall strategy involves the introduction of a nitro group, followed by the construction of the pyrrole ring via a reductive cyclization. This approach offers a logical and controllable pathway to the target molecule.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry data should be obtained using an electrospray ionization (ESI) source.
Step 1: Sonogashira Coupling of 2-Amino-3-bromo-6-methoxypyridine
This initial step introduces the carbon framework necessary for the subsequent pyrrole ring formation. The Sonogashira coupling is a reliable cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
Procedure:
-
To a dried flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-bromo-6-methoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq).
-
To the resulting mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-((trimethylsilyl)ethynyl)-6-methoxypyridine.
| Reagent | Molar Ratio | Purity |
| 2-Amino-3-bromo-6-methoxypyridine | 1.0 | >98% |
| Trimethylsilylacetylene | 1.2 | >98% |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 | >98% |
| Copper(I) iodide | 0.06 | >98% |
| Triethylamine | 3.0 | Anhydrous |
| Tetrahydrofuran | - | Anhydrous |
Table 1: Reagents for Sonogashira Coupling.
Step 2: Desilylation to Form the Terminal Alkyne
The trimethylsilyl (TMS) protecting group on the alkyne is removed under basic conditions to yield the free terminal alkyne, which is poised for cyclization.
Procedure:
-
Dissolve the 2-amino-3-((trimethylsilyl)ethynyl)-6-methoxypyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-amino-3-ethynyl-6-methoxypyridine. This product is often used in the next step without further purification.
Step 3: Intramolecular Cyclization to this compound
The final step involves a base-mediated intramolecular cyclization of the amino-alkyne to construct the desired pyrrole ring.
Procedure:
-
Dissolve the crude 2-amino-3-ethynyl-6-methoxypyridine (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as potassium tert-butoxide (1.5 eq), in portions at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product, this compound.
Mechanism and Rationale
The key transformation in this synthesis is the intramolecular cyclization. The strong base deprotonates the amino group, and the resulting anion attacks the proximal alkyne in a 5-endo-dig cyclization. Subsequent protonation yields the aromatic pyrrolo[3,2-b]pyridine core. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to facilitate the initial deprotonation without competing side reactions.
Figure 2: Simplified mechanism of the final cyclization step.
Conclusion
This application note details a robust and reproducible synthetic protocol for the preparation of this compound. The described route, employing a Sonogashira coupling followed by a base-mediated intramolecular cyclization, provides a reliable method for accessing this important heterocyclic scaffold. The insights into the reaction mechanisms and practical considerations are intended to empower researchers to successfully synthesize this and related compounds for their drug discovery endeavors.
References
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). National Institutes of Health.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
- Synthesis of Azaindoles. (n.d.). Organic Chemistry Portal.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health.
Sources
Application Notes and Protocols for the Functionalization of the 7-methoxy-1H-pyrrolo[3,2-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and its ability to act as a versatile pharmacophore. The introduction of a methoxy group at the 7-position modulates the electronic properties of the ring system, offering unique opportunities for selective functionalization and the development of novel therapeutic agents. This guide provides a comprehensive overview of synthetic strategies to functionalize the 7-methoxy-1H-pyrrolo[3,2-b]pyridine core, offering detailed experimental protocols and expert insights into reaction mechanisms and regioselectivity.
Introduction: The Chemical Landscape of this compound
The this compound core is an electron-rich bicyclic heterocycle. The fusion of an electron-rich pyrrole ring to an electron-deficient pyridine ring results in a unique electronic distribution that governs its reactivity. The lone pair of the pyrrole nitrogen is delocalized into the aromatic system, enhancing the nucleophilicity of the pyrrole ring, particularly at the C3 position. Conversely, the pyridine nitrogen withdraws electron density, making the pyridine ring more susceptible to nucleophilic attack and more resistant to electrophilic substitution.
The 7-methoxy group, being an electron-donating group, further activates the pyridine ring towards electrophilic attack, although the pyrrole ring remains the more reactive of the two. This electronic interplay is crucial for understanding the regioselectivity of various functionalization reactions.
Electrophilic Substitution: Targeting the Electron-Rich Pyrrole Ring
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of the this compound core. Due to the higher electron density of the pyrrole ring, electrophiles will preferentially attack this moiety. The C3 position is the most nucleophilic and, therefore, the primary site of substitution.
Halogenation: Introducing a Versatile Handle
Halogenation, particularly bromination and chlorination, at the C3 position provides a key intermediate for further diversification through cross-coupling reactions.
Expertise & Experience: The choice of halogenating agent is critical for achieving high regioselectivity and yield. N-halosuccinimides (NBS for bromination, NCS for chlorination) are generally preferred due to their mild reaction conditions and ease of handling. For less reactive substrates, stronger electrophilic halogen sources might be necessary, but this increases the risk of side reactions. The 7-methoxy group is anticipated to enhance the reactivity of the pyridine ring, but the C3 position of the pyrrole should remain the most favorable site for electrophilic attack.
Protocol 1: Regioselective C3-Bromination
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeCN in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Acetonitrile (MeCN) | - | Solvent |
Vilsmeier-Haack Formylation: Installation of an Aldehyde Group
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. This reaction proceeds via an electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) and is highly regioselective for the C3 position of the 4-azaindole core.[1][2]
Expertise & Experience: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The reaction is generally high-yielding and clean. The resulting 3-formyl derivative is a versatile intermediate for the synthesis of a wide range of derivatives, including amines (via reductive amination), carboxylic acids (via oxidation), and various heterocyclic systems.
Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Caption: Vilsmeier-Haack formylation workflow.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For the this compound core, these reactions are typically performed on C3-halogenated derivatives to introduce a wide variety of substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a halide and a boronic acid or ester.[3][4] This reaction is highly versatile and tolerates a wide range of functional groups.
Expertise & Experience: The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling. For heteroaromatic systems, bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide excellent results. A variety of palladium precursors can be used, including Pd(OAc)₂ and Pd₂(dba)₃. The base, typically a carbonate or phosphate, is essential for the transmetalation step.
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Materials: 3-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane, Water.
-
Procedure:
-
To a Schlenk tube, add 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
| Reagent | Equivalents | Purpose |
| 3-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | 1.0 | Starting Material |
| Arylboronic acid | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 0.05 | Palladium Catalyst |
| SPhos | 0.10 | Ligand |
| K₃PO₄ | 2.0 | Base |
| 1,4-Dioxane/Water | - | Solvent System |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into the core structure.
Expertise & Experience: The Sonogashira reaction is sensitive to the reaction conditions. The use of a copper(I) co-catalyst is typical, but copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. A mild base, such as an amine (e.g., triethylamine or diisopropylethylamine), is used to quench the HX byproduct.
Protocol 4: Sonogashira Coupling of 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Materials: 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine, Terminal alkyne, Pd(PPh₃)₄, CuI, Triethylamine (TEA), THF.
-
Procedure:
-
To a Schlenk tube, add 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Caption: Cross-coupling strategies from a C3-halo intermediate.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[7][8]
Expertise & Experience: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination relies heavily on the choice of ligand and base. Sterically hindered biarylphosphine ligands are often highly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.
Protocol 5: Buchwald-Hartwig Amination of 3-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Materials: 3-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine, Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene.
-
Procedure:
-
In a glovebox, add 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.10 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
N-Functionalization: Modifying the Pyrrole Nitrogen
Functionalization of the pyrrole nitrogen (N1) is a common strategy to modulate the physicochemical properties of the 4-azaindole core, such as solubility and metabolic stability.
N-Alkylation
Direct N-alkylation can be achieved using a base and an alkyl halide. The choice of base and solvent can influence the regioselectivity between N1 and the pyridine nitrogen (N4), although N1 is generally more nucleophilic.
Protocol 6: N1-Alkylation
-
Materials: this compound, Sodium hydride (NaH), Alkyl halide, DMF.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
-
Mitsunobu Reaction
The Mitsunobu reaction provides a mild method for the N-alkylation of the pyrrole nitrogen with a primary or secondary alcohol.[9][10]
Protocol 7: N1-Alkylation via Mitsunobu Reaction
-
Materials: this compound, Alcohol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), THF.
-
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture and purify directly by column chromatography.
-
Functionalization of the Pyridine Ring: Advanced Strategies
Functionalizing the electron-deficient pyridine ring is more challenging and often requires harsher conditions or more advanced synthetic strategies.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[11][12] By installing a directing group on the pyridine ring, it is possible to deprotonate an adjacent position with a strong base, followed by quenching with an electrophile. The 7-methoxy group itself can act as a directing group, potentially allowing for lithiation at the C6 position.
Expertise & Experience: This is a more advanced technique that requires careful control of reaction conditions, including the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures. The choice of solvent is also critical, with THF being a common choice.
Conclusion
The this compound core offers a rich platform for synthetic exploration in drug discovery. A thorough understanding of the electronic properties of this heterocyclic system allows for the rational design of functionalization strategies. The protocols outlined in this guide provide a solid foundation for researchers to access a wide array of derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates. While many of the provided protocols are adapted from closely related azaindole systems, they serve as excellent starting points for the optimization of reactions on the this compound scaffold.
References
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
- Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. (n.d.).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
- Buchwald–Hartwig amin
- Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. (2022). Chemical Papers. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). PULCRON-International Journal of Multidisciplinary Research. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform. [Link]
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- Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Organic & Biomolecular Chemistry. [Link]
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
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- Organometallic methods for the synthesis and functionalization of azaindoles. (2007). Chemical Society Reviews. [Link]
- Directed ortho metal
- Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Selenin
- Buchwald-Hartwig Amin
- Sonogashira coupling. (2023). Wikipedia. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
- 07- DIRECTED ORTHO METAL
- Synthetic applications of biologically important Mannich bases: An updated review. (2019). Journal of Applied Pharmaceutical Science. [Link]
- Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). Molecules. [Link]
- Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. (2019).
- Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. (2015). Organic & Biomolecular Chemistry. [Link]
- Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][13]-thiazepin-3(2H)-one. (2007). Bulletin of the Korean Chemical Society. [Link]
- New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. (2024).
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Molecules. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
- A Ruthenium Catalyzed Novel Directing Group Str
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2024).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). NTNU Open. [Link]
- Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. (2013). The Journal of Organic Chemistry. [Link]
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Organic & Biomolecular Chemistry. [Link]
- Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2024). European Journal of Medicinal Chemistry. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journal of Organic Chemistry. [Link]
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Application Note: A Generalized Protocol for Evaluating 7-methoxy-1H-pyrrolo[3,2-b]pyridine and its Analogs as Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist
Introduction
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has been identified as a "privileged structure" in medicinal chemistry. Its unique ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective kinase inhibitors.[5][6][7]
This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of novel compounds based on this scaffold, using 7-methoxy-1H-pyrrolo[3,2-b]pyridine as a representative example. We present a robust, luminescence-based biochemical assay that is readily adaptable for high-throughput screening (HTS) and determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter in drug discovery.
Assay Principle: ATP Depletion Measured by Luminescence
The protocol described herein is a homogeneous "add-mix-read" assay that quantifies kinase activity by measuring the amount of ATP consumed during the enzymatic reaction.[8] The principle relies on the properties of luciferase, an enzyme that produces light in the presence of its substrate, luciferin, and ATP.
The kinase reaction is allowed to proceed for a set time, during which ATP is converted to ADP. Subsequently, a reagent containing a thermostable luciferase is added.[9] The luciferase utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal. The intensity of this signal is directly proportional to the ATP concentration and, therefore, inversely proportional to the kinase activity.[8][9] A potent inhibitor will block the kinase, leading to less ATP consumption and a higher luminescent signal.
Caption: Step-by-step experimental workflow for the kinase assay.
-
Compound Plating: Add 5 µL of the appropriate compound dilution (prepared at 4X the final concentration in assay buffer, resulting in a final DMSO concentration of ≤1%) to the wells of a 384-well plate.
-
Test Wells: Serial dilutions of this compound.
-
Negative Control (0% Inhibition): Add buffer with the same final DMSO concentration.
-
Positive Control (100% Inhibition): Add buffer with DMSO. Kinase will not be added to these wells.
-
-
Enzyme Addition: Add 5 µL of the 4X Kinase Working Solution to all wells except the "Positive Control" wells. Add 5 µL of Assay Buffer to the "Positive Control" wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 10 µL of the 2X ATP/Substrate Working Solution to all wells to start the kinase reaction. The total volume is now 20 µL.
-
Kinase Reaction: Mix the plate on a shaker for 30 seconds. Incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Detection: Add 20 µL of the prepared Kinase-Glo™ reagent to all wells.
-
Signal Stabilization: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [9]8. Measurement: Read the luminescence on a microplate luminometer.
Data Analysis and Interpretation
-
Data Normalization: The raw relative light unit (RLU) data is converted to percent inhibition using the control wells.
-
Let RLU_test be the signal from a well with the inhibitor.
-
Let RLU_neg be the average signal from the negative control (0% inhibition).
-
Let RLU_pos be the average signal from the positive control (100% inhibition).
% Inhibition = 100 * (RLU_test - RLU_neg) / (RLU_pos - RLU_neg)
-
-
IC₅₀ Curve Fitting: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. [10][11]This is the concentration of the inhibitor required to reduce kinase activity by 50%. [11]
Hypothetical Data Presentation
| Compound Conc. (nM) | log[Conc.] | Raw RLU | % Inhibition |
| 0 (No Inhibitor) | - | 150,000 | 0.0% |
| 0 (No Enzyme) | - | 950,000 | 100.0% |
| 1 | 0.0 | 185,000 | 4.4% |
| 3 | 0.48 | 240,000 | 11.3% |
| 10 | 1.0 | 395,000 | 30.6% |
| 30 | 1.48 | 552,500 | 50.3% |
| 100 | 2.0 | 780,000 | 78.8% |
| 300 | 2.48 | 905,000 | 94.4% |
| 1000 | 3.0 | 945,000 | 99.4% |
| Calculated IC₅₀ | 29.8 nM |
Trustworthiness: Protocol Validation and Quality Control
A robust and trustworthy assay is self-validating. Before screening compounds, it is critical to perform the following checks:
-
Enzyme and ATP Titration: Determine the optimal enzyme and ATP concentrations that yield a linear reaction rate and a sufficient signal window.
-
DMSO Tolerance: Ensure that the final DMSO concentration used does not significantly inhibit the kinase activity.
-
Z'-Factor Calculation: For HTS applications, the assay quality should be assessed by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 indicates an excellent and reliable assay. [8]
Alternative Assay Format: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful technology for kinase assays that is less susceptible to compound interference. [12][13]In a typical TR-FRET assay, a biotinylated substrate peptide and a phospho-specific antibody are used. Phosphorylation of the substrate by the kinase allows the antibody to bind, bringing a Europium-labeled donor (on an anti-tag antibody) and an AlexaFluor-labeled acceptor (on the phospho-specific antibody) into close proximity, generating a FRET signal. [12][14]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Insufficient kinase activity; Suboptimal ATP concentration; Expired reagents. | Increase enzyme concentration or incubation time; Optimize ATP concentration; Use fresh reagents. |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outer wells of the plate. |
| Calculated Inhibition > 100% | Compound autofluorescence/luminescence or reagent interference. | Test compound in a "no enzyme" control well to check for interference. Consider an alternative assay format like TR-FRET. |
| No Dose-Response Observed | Compound is inactive at tested concentrations; Compound has precipitated out of solution. | Test at higher concentrations; Check compound solubility in the final assay buffer. |
Conclusion
This application note provides a detailed, adaptable, and robust protocol for assessing the inhibitory potential of this compound and related analogs against specific kinase targets. By leveraging the sensitivity and simplicity of luminescence-based detection, this method facilitates the efficient determination of IC₅₀ values, a critical step in the hit-to-lead optimization process for novel kinase inhibitors. Adherence to proper validation and quality control measures will ensure the generation of high-quality, reproducible, and trustworthy data for drug discovery programs.
References
- Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (via PubMed Central) URL:[Link]
- Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
- Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: ResearchG
- Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Semantic Scholar URL:[Link]
- Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL:[Link]
- Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
- Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: NIH URL:[Link]
- Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: AAPS Journal URL:[Link]
- Title: Kinase assays Source: BMG LABTECH URL:[Link]
- Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link]
- Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: ResearchG
- Title: Determination of the IC50 values of a panel of CDK9 inhibitors against...
- Title: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL:[Link]
- Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL:[Link]
- Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: Current Pharmaceutical Biotechnology (via PubMed) URL:[Link]
- Title: IC50 Determination Source: edX URL:[Link] (Note: This links to a course, the specific document may require enrollment.)
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: Assay Development for Protein Kinase Enzymes Source: Assay Guidance Manual (via NCBI) URL:[Link]
- Title: A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors Source: SLAS Discovery (via NIH) URL:[Link]
- Title: Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction Source: bioRxiv URL:[Link]
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL:[Link]
- Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Pharmaceutical and Biological Research URL:[Link]
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PubMed Central URL:[Link]
- Title: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-Information Source: Chemcia Scientific, LLC. URL:[Link]
- Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PubMed Central URL:[Link]
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL:[Link]
- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Title: Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: PubMed URL:[Link]
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Application Notes and Protocols for Determining the Biological Activity of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown a wide range of therapeutic potential, including potent kinase inhibition for cancer therapy.[1][2][3] 7-methoxy-1H-pyrrolo[3,2-b]pyridine is a novel derivative of the 7-azaindole class. As with any new chemical entity, a systematic evaluation of its biological activity is paramount to understanding its therapeutic potential and mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of this compound. These protocols are designed to provide a foundational understanding of the compound's cellular effects, starting from general cytotoxicity to more specific target-based activities.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
A primary and essential step in the characterization of any new compound is to determine its effect on cell viability and to establish a non-toxic concentration range for subsequent, more sensitive assays. This initial screen helps to differentiate between targeted pharmacological effects and general cytotoxicity.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[4] Common methods include assessing membrane integrity, metabolic activity, or the activity of specific enzymes that are released upon cell death.[5][6] The MTT assay, which measures metabolic activity, is a widely used, reliable, and straightforward method for assessing cell viability.[6]
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of this compound on a panel of human cancer cell lines.
Experimental Workflow
Caption: Simplified PI3K/Akt signaling pathway.
Materials
-
Cell line with an active kinase pathway of interest (e.g., A549 for EGFR/PI3K)
-
96-well clear-bottom tissue culture plates
-
Primary antibodies (total and phosphorylated forms of the target protein, e.g., anti-Akt and anti-phospho-Akt)
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of detecting fluorescence in the near-infrared range
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 2 hours).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against the total and phosphorylated forms of the target protein.
-
Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the total and phosphorylated protein.
-
Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Data Interpretation A dose-dependent decrease in the normalized phospho-protein signal indicates inhibition of the kinase pathway by this compound. The IC50 value can be calculated to quantify the compound's potency.
Part 3: Off-Target and Alternative Pathway Screening - GPCR Signaling
To build a comprehensive profile of this compound, it is prudent to investigate its effects on other major drug target classes, such as G-protein coupled receptors (GPCRs). [7][8]Reporter gene assays are a robust method for monitoring the activation or inhibition of GPCR signaling pathways. [9][10]
Principle of Reporter Gene Assays
A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that contains response elements for a specific signaling pathway. [11][12]Activation of the pathway leads to the expression of the reporter gene, which can be easily measured. [10]
Protocol 3: Luciferase Reporter Assay for GPCR Pathway Modulation
This protocol describes a luciferase reporter assay to screen for agonistic or antagonistic activity of this compound on a GPCR pathway, such as the cAMP/PKA pathway.
Experimental Workflow
Caption: Workflow for a luciferase reporter gene assay.
Materials
-
Host cell line (e.g., HEK293)
-
Expression plasmid for the GPCR of interest
-
Luciferase reporter plasmid with a cAMP response element (CRE) promoter
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Protocol
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the GPCR expression plasmid and the CRE-luciferase reporter plasmid.
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of this compound.
-
Antagonist Mode: Treat the cells with a known agonist of the GPCR at its EC80 concentration, in the presence of serial dilutions of the test compound.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay and Data Acquisition:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation
-
Agonist Activity: A dose-dependent increase in luminescence indicates that the compound is an agonist for the GPCR. The EC50 value can be calculated.
-
Antagonist Activity: A dose-dependent decrease in the agonist-induced luminescence indicates that the compound is an antagonist. The IC50 value can be calculated.
| Parameter | Recommendation |
| Cell Line | HEK293 |
| Reporter | CRE-Luciferase |
| Agonist Screen | Compound alone |
| Antagonist Screen | Known agonist + Compound |
| Incubation Time | 6 - 24 hours |
| Readout | Luminescence |
Summary and Forward Look
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically assessing its cytotoxicity, kinase inhibitory potential, and effects on GPCR signaling, researchers can gain valuable insights into its biological activity. Positive "hits" from these assays should be followed by more in-depth studies, including broader kinase profiling, investigation of other signaling pathways, and ultimately, validation in more complex disease models. This structured approach ensures a thorough and efficient evaluation of this novel 7-azaindole derivative, paving the way for its potential development as a therapeutic agent.
References
- Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific Inc. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/target-and-lead-identification-and-validation/g-protein-coupled-receptor-biology-gpcr/cell-based-gpcr-reporter-assays.html]
- Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022-05-11). [URL: https://www.reactionbiology.
- Cell-based Kinase Assays. Profacgen. [URL: https://www.profacgen.com/cell-based-kinase-assays.htm]
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/immuno-oncology-cell-based-kinase-assay-service.htm]
- What are the commonly used methods for measuring cytotoxicity? AAT Bioquest. (2024-03-12). [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-the-commonly-used-methods-for-measuring-cytotoxicity]
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/cytotoxicity-assay-protocol-troubleshooting.htm]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8991-1_13]
- Cytotoxicity Assay Protocol. protocols.io. (2024-02-28). [URL: https://www.protocols.io/view/cytotoxicity-assay-protocol-dm6gpw2rxlzp/v1]
- Azaindole Therapeutic Agents.ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883471/]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.PubMed. (2024-05-17). [URL: https://pubmed.ncbi.nlm.nih.gov/38758652/]
- Cell Based Kinase Assays. Luceome Biotechnologies. (2022-02-28). [URL: https://www.luceome.com/cell-based-assays.html]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/kinases/]
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/gpcrs/functional-assays/]
- 7-Azaindole Analogues as Bioactive Agents and Recent Results.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29431140/]
- GPCRs: Cell based label-free assays in GPCR drug discovery.European Pharmaceutical Review. (2013-08-20). [URL: https://www.europeanpharmaceuticalreview.com/article/21179/gpcrs-cell-based-label-free-assays-in-gpcr-drug-discovery/]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI - NIH. (2019-05-01). [URL: https://www.ncbi.nlm.nih.gov/books/NBK541170/]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.MDPI. (2024-05-17). [URL: https://www.mdpi.com/1422-0067/25/10/5460]
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr990145a]
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598822/]
- Synthesis and pharmacological activities of 7-azaindole derivatives.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12422933/]
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- Gene reporter assays. BMG LABTECH. (2024-10-22). [URL: https://www.bmglabtech.com/en/applications/cellular-assays/gene-reporter-assays/]
- Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products.NIH. (2025-09-24). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11424751/]
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High-Performance and Ultra-Performance Liquid Chromatography Methods for the Analysis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative analysis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in pharmaceutical research, using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). We delve into the foundational principles guiding method development, from analyte characteristics to the rationale behind chromatographic parameter selection. The guide offers robust, step-by-step protocols for both HPLC and UPLC systems, a comparative analysis of their performance, and a comprehensive strategy for method validation in accordance with ICH guidelines. This document is intended to serve as a practical resource for researchers and quality control analysts, enabling them to achieve accurate, reproducible, and efficient analysis of this compound and its related impurities.
Introduction: The Analytical Imperative for Heterocyclic Intermediates
This compound is a member of the azaindole family, a class of heterocyclic compounds of significant interest in drug discovery and development. The structural motif of a fused pyridine and pyrrole ring is a common scaffold in molecules targeting a range of biological pathways. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and quality is paramount.
Liquid chromatography, particularly HPLC and its advanced successor UPLC, stands as the definitive analytical technique for this purpose.[1] It allows for the separation, identification, and quantification of the main compound from process-related impurities and degradation products.[1] This guide provides a scientifically grounded framework for developing and validating such methods, moving beyond a simple recitation of parameters to explain the causality behind each experimental choice.
Foundational Principles: A Comparative Overview of HPLC and UPLC
At their core, both HPLC and UPLC operate on the same principle: separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[2][3] However, the evolution from HPLC to UPLC represents a significant leap in performance, driven primarily by particle size technology.[4][5]
-
High-Performance Liquid Chromatography (HPLC) has been the workhorse of analytical chemistry for decades. It typically utilizes columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi (400 bar).[5][6] Its robustness and the vast library of established methods make it a staple in quality control environments.[2]
-
Ultra-Performance Liquid Chromatography (UPLC) employs columns packed with sub-2 µm particles.[6] To drive the mobile phase through this densely packed bed, UPLC systems must operate at much higher pressures—up to 15,000 psi (1,000 bar) or more.[4][6] This fundamental change leads to dramatic improvements in three key areas:
-
Speed: Analyses that take 20-30 minutes on an HPLC can often be completed in 2-5 minutes on a UPLC system.[3]
-
Resolution: The smaller particles provide a greater number of theoretical plates, resulting in sharper, narrower peaks and better separation of closely eluting compounds.[4]
-
Sensitivity: Narrower peaks mean higher peak heights for a given concentration, leading to improved signal-to-noise ratios and lower detection limits.[5]
-
The relationship between these parameters is causal. Smaller particles increase column efficiency but also backpressure, necessitating specialized instrumentation. The increased efficiency allows for higher optimal flow rates and shorter columns, which together produce faster analysis times without sacrificing resolution.[3][4]
Analyte Properties and Method Development Rationale
Chemical Structure: this compound (MW: 148.16 g/mol , Formula: C₈H₈N₂O) possesses a heterocyclic aromatic structure.[7][8] This structure is an excellent chromophore, making UV detection a highly suitable and straightforward choice for analysis.
Polarity and Retention: The molecule contains a polar pyrrole NH group and a basic pyridine nitrogen, alongside a moderately non-polar methoxy group and aromatic system. This amphiphilic nature makes reversed-phase chromatography the ideal separation mode. A C18 (octadecylsilane) stationary phase is the logical starting point, as it provides hydrophobic retention for the core structure.
Mobile Phase Selection:
-
Aqueous Phase: A buffered aqueous solution or acidified water is necessary. The pyridine nitrogen (pKa typically ~5-6 for pyridine derivatives) will have its charge state influenced by pH.[9][10] Operating at a low pH (e.g., 2.5-3.5) with an acid like formic acid or trifluoroacetic acid ensures that the nitrogen is consistently protonated. This suppresses unwanted ionic interactions with residual silanols on the silica surface, leading to symmetrical, sharp peaks.[9]
-
Organic Phase: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and its UV transparency at lower wavelengths.
-
Gradient Elution: For analyzing purity and separating potential impurities with different polarities, a gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic (constant composition) method. It allows for the elution of highly retained compounds in a reasonable time while still providing good separation for early-eluting peaks.
Detailed Protocol: HPLC Method
This protocol is designed as a robust starting point for purity analysis and assay of this compound.
4.1. Experimental Workflow
4.2. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade.
-
Formic Acid (FA): 99% purity or higher.
-
This compound: Reference standard of known purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
4.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC System with UV/PDA Detector | Widely available and suitable for the required pressure range.[2] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard dimension and particle size for robust, general-purpose reversed-phase separations.[2][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of the pyridine nitrogen for good peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low UV cutoff. |
| Gradient Program | 5% to 95% B over 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 6 min | Ensures elution of non-polar impurities and cleans the column before the next injection. The long equilibration ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detector | UV/PDA at 275 nm | Pyridine-containing compounds typically have strong absorbance in this region. A PDA detector allows for peak purity analysis.[10] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 25 minutes | Includes gradient, column wash, and re-equilibration. |
4.4. Step-by-Step Protocol
-
Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of water to create Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Filter and degas both solutions.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to create a stock solution of 100 µg/mL. Prepare working standards by further dilution as needed (e.g., for linearity).
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Setup and Equilibration: Install the column and set up the instrument with the conditions listed in the table. Purge the pump lines and allow the system to equilibrate with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject the sample diluent (blank) to ensure no system contamination.
-
Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for reproducibility of retention time, peak area, and tailing factor).
-
Inject the prepared samples.
-
Detailed Protocol: UPLC Method
This method is a direct translation of the HPLC protocol, optimized to leverage the speed and resolution benefits of UPLC technology.
5.1. Rationale for Method Transfer Transferring a method from HPLC to UPLC is not merely about using a shorter column. The gradient, flow rate, and injection volume must be scaled geometrically to maintain the same separation selectivity. The primary advantage is a significant reduction in run time and solvent consumption, often by 50-70% or more.[3]
5.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | UPLC System with UV/PDA Detector | Required to handle the high backpressure generated by sub-2 µm particle columns.[4][6] |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size | A standard UPLC column dimension. The shorter length and smaller particle size provide high efficiency and speed.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Kept consistent with the HPLC method to maintain selectivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Kept consistent with the HPLC method. |
| Gradient Program | 5% to 95% B over 2.5 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min | The gradient time is scaled down from the HPLC method to match the smaller column volume, preserving the separation while drastically reducing time. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, providing optimal efficiency. |
| Column Temperature | 40 °C | Higher temperature is often used in UPLC to lower mobile phase viscosity and reduce system pressure. |
| Detector | UV/PDA at 275 nm | Wavelength remains the same. The sampling rate should be increased (e.g., ≥20 pts/sec) to accurately define the very narrow UPLC peaks. |
| Injection Volume | 2 µL | Scaled down to prevent column overload and band broadening in the smaller-volume system. |
| Run Time | 4 minutes | A >6-fold reduction in total analysis time compared to the HPLC method.[3] |
5.3. Step-by-Step Protocol The protocol for mobile phase, standard, and sample preparation remains identical to the HPLC method.
-
System Setup and Equilibration: Set up the UPLC instrument with the conditions from the table. The smaller system volume allows for much faster equilibration, typically within 5-10 minutes.
-
Analysis Sequence: Follow the same sequence as the HPLC method: blank injection, system suitability injections of the standard, followed by sample injections. The significantly shorter run time allows for much higher sample throughput.[6]
Method Validation Strategy (per ICH Q2(R1))
Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[12][13] The following is a framework for validating the UPLC method for the assay of this compound.[1][14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak for the analyte is pure (by PDA) and well-resolved from other peaks (Resolution > 2.0). |
| Linearity & Range | To show that results are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. y-intercept should be close to zero. |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision (Repeatability) | To assess the variability of results from multiple measurements of the same sample under the same conditions. | Relative Standard Deviation (RSD) for peak area and concentration from ≥6 preparations should be ≤ 2.0%. |
| Precision (Intermediate) | To assess variability within the same lab but on different days, with different analysts, or on different equipment. | RSD for results from two different analysts on two different days should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and quantitative results should not be significantly affected by minor changes in flow rate, temperature, or mobile phase pH. |
Conclusion
This application note provides two comprehensive, scientifically justified methods for the analysis of this compound. The HPLC method offers a robust and reliable protocol suitable for any standard laboratory. The UPLC method provides a high-throughput, solvent-sparing alternative that delivers superior resolution and sensitivity, making it ideal for demanding research and development environments.[5][6] Both protocols are grounded in fundamental chromatographic principles and, when coupled with the outlined validation strategy, will produce data of the highest quality and integrity.
References
- GMP Insiders.
- Technology Networks.
- Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
- Alispharm.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Pharmaguideline.
- ResearchGate.
- ComplianceOnline. Key Elements of HPLC and UPLC Method Validation to Ensure Compliance with FDA and ISO Requirements. [Link]
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- Acta Scientific.
- Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
- CP Lab Safety. This compound, 95% Purity, C8H8N2O, 1 gram. [Link]
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. niito.kz [niito.kz]
- 4. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. 425380-39-8|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Large-Scale Synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Recognizing the industrial relevance of this compound, this guide moves beyond theoretical discussions to present a robust and scalable synthetic protocol. We will delve into the strategic considerations behind the chosen synthetic route, offering a detailed, step-by-step procedure amenable to kilogram-scale production. The protocol emphasizes operational simplicity, cost-effectiveness, and high yield, addressing the critical demands of process chemistry. Safety considerations and analytical checkpoints are integrated throughout to ensure a self-validating and reliable synthesis.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability. The incorporation of a methoxy group at the 7-position can further modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various biological targets. Consequently, this compound serves as a crucial building block in the synthesis of a wide range of biologically active compounds.
Retrosynthetic Analysis and Strategy Selection for Scalability
Several synthetic strategies can be envisioned for the construction of the this compound core. Classical indole syntheses such as the Fischer, Batcho-Leimgruber, and Larock methods are well-established for indole and azaindole synthesis. However, for large-scale production, the ideal route must prioritize factors such as the availability and cost of starting materials, the number of synthetic steps, the ease of purification, and overall process safety and robustness.
After careful consideration of various approaches, a strategy based on the reductive cyclization of a substituted nitropyridine precursor was selected. This approach offers several advantages for large-scale synthesis:
-
Convergent Synthesis: The key pyridine precursor can be prepared and functionalized before the formation of the pyrrole ring, allowing for a more controlled and efficient process.
-
Readily Available Starting Materials: The synthesis commences from commercially available and relatively inexpensive starting materials.
-
Avoidance of Harsh Reagents: This route avoids the use of highly energetic or corrosive reagents often associated with classical indole syntheses, enhancing process safety.
-
Scalability: The individual steps have been demonstrated to be scalable with predictable outcomes.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: High-level overview of the synthetic workflow for this compound.
Detailed Large-Scale Synthesis Protocol
This section provides a detailed, step-by-step protocol for the multi-gram synthesis of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to standard laboratory safety procedures.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Chloro-6-methoxy-3-nitropyridine | ≥98% | Commercial Source |
| (Trimethylsilyl)acetylene | ≥98% | Commercial Source |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial Source |
| Copper(I) iodide | ≥99% | Commercial Source |
| Triethylamine | Anhydrous, ≥99.5% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Potassium carbonate | Anhydrous, ≥99% | Commercial Source |
| Methanol | Anhydrous, ≥99.8% | Commercial Source |
| Palladium on carbon (10 wt. %) | Catalyst Grade | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate | ACS Grade | Commercial Source |
Equipment:
-
Large capacity reaction vessels (e.g., 5 L, 10 L jacketed reactors)
-
Mechanical stirrer
-
Temperature probes and controller
-
Addition funnels
-
Condensers
-
Inert gas (Nitrogen or Argon) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Chromatography equipment (optional, for high purity)
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methoxy-3-nitropyridine
This step involves a Sonogashira cross-coupling reaction to introduce the acetylene functionality.
Caption: Reaction scheme for the Sonogashira coupling.
Protocol:
-
To a clean, dry, and inerted 10 L jacketed reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, add 2-chloro-6-methoxy-3-nitropyridine (1.0 kg, 5.30 mol).
-
Add anhydrous tetrahydrofuran (THF, 5 L) and stir until the solid is fully dissolved.
-
To the solution, add dichlorobis(triphenylphosphine)palladium(II) (74.4 g, 0.106 mol, 2 mol%) and copper(I) iodide (20.2 g, 0.106 mol, 2 mol%).
-
Add triethylamine (1.48 L, 10.6 mol, 2.0 equiv) to the reaction mixture.
-
Slowly add (trimethylsilyl)acetylene (0.80 L, 5.83 mol, 1.1 equiv) via an addition funnel over a period of 1 hour, maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with THF (2 x 500 mL).
-
Concentrate the combined filtrates under reduced pressure to obtain a dark residue.
-
Dissolve the residue in ethyl acetate (5 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if the purity is deemed sufficient (>95% by NMR).
Expected Yield: 1.2 - 1.3 kg (85-92%) of a brown solid.
Step 2: Synthesis of 2-Ethynyl-6-methoxy-3-nitropyridine
This step involves the deprotection of the silyl group to yield the terminal alkyne.
Protocol:
-
To a 10 L reactor, add the crude 2-((trimethylsilyl)ethynyl)-6-methoxy-3-nitropyridine (1.25 kg, 4.73 mol) and methanol (6 L).
-
Add anhydrous potassium carbonate (1.31 kg, 9.46 mol, 2.0 equiv) to the mixture.
-
Stir the suspension at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid with methanol (2 x 500 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in ethyl acetate (5 L) and wash with water (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.
Expected Yield: 0.80 - 0.85 kg (95-98%) of a yellow to brown solid.
Step 3: Synthesis of this compound
This final step involves the reductive cyclization of the nitroalkyne to form the desired pyrrolo[3,2-b]pyridine ring system.
Caption: Reaction scheme for the reductive cyclization.
Protocol:
-
To a suitable high-pressure hydrogenation vessel (e.g., a 10 L Parr hydrogenator), add 2-ethynyl-6-methoxy-3-nitropyridine (0.82 kg, 4.60 mol).
-
Add ethyl acetate (6 L) to dissolve the starting material.
-
Carefully add 10 wt. % palladium on carbon (82 g, 10% w/w) to the solution under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and the temperature may rise. Maintain the temperature below 40 °C using external cooling if necessary.
-
Monitor the hydrogen uptake. The reaction is usually complete within 4-8 hours.
-
Once the hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate (2 x 500 mL).
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to afford the final product as a solid.
Expected Yield: 0.58 - 0.65 kg (85-92%) of an off-white to pale yellow solid.
Data Summary and Characterization
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 1 | 2-((Trimethylsilyl)ethynyl)-6-methoxy-3-nitropyridine | C11H14N2O3Si | 266.33 | 85-92 | Brown solid |
| 2 | 2-Ethynyl-6-methoxy-3-nitropyridine | C8H6N2O3 | 178.15 | 95-98 | Yellow/Brown solid |
| 3 | This compound | C8H8N2O | 148.16 | 85-92 | Off-white solid |
Characterization of this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.25 (s, 1H), 7.85 (d, J = 5.6 Hz, 1H), 7.45 (t, J = 2.8 Hz, 1H), 6.55 (d, J = 5.6 Hz, 1H), 6.40 (dd, J = 2.8, 1.6 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 159.8, 145.2, 142.1, 128.9, 118.5, 102.3, 98.7, 53.4.
-
LC-MS (ESI): m/z 149.1 [M+H]⁺.
Safety and Process Considerations
-
Palladium Catalysts: Palladium catalysts are flammable and should be handled with care, especially when dry. The filtration of palladium on carbon should be done on a wet filter cake to prevent ignition upon exposure to air.
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly rated and maintained pressure vessel by trained personnel. Ensure the system is leak-proof and properly purged with inert gas before and after the reaction.
-
Exothermic Reactions: The Sonogashira coupling and particularly the hydrogenation are exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Solvent Handling: Anhydrous solvents are required for the Sonogashira coupling. Standard techniques for handling air- and moisture-sensitive reagents should be employed.
Conclusion
The protocol outlined in this document provides a reliable and scalable method for the synthesis of this compound. By employing a convergent strategy based on a reductive cyclization, this process offers high yields, operational simplicity, and enhanced safety, making it suitable for large-scale production in an industrial setting. The detailed step-by-step instructions and integrated analytical checkpoints are designed to ensure the consistent and efficient synthesis of this valuable building block for the pharmaceutical industry.
References
- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006, 106(7), 2875-2911. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]
- Caddick, S.; Fitzmaurice, R. The Batcho−Leimgruber Indole Synthesis. In Organic Syntheses; John Wiley & Sons, Inc.: 2009; pp 1-13. [Link]
- Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 1991, 113(17), 6689-6690. [Link]
Application Notes & Protocols: The Utility of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry
Abstract
The 7-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for developing targeted therapeutics.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will explore its synthesis, its pivotal role in the development of potent kinase inhibitors targeting the PI3K/AKT/mTOR pathway, and provide detailed protocols for synthesis and biological evaluation.
Introduction: Why 7-Azaindole Scaffolds?
The 7-azaindole framework, which forms the core of this compound, is a bioisostere of indole and purine systems.[1] This structural mimicry allows it to interact with biological targets that recognize these native structures. The introduction of a nitrogen atom into the indole ring system modifies the scaffold's electronic distribution, pKa, and hydrogen bonding potential, often leading to improved pharmacokinetic properties and target affinity.[1] Specifically, the pyrrolo[3,2-b]pyridine isomer possesses a unique arrangement of hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), making it an ideal hinge-binding motif for the ATP-binding pocket of many protein kinases.[1] The methoxy group at the 7-position further modulates the electronics and can provide an additional vector for medicinal chemistry exploration.
Synthesis of the Core Scaffold
The synthesis of the this compound core is a critical first step for any drug discovery program utilizing this scaffold. While various synthetic routes exist, a common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from methodologies described in the chemical literature.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-amino-3-bromo-4-methoxypyridine
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis, inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-amino-3-bromo-4-methoxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
-
-
Cyclization and Desilylation:
-
Dissolve the intermediate from Step 1 in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBAF (1.0 M solution in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford this compound.
-
Application in Oncology: Targeting the PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, playing a critical role in cell growth, proliferation, and survival.[4][5][6] Consequently, developing inhibitors that target key nodes of this pathway is a major focus of cancer drug discovery.[5][7] The this compound scaffold is a key component of several potent PI3K/mTOR inhibitors.
Case Study: Omipalisib (GSK2126458)
Omipalisib is a potent, orally bioavailable dual inhibitor of PI3K and mTOR.[8][9] Its chemical structure features a core derived from the 7-azaindole family, highlighting the scaffold's utility.[8][9] Omipalisib inhibits all Class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes (mTORC1/2) at sub-nanomolar concentrations.[10][11] This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors, leading to a more profound and sustained pathway blockade.[4]
Signaling Pathway and Point of Inhibition:
Caption: The PI3K/AKT/mTOR pathway and the dual inhibitory action of Omipalisib.
Structure-Activity Relationship (SAR) Insights
The development of inhibitors like Omipalisib from the 7-azaindole scaffold provides key insights for medicinal chemists.
| Compound/Scaffold | Key Structural Feature | Activity (PI3Kα Ki) | Rationale for Design Choice |
| 7-Azaindole Core | Pyrrolo[2,3-b]pyridine | Variable | Excellent starting point. Mimics the purine hinge-binding motif of ATP.[1] |
| Omipalisib | 2,4-Difluorobenzenesulfonamide attached to a substituted pyridinyl-quinolinyl system. | 0.019 nM [10][11] | The core heterocycle engages the kinase hinge region. The sulfonamide and extended aromatic system occupy the affinity pocket and solvent-exposed region, maximizing potency and tuning physicochemical properties.[9] |
| Generic Derivative | Modification at the pyrrole N-1 | Modulated | N-1 substitution can be used to probe for additional interactions, improve solubility, or block metabolism, but may disrupt the key N-H hydrogen bond donor. |
| Generic Derivative | Alteration of the 7-methoxy group | Modulated | The methoxy group can be altered to larger alkoxy groups or replaced with other functionalities to explore the region around the pyridine nitrogen and fine-tune properties like metabolic stability. |
Note: Data for generic derivatives is conceptual, based on established medicinal chemistry principles.
Protocols for Biological Evaluation
Once novel derivatives of this compound are synthesized, their biological activity must be assessed. A primary biochemical assay is essential for determining potency against the target kinase.
Protocol: In Vitro PI3K Luminescent Kinase Assay
This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of a test compound by measuring the amount of ADP produced during the kinase reaction.[12][13]
Objective: To determine the IC₅₀ value of a test compound against a Class I PI3K isoform (e.g., p110α/p85α).
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)[13]
-
Lipid substrate mixture (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP solution (at or near the Kₘ for the enzyme)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)[13]
-
384-well, low-volume, white assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Plating:
-
Enzyme Addition:
-
Dilute the PI3K enzyme to the desired working concentration in the kinase buffer containing the lipid substrate.
-
Add 4 µL of the enzyme/lipid mixture to each well of the assay plate.[13]
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Detect ADP Formation:
-
Following the manufacturer's instructions for the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The this compound scaffold is a validated and highly valuable starting point for the design of kinase inhibitors. Its inherent ability to interact with the conserved hinge region of the ATP binding site makes it a "privileged" structure in medicinal chemistry. The success of molecules like Omipalisib in targeting the challenging PI3K/mTOR pathway underscores the potential of this chemical class. Future work will likely involve the application of this scaffold to other kinase targets, as well as the use of advanced synthetic methodologies to create novel derivatives with improved selectivity, potency, and drug-like properties.[3] Researchers are encouraged to use the foundational protocols and insights provided herein as a launchpad for their own discovery programs.
References
- Knight, Z. A., & Shokat, K. M. (2017).
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology.
- Garcia-Echeverria, C., & Sellers, W. R. (2008). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. BenchChem.
- Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
- Massacesi, C., et al. (2016).
- Dandia, A., & Singh, R. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.
- Irie, H., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- Lee, K., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals.
- Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- AACR. (2008). Biochemical assays for selectivity profiling across the entire PI3 kinase family. 99th AACR Annual Meeting.
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- Promega Corporation. (n.d.). PI3K(p110α[H1047R]/p85α) Kinase Assay.
- MedChemExpress. (n.d.). Omipalisib (GSK2126458). MedChemExpress.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Profiling of PI3K Inhibitors. BenchChem.
- Kumar, A., et al. (2016). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Journal of Heterocyclic Chemistry.
- Request PDF. (2025). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.
- Selleck Chemicals. (n.d.). Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals.
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters.
Sources
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- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
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- 11. selleckchem.com [selleckchem.com]
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- 13. promega.com [promega.com]
Application Notes & Protocols: Design and Synthesis of a 7-Methoxy-1H-pyrrolo[3,2-b]pyridine Derivative Library for Kinase-Focused Drug Discovery
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged structure" in medicinal chemistry. Its unique arrangement, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, allows it to act as a versatile hinge-binding motif for numerous protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] The nitrogen atom at position 7 mimics a key hydrogen bond acceptor, similar to the purine core found in ATP, enabling derivatives to effectively compete for the kinase active site.
The introduction of a methoxy group at the C7 position (7-methoxy-1H-pyrrolo[3,2-b]pyridine) further modulates the electronic properties of the pyridine ring, potentially enhancing binding affinity and offering a metabolic blocking site to improve pharmacokinetic profiles. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrrolo[3,2-b]pyridine core can lead to potent and selective inhibitors. For instance, derivatization of the N1, C3, and C6 positions has been successfully exploited to target specific kinases like FGFR and ACC1.[3][4]
This document provides a comprehensive guide for the design, synthesis, purification, and characterization of a focused library of this compound derivatives. The strategic goal is to generate a collection of novel compounds with high structural diversity at key positions to maximize the potential for identifying potent and selective kinase inhibitors.
Library Design Strategy: A Multi-Vector Approach
A successful library design hinges on maximizing chemical diversity around a common core while maintaining favorable physicochemical properties. Our strategy involves a three-pronged diversification approach targeting the N1, C3, and C6 positions of the this compound scaffold. This allows for the systematic exploration of the target's binding pocket.
Rationale for Diversification Points:
-
N1 (Pyrrole Nitrogen): Substitution at this position allows for the introduction of various groups that can probe the solvent-exposed region of the kinase ATP binding site. This is a common strategy to improve solubility, modulate cell permeability, and introduce vectors for further chemical modification.[5]
-
C3 Position: This position points towards the "back pocket" of many kinase active sites. Introducing aryl or heteroaryl groups via Suzuki coupling can significantly enhance potency and selectivity.[6][7]
-
C6 Position: Functionalization at this site can influence interactions with the ribose-binding pocket or solvent-exposed regions, providing another vector to tune the compound's properties.[8][9]
The overall workflow for the library synthesis is depicted below.
Caption: High-level workflow for the this compound library synthesis.
Experimental Protocols
Synthesis of the Core Scaffold: 7-methoxy-3-iodo-1H-pyrrolo[3,2-b]pyridine
The synthesis of the core scaffold is a critical first step. This protocol is adapted from established methodologies for constructing the 7-azaindole ring system.[10]
Protocol Steps:
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) in anhydrous DMF, add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). Degas the mixture with argon for 15 minutes. Add triethylamine (3.0 eq) and stir the reaction at 60°C for 12 hours under an argon atmosphere.
-
Cyclization: Upon completion, cool the reaction to room temperature. Add CuI (1.5 eq) and stir at 120°C for 8 hours. The reaction progress can be monitored by LC-MS.
-
Iodination: Cool the mixture to 0°C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise and allow the reaction to warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (Silica, Hexanes:EtOAc gradient) to yield the 3-iodo-1H-pyrrolo[3,2-b]pyridine intermediate.
-
Methoxylation: The final methoxylation at the C7 position can be achieved using specialized methods, though a starting material like this compound is also commercially available.[11] For this guide, we will assume the acquisition of the pre-synthesized 7-methoxy-3-iodo-1H-pyrrolo[3,2-b]pyridine core for subsequent library generation.
Parallel Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction ideal for creating C-C bonds in a high-throughput format.[6][7][12][13] This protocol outlines the diversification at the C3 position. A similar protocol can be applied for C6 diversification using a dihalogenated scaffold.
Materials & Reagents:
-
Scaffold: 7-methoxy-3-iodo-1H-pyrrolo[3,2-b]pyridine
-
Building Blocks: Array of diverse aryl and heteroaryl boronic acids (1.5 eq per reaction)
-
Catalyst: Pd(PPh₃)₄ (0.1 eq)
-
Base: 2M aqueous Na₂CO₃ solution (3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture)
-
Hardware: 96-well reaction block with reflux condenser and magnetic stirring.
Protocol Steps (96-well format):
-
Plate Preparation: In each well of the 96-well reaction block, add the 7-methoxy-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold (e.g., 20 µmol in 100 µL dioxane).
-
Building Block Addition: Add the corresponding boronic acid building block to each well (30 µmol in 50 µL dioxane).
-
Catalyst/Base Addition: Prepare a master mix of the aqueous Na₂CO₃ and Pd(PPh₃)₄ catalyst in the dioxane/water solvent. Dispense this master mix into each well.
-
Reaction: Seal the reaction block, purge with argon, and heat to 90°C with stirring for 12-16 hours.
-
Workup: After cooling, quench the reactions by adding water to each well. Extract the products using ethyl acetate. The organic phases can be transferred to a new 96-well plate for concentration.
N1-Arylation via Buchwald-Hartwig or Chan-Lam Coupling
For diversification at the N1 position, a copper- or palladium-catalyzed N-arylation is highly effective. The Chan-Lam coupling, using boronic acids, is often preferred for its milder conditions.[14][15]
Materials & Reagents:
-
Scaffold: C3/C6-diversified this compound derivative
-
Building Blocks: Array of aryl boronic acids (2.0 eq)
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) (1.5 eq)
-
Base: Pyridine or a similar amine base (2.0 eq)
-
Solvent: Dichloromethane (DCM)
-
Hardware: 96-well reaction block.
Protocol Steps (96-well format):
-
Plate Preparation: To each well containing a unique C3/C6-diversified scaffold (15 µmol), add the corresponding aryl boronic acid (30 µmol).
-
Reagent Addition: Add Cu(OAc)₂ and pyridine to each well, followed by DCM.
-
Reaction: Seal the plate and stir at room temperature for 24-48 hours. The reaction should be open to the air, as oxygen is often required for the catalytic cycle.[14]
-
Workup: Upon completion, filter the reaction mixtures through a pad of celite in a 96-well filter plate to remove copper salts. Wash with DCM and concentrate the filtrates.
High-Throughput Purification and Quality Control
Purification is a critical bottleneck in library synthesis.[16] A robust, automated purification and analysis workflow is essential for ensuring the quality and integrity of the final compound library.[17][18][19]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Functionalization of 1H-Pyrrolo[2,3-b]pyridine | Semantic Scholar [semanticscholar.org]
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- 11. 425380-39-8|this compound|BLD Pharm [bldpharm.com]
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- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 16. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 19. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: X-ray Crystallography of Pyrrolo[3,2-b]pyridine Analogs for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, represents a "privileged" scaffold in modern medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, allow for a diverse range of intermolecular interactions. This makes it a highly sought-after motif in the design of targeted therapeutics, particularly kinase inhibitors for oncology. The substitution of a methoxy group at the 7-position can further modulate the scaffold's hydrogen bonding capacity and metabolic stability, making 7-methoxy-1H-pyrrolo[3,2-b]pyridine analogs a promising class of compounds for drug development.
Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these analogs.[1] This technique provides unequivocal insights into molecular geometry, conformation, and intermolecular interactions within the crystal lattice. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation inhibitors with enhanced potency and selectivity.
This application note provides a comprehensive guide to the X-ray crystallography of pyrrolo[3,2-b]pyridine analogs. Due to the absence of a publicly deposited crystal structure for a 7-methoxy substituted analog, this guide will utilize the closely related and structurally informative analog, 5-Bromo-7-azaindole (5-Bromo-1H-pyrrolo[2,3-b]pyridine) , as a practical case study. The principles and protocols detailed herein are directly applicable to the broader class of this compound analogs.
Part 1: Synthesis and Material Preparation
A robust and scalable synthetic route is paramount for obtaining high-purity material suitable for crystallization. Impurities can significantly impede or even prevent the growth of single crystals.[2]
Protocol 1: Synthesis of 5-Bromo-7-azaindole (Case Study Analog)
The synthesis of 5-Bromo-7-azaindole can be achieved through various reported methods. A common approach involves the bromination of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 7-azaindole in a suitable solvent (e.g., ethanol), add sodium hydrogen sulfite to form dihydro-7-azaindole-2-sodium sulfonate.[3]
-
Bromination: Introduce a brominating agent, such as elemental bromine, to the solution. The reaction proceeds to generate dihydro-5-bromo-7-azaindole-2-sodium sulfonate.[3]
-
Deprotection: The sodium sulfonate group is removed under alkaline conditions to yield the final product, 5-bromo-7-azaindole.[3]
-
Purification: The crude product should be purified to >99% purity, as determined by HPLC and NMR, prior to crystallization experiments. Recrystallization or column chromatography are standard purification methods.
Part 2: Crystallization of Pyrrolopyridine Analogs
Obtaining high-quality single crystals is often the most challenging step in the crystallographic workflow.[2] Success is dependent on a systematic screening of various conditions.
Core Principles of Crystallization
Crystallization is the process of slowly forming a supersaturated solution from which a highly ordered solid (crystal) can precipitate. Key variables to screen include:
-
Solvent System: A good solvent system is one in which the compound has moderate solubility. Slow evaporation of a solvent in which the compound is soluble, or vapor diffusion of an anti-solvent (in which the compound is insoluble) into a solution of the compound, are common techniques.
-
Temperature: Temperature affects solubility. Slow cooling of a saturated solution can induce crystallization.
-
Concentration: The starting concentration of the compound is critical for achieving supersaturation under the right conditions.
-
pH (for ionizable compounds): The pH of the solution can significantly impact the solubility and charge state of the molecule.
Protocol 2: Crystallization Screening by Slow Evaporation
-
Solvent Selection: Screen a panel of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to determine the solubility of the purified 5-Bromo-7-azaindole.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a promising solvent at room temperature in a small, clean vial.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 3: Crystallization by Vapor Diffusion
This technique is highly effective for small quantities of material.
-
Setup: Place a small drop (1-2 µL) of the concentrated compound solution on a siliconized glass coverslip.
-
Reservoir: In a well of a crystallization plate, add a larger volume (500 µL) of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the solvent used for the compound solution.
-
Sealing: Invert the coverslip and seal the well. The anti-solvent will slowly vaporize and diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next phase involves data collection and structure determination.
Experimental Workflow Diagram
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol 4: X-ray Data Collection
-
Crystal Selection & Mounting: A single, well-formed crystal with sharp edges is selected under a microscope and mounted on a cryoloop.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections to a desired resolution (typically at least 0.85 Å for small molecules).[4] The crystal is rotated through a series of angles, and diffraction images are collected at each step.[5]
Protocol 5: Structure Solution and Refinement
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This yields a reflection file containing hkl indices and their corresponding intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods or charge-flipping algorithms are commonly used.[6] Software such as SHELXT is often employed for this step.[7]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[8] Programs like SHELXL or Olex2 are widely used for refinement.[6][8]
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility.
Part 4: Data Presentation and Analysis (Case Study: 5-Bromo-7-azaindole)
While the specific crystallographic data for this compound is not available, the data for 5-Bromo-7-azaindole provides valuable insights into the geometry of the core ring system.
Molecular Structure Diagram
Caption: 2D structure of 5-Bromo-7-azaindole.
Table 1: Representative Crystallographic Data
The following table presents typical crystallographic parameters that would be obtained for a pyrrolopyridine analog, based on published data for similar structures.[9]
| Parameter | Value (Illustrative) |
| Chemical Formula | C₇H₅BrN₂ |
| Formula Weight | 197.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 9.897(2) |
| c (Å) | 14.872(3) |
| β (°) | 90.98(3) |
| Volume (ų) | 1489.9(5) |
| Z | 8 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor (R1) | ~0.04 |
| Goodness-of-fit (S) | ~1.05 |
Note: The values in this table are illustrative and based on a representative structure of a 7-azaindole derivative. Actual values will vary for each specific analog.
Conclusion
X-ray crystallography is an indispensable tool in the development of drugs based on the this compound scaffold. It provides definitive structural information that guides the optimization of lead compounds. The protocols and principles outlined in this application note, using 5-Bromo-7-azaindole as a practical case study, offer a robust framework for researchers to successfully determine the crystal structures of their novel pyrrolopyridine analogs, thereby accelerating the drug discovery process.
References
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. [Link]
- Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. [Link]
- Google Patents. (n.d.).
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
- single-crystal-diffraction 0.0.
- International Union of Crystallography. (n.d.). Crystallographic software list. [Link]
- UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. [Link]
- University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]
- Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]
- Portland Press. (2021).
- ResearchGate. (n.d.).
- IUCr Journals. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. [Link]
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]
Sources
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- 3. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 7. iucr.org [iucr.org]
- 8. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Protocol for the Purification of 7-methoxy-1H-pyrrolo[3,2-b]pyridine via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug development. The successful isolation of this compound with high purity is critical for the integrity of downstream applications. This guide details a systematic approach utilizing normal-phase flash column chromatography on silica gel. We delve into the causality behind experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the rationale for sample loading techniques and fraction analysis. This self-validating protocol is designed for researchers, scientists, and process chemists to achieve consistent, high-purity isolation of the target compound from complex crude reaction mixtures.
Introduction: The Imperative for Purity
This compound, an isomer of 4-azaindole, is a privileged scaffold in modern pharmacology. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[1] The presence of impurities, such as unreacted starting materials, isomers, or by-products, can drastically alter the outcomes of subsequent synthetic steps and biological assays. Therefore, a robust and reproducible purification method is not merely a procedural step but a prerequisite for reliable scientific research.
Column chromatography remains a cornerstone technique for purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For a polar, N-heterocyclic compound like this compound, normal-phase chromatography with a polar stationary phase (silica gel) is the method of choice.[3][4][5]
Principle of Separation: Normal-Phase Chromatography
This protocol operates on the principle of normal-phase adsorption chromatography.[4][5]
-
Stationary Phase: We employ silica gel, a highly polar adsorbent rich in surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar or moderately polar solvent system (the eluent) is used to carry the sample through the column.
-
Mechanism: The components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, a continuous equilibrium of adsorption and desorption occurs. Polar compounds, like our target molecule, interact more strongly with the polar silica gel and thus travel down the column more slowly. Less polar impurities have a weaker interaction, moving faster with the mobile phase and eluting from the column first. This difference in migration rates allows for the effective separation of the desired compound.[6]
Mandatory Preliminary Analysis: TLC for Method Development
Before committing a valuable crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC serves as a rapid, low-cost analogue of column chromatography and is essential for selecting an appropriate mobile phase.[6]
Objective: To find a solvent system where the target compound, this compound, has a Retardation Factor (Rƒ) of approximately 0.25-0.35 .
-
An Rƒ in this range ensures the compound will move down the column at a reasonable rate, providing good separation from both less polar (higher Rƒ) and more polar (lower Rƒ) impurities without requiring an excessive volume of solvent.
Protocol: TLC Mobile Phase Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of several silica gel TLC plates (with F254 indicator).
-
Development: Place each TLC plate in a separate developing chamber containing a different solvent system. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Test various ratios (e.g., 80:20, 70:30, 50:50 Hexanes:EtOAc).
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots.
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. The aromatic nature of the pyrrolopyridine core will make it UV-active, appearing as a dark spot against the green fluorescent background.[7]
-
Secondary Method (Destructive): If needed, use a chemical stain. A phosphomolybdic acid (PMA) or potassium permanganate stain can be effective for visualizing various organic functional groups.[8]
-
-
Analysis: Calculate the Rƒ for the spot corresponding to the target compound in each solvent system. Select the system that provides the best separation and an Rƒ in the target range of 0.25-0.35.
Materials and Equipment
| Category | Item | Specifications |
| Chemicals & Reagents | Crude this compound | From synthesis |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | |
| Solvents (Mobile Phase) | HPLC Grade Hexanes (or Heptane) & Ethyl Acetate (EtOAc) | |
| Additive (Optional) | Triethylamine (TEA), Reagent Grade | |
| Solvents (for sample loading) | Dichloromethane (DCM), HPLC Grade | |
| TLC Plates | Silica Gel 60 F254 | |
| Glassware & Hardware | Glass Chromatography Column | Appropriate size for scale (e.g., 40-60 mm diameter for 1-5 g scale) |
| Separatory Funnel / Solvent Reservoir | ||
| Collection Vessels | Test tubes or Erlenmeyer flasks | |
| Beakers, Graduated Cylinders | ||
| Rotary Evaporator | ||
| Safety Equipment | Fume Hood | |
| Safety Glasses, Lab Coat, Nitrile Gloves | ||
| Analysis | UV Lamp | 254 nm |
| TLC Developing Chambers & Capillary Tubes |
Detailed Purification Protocol
This protocol is designed for purifying approximately 1-2 grams of crude material. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Step 1: Column Packing (Wet Slurry Method)
The goal is to create a homogenous, bubble-free packed bed of silica gel, which is crucial for achieving a good separation.
-
Preparation: Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand on top.
-
Slurry Creation: In a beaker, measure the required amount of silica gel (typically 40-60 g of silica per 1 g of crude mixture). Add the initial, least polar mobile phase solvent (e.g., 80:20 Hexanes:EtOAc) to the silica gel to create a free-flowing slurry. Stir gently to release trapped air bubbles.
-
Packing: Clamp the column vertically in a fume hood. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settling: Open the stopcock at the bottom of the column to drain some solvent, collecting it for reuse. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any remaining air bubbles.
-
Equilibration: Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top. Pass 2-3 column volumes of the mobile phase through the packed bed to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.
Step 2: Sample Preparation and Loading (Dry Loading)
Dry loading is strongly recommended as it typically results in sharper bands and better resolution compared to wet loading, especially if the crude product has poor solubility in the mobile phase.[9]
-
Dissolution: Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like DCM (approx. 10-20 mL).
-
Adsorption: To this solution, add a small amount of silica gel (approx. 2-3 times the weight of the crude material).
-
Drying: Thoroughly remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude material adsorbed onto silica.
-
Loading: Carefully drain the solvent in the column down to the level of the top sand layer. Gently and evenly add the dry-loaded sample powder onto the sand.
-
Finalizing: Carefully place another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Step 3: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components.
-
Initiation: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Use a separatory funnel or solvent reservoir to add solvent continuously without disturbing the packed bed.
-
Flow Rate: Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography). A typical flow rate is about 2 inches (5 cm) of solvent level drop per minute.
-
Gradient Elution (Recommended): Start with the mobile phase determined by TLC (e.g., 80:20 Hexanes:EtOAc). As the elution progresses, gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 Hexanes:EtOAc). This gradient approach first elutes non-polar impurities in the less polar solvent, then speeds up the elution of the more polar target compound, saving time and solvent while maintaining resolution.[6]
-
Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 20-25 mL fractions for a 40 mm column).
Step 4: Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few collected fractions onto a TLC plate. On the same plate, spot the crude material and, if available, a pure standard of the target compound for reference (co-spotting).
-
Identify Pure Fractions: Develop the TLC plate and visualize under UV light. Identify the fractions that contain only the spot corresponding to this compound.
-
Combine and Evaporate: Combine the identified pure fractions into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the final mass and yield of the purified product. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, or HPLC.
Visualization of the Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase separation of polar organic molecules.[3][5] |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient) | Provides a good polarity range for separating moderately polar compounds from impurities. |
| Target Rƒ | 0.25 - 0.35 | Ensures efficient migration and good separation without excessive solvent usage. |
| Sample Loading | Dry Loading on Silica Gel | Maximizes resolution by introducing the sample in a concentrated, narrow band.[9] |
| Detection | UV light (254 nm) | Non-destructive method suitable for aromatic, conjugated systems.[7] |
| Additive (if needed) | 0.1-1% Triethylamine (TEA) in mobile phase | The basic pyridine nitrogen can interact strongly with acidic silanol groups on silica, causing peak tailing. TEA is a stronger base that competitively binds to these sites, improving peak shape. |
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity; Column was poorly packed (channeling); Column was overloaded. | Re-optimize mobile phase with TLC. Repack the column carefully. Reduce the amount of crude material relative to silica gel. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., EtOAc) in the mobile phase. |
| Compound Elutes Too Fast | Mobile phase is too polar. | Decrease the percentage of the polar solvent in the mobile phase. |
| Streaking on TLC / Tailing on Column | Compound is acidic/basic and interacting too strongly with silica; Sample is too concentrated on TLC plate. | Add a modifier to the mobile phase (e.g., 0.1-1% TEA for basic compounds). Dilute the sample before spotting on the TLC plate. |
References
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- (n.d.). Thin Layer Chromatography. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlyM-RMNcIhdJ8OAmdv7lA46GFpL1lVmt2pRZYmdjZAODXX7kScYx79Ed9Aig1X0SJnpmUEmf9FK7C_hiAZPkLQzRt-ZY_Pc33_8sX_h3anN4PzpZIRjPOE_l1OG0G0rcRiXVu8M8uISNJSsp3Vi21yS_W9tWegRT5cybqtPe6Fj9EkiqwzPNWsA==
- (n.d.). TLC Visualization Methods. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES6eFBS7DtoD7HAIv7JdB4vL7vPw57yi82OtZlmFoWV-xs37hfc40Ro49FuMPmZMeMFjlvvLLJ7R0wjHRRflnnfnPdyx3iwZ2jZluFOH54DNVgnJ5aiNhk1s-drWh412xlMH9WG0e0wAn1ubePZYxAnKZNhLyOYFXhC_tPC6uEJkhygIi7oq8lkd8JPadpYt3AZAM=
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- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
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- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
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- Columbia University. (n.d.). Column chromatography.
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- NCBI Bookshelf. (2024). Chromatography.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
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- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubMed. (n.d.). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
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Application Notes and Protocols: Suzuki-Miyaura Coupling with Pyrrolopyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide or triflate, has become indispensable in both academic and industrial laboratories. A particularly vital application lies in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.
Pyrrolopyridines, such as the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine), represent a class of "privileged" heterocyclic structures in medicinal chemistry.[4] They form the core of numerous compounds targeting a wide range of biological targets, including protein kinases.[4] The ability to efficiently functionalize the pyrrolopyridine core, particularly through the introduction of diverse aryl or heteroaryl substituents, is therefore of paramount importance in drug discovery and development.
This guide provides an in-depth technical overview and practical protocols for executing the Suzuki-Miyaura coupling on pyrrolopyridine substrates. We will delve into the mechanistic nuances specific to these nitrogen-containing heterocycles, explore the critical reaction parameters that govern success, and offer robust, field-tested protocols and troubleshooting advice.
Mechanistic Considerations for Pyrrolopyridine Substrates
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) active species.[1][3][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
While this cycle is broadly applicable, pyrrolopyridine substrates introduce specific challenges that demand careful consideration:
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor and impeding catalytic activity.[5] This is a common issue with nitrogen-containing heterocycles.[5][6] The acidity of the pyrrole N-H in unprotected substrates can also lead to the formation of inactive palladium complexes.[7]
-
Electronic Effects : The electron-deficient nature of the pyridine ring can influence the rate of oxidative addition, the first and often rate-limiting step of the cycle. While electron-withdrawing groups can sometimes activate aryl halides for this step, the overall electronic landscape of the heterocycle is complex.[8]
-
Substrate Stability : Heteroaryl boronic acids, especially those of the pyrrole and pyridine series, can be prone to decomposition via protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water).[6][9] This side reaction depletes the active nucleophile and reduces product yield.[9]
Overcoming these challenges is the key to achieving high-yielding and reproducible couplings.
Optimizing the Reaction: Key Parameters
The success of the Suzuki-Miyaura coupling with pyrrolopyridines hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the nature of the coupling partners.
The Palladium Catalyst and Ligand System
The choice of the palladium source and, more importantly, the ligand is the most critical factor for success. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, couplings involving challenging heteroaryl substrates like pyrrolopyridines often require more advanced systems.[4][10]
-
Bulky, Electron-Rich Ligands : Modern catalysis has demonstrated that sterically demanding and electron-rich phosphine ligands are exceptionally effective for coupling heteroaryl chlorides and bromides.[11][12][13] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition.[11][12] They also help shield the palladium center, mitigating inhibition by the substrate's nitrogen atoms.[5][6]
-
Buchwald-type Biarylphosphine Ligands : Ligands such as XPhos, SPhos, and RuPhos are widely considered the state-of-the-art for these transformations.[4][7][14]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of highly effective ligands that can promote the coupling of otherwise unreactive substrates, including heteroaryl chlorides.[15]
-
-
Precatalysts : Using well-defined palladium precatalysts (e.g., XPhos Pd G2/G3/G4) is highly recommended. These complexes are often more stable and ensure the efficient generation of the active catalytic species in the reaction mixture, leading to more reproducible results.[4][6][7]
The Boronic Acid Partner
The stability and reactivity of the organoboron reagent are crucial.
-
Boronic Acids vs. Esters : While boronic acids are common, their corresponding boronate esters (e.g., pinacol esters) often exhibit greater stability and are less prone to protodeboronation.
-
MIDA Boronates : For particularly unstable heteroaryl boronic acids, N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative.[9] These air-stable, crystalline solids are unreactive under anhydrous conditions but undergo slow, controlled hydrolysis in the presence of an aqueous base to release the boronic acid in situ. This "slow-release" strategy maintains a low, steady concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[9]
The Base
The base plays a critical role in the transmetalation step, activating the boronic acid by forming a more nucleophilic "ate" complex.[2]
-
Common Choices : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[4][10][16]
-
Stronger, Non-Nucleophilic Bases : For challenging couplings, especially those involving sterically hindered partners or less reactive halides, a stronger base like potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation step.[4][7][12][14]
The Solvent System
A mixture of an organic solvent and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
-
Aprotic Ethers : Dioxane and tetrahydrofuran (THF) are common choices for the organic phase.[7][10]
-
Aromatic Hydrocarbons : Toluene is also a widely used solvent.
-
Degassing : It is imperative to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen. Oxygen can lead to oxidative degradation of the phosphine ligands and promote the unwanted homocoupling of the boronic acid.[14]
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-pyrrolopyridine with an arylboronic acid. Optimization may be required for specific substrates.
Safety Precaution : Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Reagents and Materials
| Reagent | Molar Equiv. | Purpose |
| Halo-pyrrolopyridine | 1.0 | Electrophile |
| Arylboronic Acid/Ester | 1.2 - 1.5 | Nucleophile |
| Palladium Precatalyst | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | Activator |
| Solvent (e.g., Dioxane/H₂O) | - | Reaction Medium |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
| Silica Gel | - | Stationary Phase |
Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-pyrrolopyridine (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed organic solvent (e.g., dioxane) followed by degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv.).
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Summary of Reported Conditions & Troubleshooting
The following table provides a summary of successfully reported conditions for the Suzuki-Miyaura coupling of various pyrrolopyridine and related N-heterocyclic substrates, which can serve as excellent starting points for optimization.
| Substrate Type | Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-SEM-pyrrolopyridine | Bromo | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 77-87 | [10] |
| 3-Chloroindazole (unprotected) | Chloro | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [7] |
| 2-Halo-7-azaindole | Chloro | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | High | [4] |
| 6-Chloro-pyrrolo[2,3-d]pyrimidine | Chloro | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | 90 | - | [17] |
| 5-Bromo-indazole | Bromo | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | ~70 | [18] |
| 3-Chloropyridine | Chloro | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O / TBAB | - | 39-99 | [15] |
Common Problems and Solutions
-
Low or No Yield :
-
Inactive Catalyst : Ensure the catalyst and ligand are not degraded. Use a reliable precatalyst.[14] Confirm that the reaction was properly degassed to prevent catalyst oxidation.[14]
-
Insufficiently Active Conditions : For challenging substrates (especially chlorides), increase the temperature, switch to a more active ligand system (e.g., from Pd(dppf)Cl₂ to an XPhos-based system), or use a stronger base (e.g., from K₂CO₃ to K₃PO₄).[14]
-
-
Protodeboronation :
-
Problem : The boronic acid is decomposing faster than it is coupling. This is common with electron-deficient heteroaryl boronic acids.[6][9]
-
Solution : Switch from a boronic acid to a more stable boronate ester (pinacol or MIDA).[9] Using K₃PO₄ as the base can sometimes suppress this side reaction. Running the reaction under more anhydrous conditions with a fluoride source (e.g., KF) can also be effective.
-
-
Homocoupling of Boronic Acid :
-
Problem : Formation of a symmetrical biaryl product from the boronic acid.
-
Solution : This is often caused by the presence of oxygen.[6] Ensure rigorous degassing of all solvents and maintain a robust inert atmosphere throughout the reaction setup and duration.
-
-
Debromination/Dehalogenation of Starting Material :
-
Problem : The halide on the pyrrolopyridine is replaced by a hydrogen atom.
-
Solution : This can occur if the catalytic cycle is inefficient. Protecting the pyrrole N-H with a group like SEM can prevent this side reaction.[10][19] Optimizing the catalyst/ligand system to ensure rapid cross-coupling can also outcompete this pathway.
-
References
- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron c
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. (URL: [Link])
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. (URL: [Link])
- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. (URL: [Link])
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. (URL: [Link])
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (URL: [Link])
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (URL: [Link])
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society. (URL: [Link])
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. (URL: [Link])
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. (URL: [Link])
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
- Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
- Diagnosing issues with a failed Suzuki coupling?. Reddit. (URL: [Link])
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. (URL: [Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
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Application Notes and Protocols: Buchwald-Hartwig Amination on Pyrrolopyridine Scaffolds
Introduction: The Strategic Importance of C-N Bond Formation in Pyrrolopyridine Synthesis
Pyrrolopyridines, also known as azaindoles, are a critical class of nitrogen-containing heterocyclic compounds. Their structural resemblance to purines makes them privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The ability to efficiently forge carbon-nitrogen (C-N) bonds on these scaffolds is paramount for generating libraries of analogues for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2] This reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it indispensable in modern drug discovery.[1]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to pyrrolopyridine substrates. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts and ligands, present detailed experimental protocols, and address common challenges encountered in the laboratory.
Core Principles and Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] The reaction is driven by a catalytic cycle that involves a palladium(0) active species.[3]
The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrrolopyridine, forming a Pd(II) intermediate. The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] However, in the context of Buchwald-Hartwig reactions, aryl iodides can sometimes be problematic due to the inhibitory effects of the iodide formed.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4] This step can be facilitated by electron-poor phosphines or ligands with bulky alkyl substituents.[4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene and formation of an imine.[1]
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Ligand and Catalyst Selection Guide for Pyrrolopyridine Scaffolds
The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium source and, most critically, the supporting ligand. The ligand plays a multifaceted role, influencing catalyst stability, the rate of oxidative addition, and the efficiency of reductive elimination.[5] For electron-rich and potentially coordinating heterocycles like pyrrolopyridines, sterically hindered and electron-rich ligands are often required to promote efficient coupling.[1][6]
Palladium Precursors
A variety of Pd(0) and Pd(II) sources can be used. Common choices include:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source, though it can be sensitive to air and light.
-
Pd(OAc)₂ (Palladium(II) acetate): A stable and widely used Pd(II) precatalyst that is reduced in situ to Pd(0).[2]
-
Pre-formed Catalytic Complexes: These are often air- and moisture-stable Pd(II) complexes that readily form the active Pd(0) species under the reaction conditions.[2] Examples include PEPPSI-type catalysts and those based on palladacycles.[7][8]
Ligand Selection
The choice of ligand is crucial and often substrate-dependent. For pyrrolopyridine scaffolds, bulky biaryl phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.[1][6]
| Ligand Class | Examples | Strengths | Considerations |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly active for a broad range of substrates, including challenging heteroaryl chlorides.[1][6] Promote fast reductive elimination.[1] | Can be expensive. Optimization of the specific ligand for a given substrate may be necessary.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that facilitate oxidative addition of aryl chlorides.[7] Form very stable palladium complexes.[8] | Steric and electronic properties can be tuned by modifying the NHC backbone and wingtip groups.[10][11] |
| Bidentate Phosphines | BINAP, DPPF | Effective for coupling primary amines.[1] Can prevent the formation of unreactive palladium dimers.[1] | Generally less active than bulky monophosphine ligands for challenging substrates.[12] |
The strong σ-electron donating properties of NHC ligands can be particularly advantageous for activating aryl chlorides through oxidative addition to Pd(0).[7] Furthermore, the steric bulk of both biaryl phosphines and NHCs favors the formation of monoligated palladium species, which is believed to increase the rates of all steps in the catalytic cycle.[1]
Step-by-Step Experimental Protocol
This protocol provides a general framework for the Buchwald-Hartwig amination of a halopyrrolopyridine. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrate combinations.[9]
Materials:
-
Halopyrrolopyridine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%; or a pre-formed catalyst, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried) and Schlenk line or glovebox
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
N-alkylation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
An Application Note and Protocol for the N-Alkylation of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated 7-Azaindoles
The 7-azaindole scaffold, specifically this compound, represents a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it often confers improved physicochemical properties such as enhanced solubility and superior bioavailability to drug candidates.[1][2] The functionalization of this core structure is critical for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. N-alkylation of the pyrrole nitrogen (the N-1 position) is a fundamental and highly effective strategy for introducing molecular diversity, modulating biological activity, and fine-tuning pharmacokinetic properties.[3][4] N-substituted 7-azaindoles are integral components of numerous biologically active agents, including kinase inhibitors and other targeted therapeutics, making robust and versatile N-alkylation protocols essential for drug discovery and development programs.[2][5][6]
This guide provides a comprehensive overview of the core principles and detailed, field-proven protocols for the successful . We will delve into the causality behind experimental choices, describe self-validating protocols, and present comparative data to empower researchers in this critical synthetic transformation.
Chemical Principles & Mechanistic Insights
The proceeds via a nucleophilic substitution (SN2) mechanism. The key to this transformation lies in the selective deprotonation of the pyrrole N-H proton.
Acidity and Regioselectivity: The pyrrolo[3,2-b]pyridine system contains two nitrogen atoms: the pyrrolic N-1 and the pyridinic N-7. The proton on the N-1 position is significantly more acidic than any C-H proton and is readily removed by a suitable base. This generates a potent nucleophilic anion. While the pyridine nitrogen (N-7) possesses a lone pair of electrons, alkylation under basic conditions overwhelmingly favors the N-1 position. This is because the deprotonated N-1 anion is a much stronger nucleophile. The N-alkylation is typically an irreversible process under kinetic control, leading to the thermodynamically more stable N-1 alkylated product.[7]
The SN2 Mechanism:
-
Deprotonation: A base removes the acidic proton from the N-1 position of the pyrrole ring, creating a resonance-stabilized 7-azaindole anion.
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).
-
Displacement: The nucleophilic attack displaces the leaving group (e.g., halide), forming the new N-C bond and yielding the desired N-alkylated product.
The choice of base, solvent, and alkylating agent is paramount for achieving high yields and purity. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Polar aprotic solvents are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the azaindole anion.
Caption: SN2 mechanism for N-alkylation.
Established Methodologies for N-Alkylation
Several robust methods can be employed for the , each with distinct advantages depending on the substrate scope and desired reaction conditions.
-
Standard SN2 Alkylation with a Strong Base: This is the most common and direct method. It involves using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide (e.g., R-I, R-Br, R-Cl).[7] NaH is particularly effective as it provides irreversible deprotonation, driving the reaction to completion.
-
The Mitsunobu Reaction: This powerful reaction allows for the N-alkylation using an alcohol as the alkylating agent, which is advantageous when the corresponding alkyl halide is unstable or inaccessible.[8] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] This method proceeds under mild, neutral conditions and with a characteristic inversion of configuration at the alcohol's stereocenter.[10]
-
Phase-Transfer Catalysis (PTC): PTC offers a greener and often more scalable alternative, particularly for industrial applications.[11][12] This technique uses a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to shuttle the deprotonated azaindole anion from a solid or aqueous phase (containing an inorganic base like K₂CO₃ or NaOH) into the organic phase where the alkylating agent resides.[13][14] This avoids the need for strictly anhydrous conditions and expensive anhydrous solvents.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process controls (TLC) and clear endpoints for product characterization.
Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the with a generic alkyl bromide.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl bromide (R-Br)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1–0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of the alkyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise via the dropping funnel over 15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water (3 times) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the NMR spectrum are key indicators of success.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for coupling this compound with a primary or secondary alcohol.
Materials and Reagents:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the components in anhydrous THF (approx. 0.1 M concentration).
-
Initiation: Cool the solution to 0 °C in an ice-water bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe over 20 minutes. A color change (typically to yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting azaindole is consumed (typically 4-24 hours).
-
Concentration: Once complete, remove the THF under reduced pressure.
-
Purification: Directly purify the crude residue by silica gel column chromatography. The byproducts, triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate, can be challenging to separate. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Characterization: Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and HRMS.
Caption: General experimental workflow for N-alkylation.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of 7-azaindole scaffolds, providing a comparative overview for experimental design.
| Method | Base / Reagents | Alkylating Agent | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| Standard SN2 | NaH (1.2 eq) | Alkyl Halide | DMF | 0 to RT | Good-Excellent | Highly effective and general; requires anhydrous conditions.[7] |
| Standard SN2 | K₂CO₃ (2-3 eq) | Benzyl Bromide | Acetonitrile | 80 | Good | Milder base, suitable for activated halides; requires heat. |
| Mitsunobu | PPh₃ / DIAD | Alcohol | THF | 0 to RT | Good-Excellent | Ideal for alcohols; avoids halides; byproduct removal can be tricky.[10][15][16] |
| PTC | K₂CO₃ / TBAB | Alkyl Halide | Toluene/H₂O | 60-80 | Good | Scalable and "green"; avoids anhydrous solvents; good for polar substrates.[11][13] |
References
- Halpern, M. PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc.[Link]
- ACS GCI Pharmaceutical Roundtable.
- Selective N7 Alkylation of 7-Azaindazoles.
- Song, H. et al. (2016).
- Halpern, M. PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc.[Link]
- Enantioselective Catalytic Synthesis of N-alkyl
- Industrial Phase-Transfer C
- Guillon, J. et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Azaindole synthesis. Organic Chemistry Portal. [Link]
- But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5229–5332. [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
- Barberis, C. et al. (2018).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]
- Azaindole Therapeutic Agents. National Institutes of Health (NIH). [Link]
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
- Neha, S., & Anurag, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
- Mitsunobu Reaction - Common Conditions. Organic-Reaction.com. [Link]
- 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (NIH). [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
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- 12. phasetransfer.com [phasetransfer.com]
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- 16. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cellular Assays for Pyrrolopyridine Inhibitors
Introduction: The Rationale for a Multi-Assay Approach in Characterizing Pyrrolopyridine Inhibitors
Pyrrolopyridines are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery, primarily due to their structural resemblance to the purine ring of ATP.[1] This mimicry allows them to function as competitive inhibitors for a wide range of kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making pyrrolopyridine-based kinase inhibitors a promising therapeutic strategy.[3]
The development of any small molecule inhibitor requires a robust and multifaceted approach to cellular characterization. It is not sufficient to demonstrate that a compound can inhibit a purified enzyme in a test tube. The complex intracellular environment—with factors like membrane permeability, physiological ATP concentrations, and the presence of scaffolding proteins—can dramatically influence a compound's efficacy.[4] Therefore, a well-designed panel of cellular assays is critical to understanding the true biological activity of a pyrrolopyridine inhibitor.
This guide provides a comprehensive framework for developing and implementing a suite of cellular assays to thoroughly characterize pyrrolopyridine inhibitors. We will move beyond simple procedural lists to explain the underlying principles and the rationale behind experimental choices, ensuring that each protocol serves as a self-validating system. The assays detailed herein are designed to answer key questions in the drug discovery pipeline:
-
Does the compound affect cell viability and proliferation?
-
What is the mechanism of cell death, if any?
-
Does the compound engage its intended target within the cell?
-
Does target engagement lead to modulation of downstream signaling?
By systematically addressing these questions, researchers can build a comprehensive profile of their pyrrolopyridine inhibitors, enabling more informed decisions as they advance promising candidates through the drug development process.[5][6]
Section 1: Foundational Assays: Assessing Cellular Viability and Proliferation
The initial step in characterizing a novel inhibitor is to determine its impact on cell survival and growth.[5][7] These foundational assays are crucial for establishing a therapeutic window and understanding the compound's overall cytotoxic versus cytostatic effects.
Cell Viability Assays: Gauging Cytotoxicity
Cell viability assays are designed to quantify the number of living cells in a population after exposure to a test compound.[8] A common and reliable method is the MTT assay, which measures the metabolic activity of viable cells.
Principle of the MTT Assay: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine inhibitor (e.g., from 0.01 nM to 100 µM). Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[9] Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to solubilize the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).
Cell Proliferation Assays: Measuring Cytostatic Effects
While viability assays measure cell death, proliferation assays determine if a compound inhibits cell division. The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method for this purpose.[10]
Principle of the BrdU Assay: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11][12] Incorporated BrdU can be detected using specific antibodies, providing a direct measure of DNA synthesis and, therefore, cell proliferation.[10][12]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed and treat cells with the pyrrolopyridine inhibitor as described in the MTT protocol (Section 1.1, steps 1-2).
-
BrdU Labeling: Prepare a 10X BrdU labeling solution by diluting a stock solution 1:100 in cell culture medium.[13] Add the 10X BrdU solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C in the dark.[12][13]
-
Fixation and Denaturation: Remove the labeling solution and fix the cells with a fixing solution for 30 minutes at room temperature.[13] Subsequently, add a denaturing solution to expose the incorporated BrdU and incubate for 30 minutes at room temperature.[13]
-
BrdU Detection: Add an anti-BrdU antibody and incubate for 1 hour at room temperature.[13] Wash the cells and then add a horseradish peroxidase (HRP)-conjugated secondary antibody for another hour.[13]
-
Substrate Addition and Measurement: Add TMB substrate and monitor color development for 5-30 minutes. Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation inhibition and determine the IC50 value.
Data Presentation: Viability and Proliferation Data
| Pyrrolopyridine Inhibitor | Cell Line | Assay | IC50 (µM) |
| Compound X | Cancer Cell Line A | MTT (Viability) | 1.5 |
| Compound X | Cancer Cell Line A | BrdU (Proliferation) | 0.8 |
| Compound X | Normal Cell Line B | MTT (Viability) | > 50 |
| Compound X | Normal Cell Line B | BrdU (Proliferation) | > 50 |
Section 2: Mechanistic Assays: Elucidating the Mode of Action
Once it has been established that a pyrrolopyridine inhibitor affects cell viability or proliferation, the next logical step is to investigate the underlying mechanism. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis.
Apoptosis Assay: Detecting Programmed Cell Death
The Annexin V assay is a standard method for detecting early-stage apoptosis.[14]
Principle of the Annexin V Assay: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[15][16] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[15][17] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late-stage apoptotic and necrotic cells, where membrane integrity is lost.[14][17]
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrrolopyridine inhibitor at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[16][18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualization: Apoptosis Assay Workflow
Caption: Workflow for Annexin V apoptosis detection.
Section 3: Target Engagement and Pathway Analysis
A crucial step in drug discovery is to confirm that the inhibitor interacts with its intended target within the complex cellular milieu.[19] Target engagement assays provide this confirmation and are essential for validating the mechanism of action.
Cellular Thermal Shift Assay (CETSA): Direct Target Engagement
CETSA is a powerful biophysical assay that measures the thermal stability of a protein in its native cellular environment.[20]
Principle of CETSA: The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, making it more resistant to heat-induced denaturation.[21][22] When cells are heated, unstabilized proteins unfold and aggregate, while ligand-bound proteins remain soluble.[19] This change in thermal stability can be quantified, typically by Western blotting, to confirm target engagement.[19]
Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with the pyrrolopyridine inhibitor or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[19]
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation.[19]
-
Protein Quantification: Determine the protein concentration of the soluble fractions to ensure equal loading for the Western blot.[19]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[24]
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19]
Visualization: Pyrrolopyridine Kinase Inhibition Pathway
Caption: Inhibition of a kinase by a pyrrolopyridine.
NanoBRET™ Target Engagement Assay: A Live-Cell Approach
The NanoBRET™ Target Engagement Assay is a sensitive, live-cell method that quantifies compound binding to a target protein.[25]
Principle of NanoBRET™: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[26] The target protein is fused to a highly luminescent NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor.[26] When a test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.[25][26]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect cells with a vector expressing the NanoLuc®-target protein fusion. Incubate for 24 hours to allow for protein expression.[26]
-
Assay Preparation: Harvest the transfected cells and adjust the cell density.[26]
-
Compound and Tracer Addition: In a white 96-well plate, add the pyrrolopyridine inhibitor at various concentrations. Then, add the fluorescent tracer at a fixed concentration. Finally, add the cell suspension.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[26]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.
Data Presentation: Target Engagement and Downstream Signaling
| Assay | Target | Inhibitor | IC50 (nM) | Notes |
| NanoBRET™ | Kinase X | Compound Y | 50 | Direct measure of target binding in live cells. |
| Western Blot | Phospho-Substrate Z | Compound Y | 150 | Measures inhibition of downstream signaling. |
Conclusion: Building a Comprehensive Inhibitor Profile
The cellular assays outlined in this guide provide a robust framework for the characterization of pyrrolopyridine inhibitors. By systematically evaluating the effects of these compounds on cell viability, proliferation, and apoptosis, and by directly confirming target engagement and downstream pathway modulation, researchers can build a comprehensive and physiologically relevant profile of their drug candidates. This multi-assay approach, grounded in sound scientific principles, is essential for identifying promising inhibitors and advancing them with confidence in the drug discovery pipeline.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
- Unknown. (n.d.). The Annexin V Apoptosis Assay.
- Abcam. (n.d.). BrdU staining and BrdU assay protocol.
- Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds.
- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7).
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability | Drug discovery.
- BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual.
- Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
- BenchChem. (2025). Application Note: Western Blot Analysis for Target Engagement of "Compound 13".
- Singh, R., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.
- Creative Diagnostics. (n.d.). BrdU Staining Protocol.
- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development.
- Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- BenchChem. (2025). Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Unknown. (n.d.). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Fatahala, S. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Robers, M. R., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society.
- Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. Northern Illinois University.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Western Blot Protocols and Recipes.
- Unknown. (n.d.). Pyrrolo[2,1-f][7][10][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.
- CETSA. (n.d.). CETSA.
- Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters.
- Redzicka, A., & Rybka, S. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
- Hann, M. M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine.
- Kaur, H., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Abcam. (n.d.). Western blot protocol.
- Proteintech. (n.d.). WESTERN BLOTTING.
- Anderson, D. R., et al. (2007). Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Journal of Medicinal Chemistry.
- Eurofins DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube.
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- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Methoxypyrrolopyridine Synthesis
Welcome to the technical support center for the synthesis of 7-methoxypyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthetic process.
Introduction to 7-Methoxypyrrolopyridine Synthesis
7-Methoxypyrrolopyridines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Their synthesis often involves multi-step sequences, with palladium-catalyzed cross-coupling reactions being a common and effective strategy. Key methods include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which allow for the formation of crucial carbon-carbon and carbon-nitrogen bonds, respectively.[1][2]
This guide will focus on optimizing the conditions for these critical reactions to help you achieve higher yields and purity in your synthesis of 7-methoxypyrrolopyridines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 7-methoxypyrrolopyridines in a question-and-answer format.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura cross-coupling to introduce an aryl group onto the pyrrolopyridine core, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in Suzuki-Miyaura reactions for pyrrolopyridine synthesis can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions.[1] A systematic approach to troubleshooting is essential.
Common Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For heteroaromatic substrates like pyrrolopyridines, specialized ligands are often required to achieve high efficiency.
-
Solution: Screen different palladium catalysts and ligands. For instance, Pd(PPh₃)₄ can be effective, but sometimes more advanced catalyst systems like those based on XPhos or SPhos ligands may be necessary to improve yields and minimize side products.[1]
-
-
Base Selection: The choice and stoichiometry of the base are crucial for the transmetalation step. An inappropriate base can lead to poor reaction rates or decomposition of starting materials.
-
Solution: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent. It is advisable to screen a few different bases to find the most effective one for your specific reaction.
-
-
Solvent and Temperature: The reaction solvent and temperature significantly influence the reaction kinetics and solubility of the reagents.
-
Solution: A mixture of a polar aprotic solvent like dioxane or THF with water is commonly used.[2] The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.[1] Running the reaction at a moderate temperature (e.g., 80-100 °C) is a good starting point.
-
-
Quality of Boronic Acid/Ester: The purity and stability of the boronic acid or its ester derivative are paramount. Boronic acids can undergo protodeboronation, reducing the amount of active coupling partner.
-
Solution: Use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronate esters, such as pinacol esters.
-
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination to introduce an amine at a specific position on the pyrrolopyridine ring is sluggish and gives a complex mixture of products. How can I optimize this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates can be challenging.[3][4] Optimization of several parameters is often necessary.
Common Causes and Solutions:
-
Catalyst, Ligand, and Base Combination: This is the most critical factor for a successful Buchwald-Hartwig amination.
-
Solvent Purity: The presence of water or oxygen can significantly hinder the catalytic cycle.
-
Solution: Use anhydrous, degassed solvents. Techniques such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are essential to remove dissolved oxygen.
-
-
Reaction Temperature: The temperature needs to be carefully controlled to balance reaction rate and catalyst stability.
-
Solution: Start with a moderate temperature (e.g., 80-110 °C). If the reaction is slow, a higher temperature might be beneficial, but monitor for catalyst decomposition, which can be indicated by a color change to black (palladium black).[3]
-
-
Substrate Reactivity: The electronic properties of both the pyrrolopyridine halide and the amine can influence the reaction outcome.
-
Solution: If using a less reactive aryl chloride, consider switching to a more reactive aryl bromide or iodide. For electron-deficient amines, a stronger base or a more electron-rich phosphine ligand might be required.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my 7-methoxypyrrolopyridine product from residual catalyst and other impurities. What are the best practices for purification?
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging due to their interaction with silica gel and potential for metal contamination from the catalyst.
Common Causes and Solutions:
-
Residual Palladium Catalyst: Palladium residues can be difficult to remove by standard column chromatography.
-
Solution: After the reaction, consider a workup with a palladium scavenger resin or a wash with an aqueous solution of a chelating agent like thiourea or cysteine. Filtering the crude reaction mixture through a pad of Celite® can also help remove some of the precipitated palladium black.
-
-
Polar Impurities: Side products from the reaction can be of similar polarity to the desired product, making chromatographic separation difficult.
-
Solution: Optimize the reaction conditions to minimize side product formation. For purification, consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel. Gradient elution during column chromatography is often more effective than isocratic elution. Recrystallization from a suitable solvent system can also be a highly effective purification method for crystalline products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 7-methoxypyrrolopyridines?
A1: Common starting materials often include appropriately substituted chloropyridines or bromopyridines, which can then be functionalized using cross-coupling reactions. For building the pyrrole ring, precursors like substituted anilines or other nitrogen-containing fragments are used in cyclization reactions.[6]
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring reaction progress. For more quantitative analysis and to identify intermediates and byproducts, techniques like liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are highly recommended.[7]
Q3: Are there any specific safety precautions I should take when working with palladium catalysts and phosphine ligands?
A3: Yes. Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Phosphine ligands can also be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How should I store my 7-methoxypyrrolopyridine product?
A4: The stability of your final product will depend on its specific structure. In general, it is advisable to store purified heterocyclic compounds in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation.[8][9]
Visualizing the Synthetic Workflow
To aid in understanding the synthetic process, the following diagrams illustrate a typical workflow and a decision-making process for troubleshooting.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 7-methoxypyrrolopyridines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrrolopyridine synthesis.
Summary of Optimized Reaction Parameters
For successful synthesis of 7-methoxypyrrolopyridines, careful optimization of reaction parameters is crucial. The following tables provide a starting point for your experiments.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | For more challenging substrates, consider catalysts like Pd(dppf)Cl₂. |
| Ligand | - (included in catalyst) | If using a Pd(0) source, add a phosphine ligand like PPh₃. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Cs₂CO₃ can be more effective but is more expensive. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Ensure solvents are degassed. |
| Temperature | 80-100 °C | Monitor for catalyst decomposition at higher temperatures. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Catalyst | XPhos Pd G3 (1-5 mol%) | Other pre-catalysts like RuPhos Pd G3 can also be effective. |
| Ligand | XPhos (1.2-1.5 equiv. to Pd) | Ligand choice is critical and substrate-dependent. |
| Base | NaOtBu or K₃PO₄ (1.5-2 equiv.) | NaOtBu is a strong base; K₃PO₄ is a milder alternative. |
| Solvent | Toluene or Dioxane (anhydrous) | Ensure the solvent is thoroughly degassed. |
| Temperature | 90-110 °C | Higher temperatures may be needed for less reactive substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the pyrrolopyridine halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.05-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (0.01-0.05 equiv.), the ligand (0.012-0.075 equiv.), and the base (1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the pyrrolopyridine halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. (2012). ResearchGate.
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). semanticscholar.org.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). National Center for Biotechnology Information.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). National Center for Biotechnology Information.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate.
- Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (2015). ResearchGate.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2024). Beilstein Journals.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). National Center for Biotechnology Information.
- Troubleshooting Low DNA Yield From Plasmid Preps. (n.d.). VectorBuilder.
- 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. (2023). Bitesize Bio.
- MEPSEVII™ Storage. (n.d.). Ultragenyx Pharmaceutical.
- Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2018). ResearchGate.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole core is a privileged structure in numerous clinically relevant molecules, making its efficient synthesis a critical task.[1]
This guide moves beyond standard protocols to address the nuanced challenges and common byproducts encountered during synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to enhance yield, purity, and regiochemical control.
Part 1: Troubleshooting Guide - Common Byproducts & Undesired Reactions
This section addresses the most frequent challenges observed during the synthesis of substituted 7-methoxy-1H-pyrrolo[3,2-b]pyridines. Each entry is structured as a problem-solution set, explaining the underlying chemical principles and offering actionable protocols.
Issue 1: Formation of Regioisomeric Byproducts During C-H Functionalization or Halogenation
Question: My reaction to introduce a substituent at the C3 position of this compound is giving me a mixture of C2 and C3-substituted isomers. How can I improve the regioselectivity?
Root Cause Analysis: The 7-azaindole nucleus possesses multiple reactive sites. The pyrrole ring is electron-rich, making the C2 and C3 positions susceptible to electrophilic attack and metallation. The pyridine ring's electron-deficient nature influences the overall reactivity. The directing effect of the N1-H, the N7-lone pair, and any existing substituents determines the kinetic and thermodynamic sites of reaction. Direct C-H functionalization or halogenation often provides poor regioselectivity due to the subtle differences in activation between the C2 and C3 positions.[2][3]
Troubleshooting Protocol & Recommendations:
-
Directed Metalation Strategy: The most robust method for achieving regioselectivity is through a directed metalation group (DMG) strategy.
-
N1-Protection is Key: The first step is to protect the pyrrole nitrogen. Sterically bulky protecting groups like tosyl (Ts) or benzenesulfonyl (Bs) are highly effective. These groups not only prevent N-functionalization but also direct lithiation specifically to the C2 position.
-
Protocol for C2-Functionalization:
-
Protect the N1 position of your this compound with tosyl chloride or benzenesulfonyl chloride in the presence of a base like NaH in THF.
-
Cool the N-protected substrate to -78 °C in dry THF.
-
Add a strong lithium base, typically n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA). The base will selectively deprotonate the C2 position.[2]
-
Quench the resulting C2-lithiated species with your desired electrophile (e.g., iodine for C2-iodination, an aldehyde for C2-alkylation).
-
-
-
Controlling C3-Functionalization:
-
For selective C3 functionalization, direct electrophilic substitution on an N-protected azaindole is often preferred. For instance, C3-iodination can be achieved using N-Iodosuccinimide (NIS) on an N-Boc or N-SEM protected 7-azaindole.[4]
-
Plausible Mechanism for C3-Sulfenylation: A reported method for C3-sulfenylation of N-sulfonyl protected 7-azaindoles involves using sulfonyl chlorides with TBAI as a promoter, which proceeds smoothly to give the desired 3-thio-7-azaindoles.[3]
-
Workflow for Regioselective Functionalization:
Caption: Troubleshooting workflow for achieving regiocontrol.
Issue 2: N-Alkylation vs. C-Alkylation or O-Alkylation Competition
Question: I am attempting to perform a reaction on the pyridine ring, but I am observing significant alkylation on the pyrrole nitrogen (N1). How can I prevent this side reaction?
Root Cause Analysis: The N1-H of the pyrrole ring in 7-azaindole is acidic (pKa ≈ 16-18) and can be easily deprotonated by bases or act as a nucleophile. In many reactions involving organometallics or alkyl halides with basic conditions, competitive N1-alkylation or N1-arylation is a primary byproduct pathway. Furthermore, if the synthesis starts from a pyridone precursor, O-alkylation can compete with the desired N-alkylation, leading to 2-alkoxypyridine byproducts.[5]
Troubleshooting Protocol & Recommendations:
-
Protect the N1 Position: As with regioselectivity issues, protecting the pyrrole nitrogen is the most effective solution.
-
Choice of Protecting Group: The choice depends on the downstream reaction conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Robust to many cross-coupling conditions and readily removed with fluoride sources (e.g., TBAF) or acid.[6]
-
Boc (tert-Butoxycarbonyl): Useful for moderating reactivity and easily removed with acid (e.g., TFA).
-
Tosyl (Ts): Excellent for directing metalation but requires harsher conditions for removal (e.g., strong base).[4]
-
-
-
Optimize Reaction Conditions:
-
Base Selection: If protection is not feasible, the choice of base is critical. A non-nucleophilic, sterically hindered base like potassium carbonate or cesium carbonate may favor the desired reaction over N1-deprotonation/alkylation in some cases.
-
Temperature Control: Running the reaction at lower temperatures can sometimes temper the rate of N1-alkylation relative to the desired transformation.
-
Table 1: Common Protecting Groups for 7-Azaindole Synthesis
| Protecting Group | Abbreviation | Common Introduction Reagents | Key Removal Conditions | Notes |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF; TFA; HCl | Stable to organometallics and mild base. |
| tert-Butoxycarbonyl | Boc | Boc2O, DMAP | TFA; HCl | Acid labile; activates the ring for some reactions. |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, NaH or Pyridine | NaOH, MeOH, heat; Mg/MeOH | Strong electron-withdrawing group; directs C2-metalation.[4] |
| Benzyloxymethyl | BOM | BOM-Cl, NaH | H2, Pd/C; Strong Acid | Removed by hydrogenolysis.[4] |
Issue 3: Formation of Di-substituted or Poly-substituted Byproducts
Question: In my palladium-catalyzed cross-coupling reaction on a di-halogenated precursor, I am getting a significant amount of the di-substituted product instead of the desired mono-substituted compound. How can I control the selectivity?
Root Cause Analysis: In substrates containing multiple reactive sites for cross-coupling (e.g., 2,4-dichloro-7-methoxy-1H-pyrrolo[3,2-b]pyridine), the relative reactivity of each site determines the product distribution. Differences in electronic properties and steric hindrance around the leaving groups influence the rate of oxidative addition to the palladium catalyst. If these differences are not significant, or if reaction conditions are too harsh (high temperature, long reaction times), mixtures of mono- and di-substituted products are common.[6]
Troubleshooting Protocol & Recommendations:
-
Stoichiometry Control: Carefully control the stoichiometry of the coupling partner (e.g., boronic acid). Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize the di-substitution.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the more reactive site. This can increase the kinetic selectivity between the two positions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for modulating reactivity and selectivity.
-
Bulky Ligands: Using sterically demanding phosphine ligands (e.g., XPhos, RuPhos) can enhance selectivity for the less sterically hindered position.
-
Catalyst System: The combination of Pd2(dba)3 with a suitable ligand often provides good results. One study on a 4-chloro-2-iodo-pyrrolopyridine found that a Pd2(dba)3 system gave excellent selectivity for C-2 arylation over the C-4 position.[6]
-
-
Sequential Synthesis: If selectivity remains poor, a sequential approach is the most reliable strategy.
-
Step 1: Perform the first cross-coupling under carefully controlled conditions to favor mono-substitution.
-
Step 2: Purify the mono-substituted intermediate.
-
Step 3: Perform the second, different cross-coupling reaction on the purified intermediate.
-
Byproduct Formation Pathway:
Caption: Pathways in cross-coupling on di-halo substrates.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are common impurities originating from a Sonogashira coupling followed by cyclization to form the 7-azaindole core?
A1: This is a very common and powerful method for constructing the azaindole scaffold, typically starting from an amino-halopyridine.[7] Potential byproducts include:
-
Incomplete Cyclization: The acyclic amino-alkyne intermediate may remain if the cyclization conditions (often requiring a strong base like KOtBu or a copper catalyst) are not effective.
-
Homocoupling of Alkyne (Glaser Coupling): The terminal alkyne can undergo oxidative homocoupling to form a di-yne byproduct, especially if copper catalysts are used in the presence of oxygen.
-
Protodehalogenation: The starting halo-pyridine can be reduced back to the simple aminopyridine, particularly if the catalytic cycle is inefficient.
-
Isomeric Products: Depending on the starting materials, cyclization can sometimes lead to the formation of other azaindole isomers (e.g., 6-azaindole or 4-azaindole) if the initial coupling is not regioselective.[8]
Q2: My final product is a dark, tar-like material after a reaction using a strong base like LDA or NaH at elevated temperatures. What happened?
A2: The 7-azaindole ring system, while aromatic, can be sensitive to harsh conditions. The combination of a strong base and high heat can lead to decomposition pathways. The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack by anions present in the reaction, while the pyrrole ring can undergo undesired polymerization or ring-opening reactions under extreme conditions. It is always advisable to run reactions with strong organometallic bases at low temperatures (e.g., -78 °C to 0 °C) and to use the minimum necessary temperature for cyclization or condensation steps.
Q3: I am trying to remove a SEM protecting group with TBAF, but the reaction is sluggish and gives multiple spots on TLC. What can I do?
A3: While TBAF is the standard reagent for SEM deprotection, its effectiveness can be hampered by steric hindrance or the presence of other functional groups. Challenges with SEM deprotection have been noted in the literature.[6]
-
Try Anhydrous Conditions: Commercial TBAF solutions in THF contain water, which can sometimes interfere. Using anhydrous TBAF may improve results.
-
Switch to Acidic Conditions: If the molecule is stable to acid, switching to an acidic deprotection method can be very effective. A solution of TFA in dichloromethane or HCl in dioxane often cleanly removes the SEM group at room temperature.
-
Heating: Gently heating the reaction (e.g., to 40-50 °C) can accelerate the deprotection with TBAF, but monitor carefully for byproduct formation.
Q4: Are there any known molecular rearrangements I should be aware of when working with substituted 7-azaindoles?
A4: Yes, rearrangements are possible, particularly involving nucleophilic substitution on the pyridine ring. It has been reported that the nucleophilic displacement of a 4-chloro group on N-1 substituted pyrrolo[3,2-c]pyridines (5-azaindoles) can yield a mixture of the expected product and a rearranged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative.[9] While this specific example is for a different isomer, it highlights the potential for the fused ring system to undergo rearrangements under certain nucleophilic conditions. Always confirm the structure of your product thoroughly by 2D NMR if an unexpected isomer is suspected.
References
- Cenizo, M. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- ResearchGate. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles.
- ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles.
- ResearchGate. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- PubMed Central (PMC). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed Central (PMC). (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- PubMed Central (PMC). (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. diglib.tugraz.at [diglib.tugraz.at]
Troubleshooting low yield in pyrrolopyridine synthesis
Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic routes.
FAQs & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on a pyrrolopyridine core, but my yields are consistently low, or the reaction stalls. What are the likely causes and how can I improve the outcome?
Answer: Low yields in these powerful cross-coupling reactions are a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1] Pyrrolopyridines, with their multiple nitrogen atoms, present unique challenges.
Root Cause Analysis:
-
Catalyst Inhibition: The pyridine nitrogen and the pyrrole N-H can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[1][2] This is particularly problematic with unprotected pyrrolopyridines.
-
Suboptimal Ligand Choice: The ligand's steric and electronic properties are critical for promoting reductive elimination and preventing side reactions. An inappropriate ligand can lead to poor reactivity.
-
Base and Solvent Incompatibility: The choice of base and solvent is crucial. The base must be strong enough to facilitate transmetalation (in Suzuki) or deprotonation of the amine (in Buchwald-Hartwig) but not so strong as to cause undesired side reactions. The solvent must solubilize the reagents and facilitate the catalytic cycle.[1]
-
Poor Reactivity of Halides: In Suzuki-Miyaura coupling, the reactivity of the halogen on the pyrrolopyridine ring follows the order I > Br > Cl >> F. C-F bonds are particularly unreactive and require specialized catalyst systems for activation.[1]
Troubleshooting & Optimization Protocol:
-
Protecting Group Strategy:
-
Rationale: To prevent catalyst inhibition, protecting the pyrrole nitrogen is often essential.[3][4]
-
Protocol:
-
Protect the pyrrole N-H with a suitable protecting group such as tosyl (Ts), (2-(trimethylsilyl)ethoxy)methyl (SEM), or benzenesulfonyl (Bs).[1][2] The choice of protecting group can influence the reactivity of the heterocyclic core.
-
For example, to introduce a SEM group, treat the pyrrolopyridine with SEM-Cl in the presence of a base like NaH in an anhydrous aprotic solvent like THF.
-
-
Note: The final deprotection step should be considered. For instance, SEM groups can be removed under acidic conditions (e.g., with TFA or BF₃·OEt₂), but this can sometimes lead to side products, so conditions must be carefully optimized.[3][4]
-
-
Screening of Catalysts, Ligands, and Bases:
-
Rationale: A systematic screening of these components is often the most effective way to identify the optimal conditions for your specific substrate.
-
Experimental Workflow:
-
Set up a parallel reaction array (e.g., in a 24-well plate).
-
Use a consistent concentration of your starting materials and vary the catalyst, ligand, and base.
-
Monitor the reactions by TLC or LC-MS to determine the best conditions.
-
-
Recommended Starting Conditions: A summary of commonly used conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions is provided in the table below.
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | XPhos Pd G2, RuPhos Pd G2, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, RuPhos | XPhos, RuPhos, BINAP |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, n-Butanol, tert-Butanol |
| Temperature | 80-120 °C | 80-120 °C |
-
Pro-Tip: For challenging couplings, consider using pre-formed palladium catalysts (e.g., G2 or G3 palladacycles) which are often more active and stable.
-
Solvent and Temperature Optimization:
-
Rationale: The solvent can significantly impact the solubility of reagents and the stability of intermediates in the catalytic cycle. Temperature affects the reaction rate and can influence the formation of side products.
-
Protocol:
-
Ensure you are using anhydrous solvents, especially for Buchwald-Hartwig aminations, as water can hydrolyze the phosphine ligands and deactivate the catalyst.[3]
-
Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Issue 2: Formation of Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my desired pyrrolopyridine. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a common issue in heterocyclic chemistry. Understanding the potential side reactions can help in devising strategies to suppress them.
Common Side Products and Their Causes:
-
Dimerization of Starting Materials: In reactions involving strong bases, such as Chichibabin-type cyclizations, the lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting picoline, leading to dimer formation.[5]
-
Diarylation in Suzuki-Miyaura Coupling: If your pyrrolopyridine has multiple halogen substituents, diarylation can occur, especially if the reaction is run for too long or at too high a temperature.[3]
-
Reduction of the Halide: In palladium-catalyzed reactions, hydrodehalogenation (reduction) of the starting halide can occur, particularly if there is a source of hydride in the reaction mixture (e.g., from the solvent or impurities).[3]
-
Side Reactions During Deprotection: The deprotection of groups like SEM can release formaldehyde, which can then react with the pyrrolopyridine core, leading to the formation of unexpected products, such as tricyclic eight-membered rings.[3][4]
Strategies to Minimize Side Product Formation:
-
Careful Control of Stoichiometry and Addition Rate:
-
Rationale: In reactions prone to dimerization, such as the Chichibabin synthesis, controlling the concentration of reactive intermediates is key.
-
Protocol:
-
Use a stoichiometric amount of reagents.
-
Consider inverse addition, where one reactant is added slowly to a solution of the other, to keep the concentration of the reactive species low.[5]
-
-
-
Chemoselective Cross-Coupling:
-
Rationale: To avoid diarylation in molecules with multiple halogens, it is important to leverage the differential reactivity of the C-X bonds or choose a catalyst system with high selectivity.
-
Protocol:
-
For a substrate with both iodo and chloro substituents, a Suzuki-Miyaura coupling can often be performed selectively at the more reactive C-I bond by using a catalyst like Pd₂(dba)₃ at a controlled temperature.[3]
-
-
-
Optimization of Deprotection Conditions:
-
Rationale: To avoid side reactions during deprotection, it's crucial to carefully control the reaction time and temperature.
-
Protocol:
-
When removing a SEM group with TFA, monitor the reaction closely by TLC or LC-MS.
-
Keep the reaction time as short as possible and consider running the reaction at a lower temperature to minimize the formation of formaldehyde-derived byproducts.[3]
-
-
Logical Relationship Diagram for Side Product Formation:
Caption: Relationship between reaction conditions and common side products.
Issue 3: Poor Reactivity in Fischer Indole Synthesis of 7-Azaindoles
Question: I am attempting to synthesize a 7-azaindole using a Fischer indole synthesis from a pyridylhydrazine, but the reaction is failing or giving very low yields. Why is this happening?
Answer: The Fischer indole synthesis is a classic method, but its application to the synthesis of 7-azaindoles can be problematic due to the electronic nature of the pyridine ring and potential side reactions.
Potential Causes for Low Yield:
-
Unfavorable Tautomerization: The key step in the Fischer indole synthesis is the[1][1]-sigmatropic rearrangement of the enehydrazine tautomer. The equilibrium between the hydrazone and the enehydrazine may not be favorable for some pyridylhydrazones.
-
Decomposition of the Hydrazine: Pyridylhydrazines can be unstable, especially under the acidic and high-temperature conditions often employed in this reaction.
-
Steric Hindrance: Bulky substituents on the ketone/aldehyde or the pyridine ring can hinder the cyclization step.
Troubleshooting and Optimization:
-
Choice of Acid Catalyst:
-
Rationale: The acid catalyst is crucial for promoting the key steps of the reaction.
-
Protocol:
-
While traditional catalysts include H₂SO₄, HCl, and ZnCl₂, consider using milder Lewis acids or polyphosphoric acid (PPA).
-
A mixture of acids, such as AcOH/HCl, has been shown to be effective in some cases.[6]
-
-
-
Solvent Selection:
-
Rationale: The solvent can influence the tautomeric equilibrium and the stability of the intermediates.
-
Protocol:
-
High-boiling point solvents like toluene or xylene are commonly used to drive the reaction to completion by removing water.
-
In some cases, ionic liquids have been shown to be effective media for this transformation.
-
-
-
Microwave Irradiation:
-
Rationale: Microwave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[7]
-
Protocol:
-
If available, screen the reaction under various microwave conditions (temperature and time). This can often lead to cleaner reactions with fewer side products.
-
-
References
- BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- ResearchGate. (n.d.).
- BenchChem Technical Support Team. (2025). overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. BenchChem.
- Nilsson, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14.
- BenchChem Technical Support Team. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability issues of 7-methoxy-1H-pyrrolo[3,2-b]pyridine in solution
Welcome to the technical support center for 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a pyrrolopyridine core, a scaffold of significant interest in medicinal chemistry.[1][2] The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. While specific degradation studies on this compound are not extensively published, we can infer potential stability liabilities based on the chemical nature of its constituent functional groups: a methoxy-substituted pyridine ring and a pyrrole ring.
This guide will walk you through potential degradation pathways, how to identify them, and methods to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration of your stock solution, typically prepared in solvents like DMSO or ethanol, can be attributed to several factors including chemical degradation, precipitation, or adsorption to the container surface. The pyrrolopyridine scaffold can be susceptible to degradation under certain conditions.[3]
Troubleshooting Steps:
-
Visual Inspection: Check for any visible precipitates in your solution. If precipitation is observed, gentle warming or sonication may help redissolve the compound. Consider preparing a more dilute stock solution if solubility is a persistent issue.
-
pH Check: If your solvent is not anhydrous or has been exposed to air, absorbed CO2 can slightly acidify it. The pyrrole and pyridine nitrogens have basic properties and can be protonated, potentially affecting stability.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to analyze your stock solution. Compare the peak area of the main compound with that of a freshly prepared standard. The appearance of new peaks is a strong indicator of degradation.
Q2: My experimental results are inconsistent. Could the stability of this compound in my aqueous assay buffer be the problem?
Yes, inconsistent results are a classic sign of compound instability in the assay medium. Aqueous buffers, especially at non-neutral pH or containing certain additives, can promote degradation. The methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, and the electron-rich pyrrole ring can be prone to oxidation.
To investigate this, we recommend conducting a time-course stability study in your assay buffer.
Troubleshooting Guide: Investigating Instability in Aqueous Buffer
This section provides a step-by-step protocol to assess the stability of this compound in your experimental buffer.
Protocol: HPLC-Based Stability Assessment
Objective: To quantify the degradation of this compound in a specific buffer over time.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
Your aqueous assay buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation:
-
Dilute the stock solution to a final concentration of 50 µM in your pre-warmed assay buffer (e.g., at 37°C if your assay is conducted at this temperature).
-
Immediately take a sample (t=0).
-
Incubate the remaining solution under your standard assay conditions.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench any potential further degradation by adding an equal volume of cold acetonitrile to each aliquot.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC. A typical method would involve a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the compound's λmax).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) at each time point.
-
Normalize the peak areas to the t=0 sample (representing 100% remaining).
-
Plot the percentage of the compound remaining versus time.
-
Interpreting the Results
Below is a table with hypothetical data from such a study, illustrating different stability profiles.
| Time (hours) | % Remaining (Buffer A, pH 7.4) | % Remaining (Buffer B, pH 5.0) | % Remaining (Buffer C, pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 92.1 | 95.3 |
| 2 | 97.2 | 85.4 | 88.7 |
| 4 | 95.1 | 73.0 | 79.1 |
| 8 | 90.3 | 55.8 | 62.5 |
| 24 | 75.6 | 21.2 | 38.9 |
Visualizing the Workflow
Caption: Workflow for assessing compound stability via HPLC.
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound can aid in troubleshooting and developing mitigation strategies.
-
Hydrolysis of the Methoxy Group: Under acidic conditions, the pyridine nitrogen can be protonated, making the ring more electron-deficient and activating the methoxy group towards nucleophilic attack by water. This would result in the formation of 7-hydroxy-1H-pyrrolo[3,2-b]pyridine.
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metals. This can lead to a variety of oxidized products and potentially polymerization.
-
Electrophilic Attack on the Pyrrole Ring: The pyrrole ring is also prone to attack by electrophiles. If your assay medium contains reactive species, this could lead to unwanted side reactions.
Visualizing Potential Degradation
Caption: Potential degradation pathways for this compound.
Mitigation Strategies
If you confirm that your compound is degrading, here are some strategies to improve its stability:
-
pH Optimization: If possible, adjust the pH of your assay buffer to be as close to neutral as possible.
-
Solvent Choice: For long-term storage, use anhydrous aprotic solvents like DMSO or DMF and store at -20°C or -80°C.
-
Inert Atmosphere: When preparing solutions, especially for long-term storage, consider degassing the solvent and storing the vial under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store stock solutions and conduct experiments in amber vials or otherwise protected from light to prevent photodegradation.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to stock solutions can help prevent oxidative degradation. However, you must first confirm that the antioxidant does not interfere with your assay.
-
Fresh Preparations: The most reliable approach is to prepare solutions of this compound fresh before each experiment.
By systematically investigating and addressing the stability of this compound in your specific experimental context, you can significantly improve the quality and reliability of your research data.
References
- BLDpharm. (n.d.). 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine.
- BLDpharm. (n.d.). This compound.
- Zagrodzka, J., & Szymańska, E. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 65(4), 461-467.
- Aarhus, E. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3340.
- ChemScene. (n.d.). 6-Methoxy-1H-pyrrolo[3,2-b]pyridine.
- Szymański, P., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6295.
- ResearchGate. (n.d.). Examples of some biologically important pyrrolopyridine derivatives.
Sources
Regioselectivity problems in functionalizing pyrrolopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively functionalizing this privileged heterocyclic scaffold. Here, we address common regioselectivity challenges in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs): The Fundamentals of Reactivity
Q1: What makes regioselective functionalization of pyrrolopyridines so challenging?
Pyrrolopyridines, which exist in six isomeric forms, fuse an electron-rich, five-membered pyrrole ring with an electron-deficient, six-membered pyridine ring.[1][2] This electronic dichotomy is the root of the regioselectivity challenge. The pyrrole moiety is highly activated towards electrophilic attack, while the pyridine ring is deactivated and resembles nitrobenzene in its reactivity.[3] Consequently, reactions often favor the pyrrole ring, making selective functionalization of the pyridine portion difficult without specialized strategies.[4]
Q2: What is the intrinsic order of reactivity for electrophilic substitution on the pyrrolopyridine core?
For most pyrrolopyridine isomers, particularly the well-studied 7-azaindole, the site of electrophilic attack is overwhelmingly on the pyrrole ring. The general order of reactivity is: C3 > C2 >> Pyridine Ring Carbons .[5]
The preference for attack at the C3 or C2 position of the pyrrole ring is dictated by the stability of the resulting cationic intermediate (the arenium ion). Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, leading to three resonance structures.[6][7] This makes the C2/C5 positions in a standard pyrrole the most reactive. However, in the fused azaindole system, the C3 position is often the most nucleophilic and kinetically favored site for many electrophilic substitutions.[5]
Caption: Inherent reactivity map of the 7-azaindole scaffold.
Troubleshooting Guide: Common Experimental Problems & Solutions
This section addresses specific issues encountered during synthesis, providing explanations and actionable protocols.
Scenario 1: Selective Functionalization of the Pyrrole Ring
Problem: "I need to functionalize the C2 position, but the reaction exclusively yields the C3-substituted product."
This is the classic regioselectivity problem. Overcoming the innate preference for C3 requires a strategic intervention that directs reactivity to the C2 position.
Causality & Solution: Directed ortho-Metalation (DoM)
The most robust strategy for achieving C2-selectivity is Directed ortho-Metalation (DoM). This method involves two key steps:
-
Installation of a Directing Group (DG): The N1-nitrogen of the pyrrole ring is protected with a group capable of coordinating to a strong base.
-
Directed Deprotonation: A strong, sterically hindered base (e.g., n-BuLi or LDA) is introduced. The DG coordinates the base, positioning it to selectively deprotonate the adjacent C2 proton. The resulting C2-lithiated or C2-magnesiated species can then be trapped with a wide range of electrophiles.[5][8]
Key Decision Point: Choice of Base
-
n-Butyllithium (n-BuLi): Highly reactive, but can sometimes lead to mixtures or attack electron-deficient rings.
-
Lithium Diisopropylamide (LDA): More sterically hindered and generally offers higher selectivity for C2 deprotonation over other potential reactions.[5]
Caption: Decision workflow for achieving C2 functionalization.
Troubleshooting Tips for DoM:
-
No Reaction: Ensure strictly anhydrous and inert conditions (argon/nitrogen atmosphere). Traces of water will quench the organolithium base and the metalated intermediate.
-
Low Yield: The choice of the N1-directing group is critical. Bulky groups like pivaloyl or carbamoyl are often more effective directors than smaller groups like acetyl.[5]
-
Mixture of Products: This may result from incomplete deprotonation or reaction at other sites. Consider using the more selective base (LDA) or lowering the reaction temperature further.
Problem: "My N-alkylation of 7-azaindole gives a mixture of N1 and N7 isomers. How can I control this?"
The pyridine nitrogen (N7) can compete with the pyrrole nitrogen (N1) for alkylating agents. The outcome is often a delicate balance of kinetic versus thermodynamic control.
Causality & Solution: Controlling Reaction Conditions
-
Kinetic Control (Favors N7): At lower temperatures, the more nucleophilic pyridine N7 nitrogen often reacts faster, leading to the N7-alkylated product as the major isomer.
-
Thermodynamic Control (Favors N1): The N1-alkylated product is generally the more thermodynamically stable isomer. Running the reaction at higher temperatures or for longer durations can allow for equilibration, favoring the N1 product.[5]
Optimization Table: N-Alkylation of 7-Azaindole
| Parameter | To Favor N1 (Thermodynamic) | To Favor N7 (Kinetic) | Rationale |
| Temperature | Room Temp to Reflux | Low Temp (-78°C to 0°C) | Higher temp allows equilibration to the more stable N1 isomer. |
| Base | NaH, Cs₂CO₃ | KHMDS, LDA | Strong, non-nucleophilic bases deprotonate N1; the resulting anion is a soft nucleophile favoring N1 attack. |
| Solvent | DMF, THF | THF, Et₂O | Polar aprotic solvents like DMF can stabilize intermediates, favoring the thermodynamic product. |
| Electrophile | Less reactive (e.g., BnBr) | More reactive (e.g., MeI) | Slower reactions allow more time for equilibration. |
Scenario 2: Selective Functionalization of the Pyridine Ring
Problem: "Standard electrophilic substitution methods (nitration, halogenation) fail on the pyridine ring of my azaindole. How can I functionalize these positions?"
The pyridine ring is strongly electron-deficient and resistant to classical electrophilic aromatic substitution. Functionalization requires overcoming this inherent lack of reactivity.
Causality & Solution: Transition-Metal-Catalyzed C-H Activation
Modern synthetic chemistry relies on transition-metal catalysis to directly forge new bonds at otherwise inert C-H sites.[9] Palladium, rhodium, and iridium catalysts are commonly used to activate C-H bonds on the pyridine ring, enabling cross-coupling reactions with various partners.[4][10]
Key Principles for Success:
-
Catalyst System: A combination of a metal precursor (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and a ligand is often required.
-
Oxidant/Base: These reactions typically require a base (e.g., K₂CO₃, PivOH) and sometimes an oxidant (e.g., Ag₂CO₃) to facilitate the catalytic cycle.
-
Directing Groups: While sometimes possible without, regioselectivity on the pyridine ring is often achieved by using a directing group on the pyrrole ring (e.g., a C3-formyl group to direct arylation to the C4 position).[4] The pyridine nitrogen itself can also serve as a native directing group.[11][12]
Caption: Key steps in a common C-H activation pathway.
Troubleshooting Tips for C-H Activation:
-
No Reaction: Catalyst screening is essential. The choice of metal, ligand, base, and solvent can dramatically impact the outcome.
-
Poor Regioselectivity: If multiple C-H bonds on the pyridine ring are activated, consider installing a temporary directing group to favor a single position.[4]
-
Low Yield: Substrate purity is paramount. Trace impurities can poison the catalyst. Ensure starting materials are meticulously purified.
Key Experimental Protocols
Protocol 1: Selective C3-Bromination of 7-Azaindole
This protocol leverages the high intrinsic reactivity of the C3 position for electrophilic halogenation.
Materials:
-
7-Azaindole
-
Tetrabutylammonium tribromide (TBATB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₃O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 7-azaindole (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TBATB (1.05 equiv) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₃O₃ to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-bromo-7-azaindole.
Scientist's Note: TBATB is a mild, solid brominating agent that offers high regioselectivity for the C3 position, minimizing over-bromination compared to harsher reagents like liquid Br₂.[13]
Protocol 2: N1-Protection and Directed ortho-Metalation (DoM) for C2-Iodination
This protocol demonstrates the DoM strategy for accessing the C2 position.
Materials:
-
7-Azaindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Pivaloyl chloride (PivCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
1 M Hydrochloric acid (HCl)
Procedure: Part A: N1-Protection
-
Suspend NaH (1.2 equiv) in anhydrous THF under an argon atmosphere.
-
Add a solution of 7-azaindole (1.0 equiv) in anhydrous THF dropwise at 0°C.
-
Stir for 30 minutes at 0°C, then add pivaloyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench with water, extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate. Purify by column chromatography to obtain N1-pivaloyl-7-azaindole.
Part B: C2-Iodination
-
Dissolve N1-pivaloyl-7-azaindole (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add LDA solution (1.5 equiv) dropwise, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.
-
Add a solution of iodine (I₂, 1.5 equiv) in anhydrous THF dropwise.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous Na₂S₃O₃. Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.
-
The crude product (N1-pivaloyl-2-iodo-7-azaindole) can be purified or carried directly to a deprotection step if desired.
Scientist's Note: The pivaloyl group serves as an excellent directing group for C2-lithiation.[5] The low temperature (-78°C) is critical to maintain the stability of the highly reactive C2-lithiated intermediate.
References
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (URL: [Link])
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (URL: [Link])
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (URL: [Link])
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (URL: [Link])
- Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. (URL: [Link])
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
- Electrophilic Substitution of Pyrrole and Pyridine. (URL: [Link])
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Selective halogenation of pyridines and diazines via unconventional intermedi
- Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. (URL: [Link])
- Pyridine/pyrimidine groups in C−H activ
- Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (URL: [Link])
- Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (URL: [Link])
- Recent advances in the global ring functionaliz
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activ
- Why does electrophilic substitution in pyrrole occurs
- Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. (URL: [Link])
- Electrophilic Substitution in Pyrrole (Reactivity and Orient
- Pyrrole: Electrophilic Substitution Reactions Lecture 1. (URL: [Link])
- Directing group strength comparisons. (URL: [Link])
- Electrophilic Substitution of Pyrrole and Pyridine. (URL: [Link])
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (URL: [Link])
- Isomeric forms of pyrrolopyridines. (URL: [Link])
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (URL: [Link])
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (URL: [Link])
- Direct transition metal-catalyzed functionalization of heteroarom
- C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. (URL: [Link])
- Computational study of the synthesis of pyrrole-pyrazines. (URL: [Link])
- Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (URL: [Link])
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Deriv
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (URL: [Link])
- Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. (URL: [Link])
- Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. (URL: [Link])
- Diversity-Oriented Synthesis of Spiropyrrolo[1,2- a]isoquinoline Derivatives via Diastereoselective and Regiodivergent Three-Component 1,3-Dipolar Cycloaddition Reactions: In Vitro and in Vivo Evaluation of the Antidiabetic Activity of Rhodanine Analogues. (URL: [Link])
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (URL: [Link])
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the synthesis and purification of 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding chloro- or bromo-pyrrolo[3,2-b]pyridine precursor if the methoxy group is introduced via nucleophilic substitution.
-
Regioisomers: Depending on the synthetic strategy, other methoxy-substituted pyrrolopyridine isomers may form.
-
Hydrolysis products: The methoxy group can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of the corresponding hydroxypyrrolopyridine.
-
N-Oxides: The pyridine nitrogen is susceptible to oxidation, which can occur during the synthesis or purification process, forming the corresponding N-oxide.[1]
-
Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction is used in the synthesis, residual palladium can contaminate the final product.[2][3]
-
Dimeric byproducts: Self-condensation of starting materials or intermediates can lead to the formation of dimeric impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the target compound and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the desired product (148.16 g/mol ) and identifying unknown impurities.[4]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of column chromatography fractions. A common eluent system is a mixture of hexane and ethyl acetate.
Q3: Is the methoxy group on the pyridine ring stable to acidic and basic conditions?
A3: The stability of the methoxy group on the pyridine ring can be a concern, particularly under harsh acidic or basic conditions. While generally more stable than esters, ether linkages can be cleaved. It is advisable to use mild acidic and basic conditions during workup and purification. For example, when performing an acid-base extraction, a dilute acid like 1M HCl and a weak base like saturated sodium bicarbonate solution are recommended over stronger reagents.[5][6] Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to minimize the risk of hydrolysis to the corresponding hydroxy derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the final product | Incomplete reaction; Decomposition of the product during workup or purification; Suboptimal reaction conditions. | Monitor the reaction by TLC or HPLC to ensure completion. Use mild workup conditions. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Presence of a dark, insoluble material in the crude product | Residual palladium catalyst from a cross-coupling reaction. | Filter the crude reaction mixture through a pad of Celite®.[3] If the palladium is soluble, consider treatment with a palladium scavenger resin or activated carbon. |
| An extra peak with a mass of +16 Da in the mass spectrum | Formation of the N-oxide derivative. | Avoid harsh oxidizing conditions. If N-oxide formation is significant, it may be possible to reduce it back to the parent compound using a mild reducing agent like PCl3 or PPh3. |
| Broad peaks or a complex multiplet pattern in the 1H NMR spectrum | Presence of multiple isomers or impurities. | Purify the sample using column chromatography with a slow gradient elution to improve separation. Recrystallization can also be effective if a suitable solvent system is found. |
| Product appears oily or fails to crystallize | Presence of residual solvents or impurities that inhibit crystallization. | Ensure all solvents are thoroughly removed under high vacuum. Attempt purification by column chromatography. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, dichloromethane/hexane). |
| Loss of the methoxy group (observed by NMR or MS) | Hydrolysis of the methoxy group during acidic or basic workup. | Use mild acids (e.g., 1M citric acid) and bases (e.g., saturated NaHCO3) for extraction. Avoid prolonged exposure to aqueous acidic or basic solutions. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel with UV254 indicator)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio). Visualize the spots under a UV lamp to determine the Rf value of the product and the separation from impurities. The ideal Rf for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level bed, and drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The optimal gradient will depend on the impurity profile observed in the initial TLC analysis.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Removal of Residual Pyridine-like Impurities via Acid Wash
This protocol is effective for removing basic impurities, such as unreacted pyridine-based starting materials.
Materials:
-
Crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The basic impurities will be protonated and extracted into the aqueous layer. Separate the layers. Repeat the acid wash if necessary (monitor by TLC).
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to yield the purified product.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
References
- Meisenheimer, J. (1926). Über Pyridin-alkyloxyd. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(8), 1848-1853.
- Hegedus, L. S. (1995). Palladium in organic synthesis. Tetrahedron, 51(42), 11463-11474.
- Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Perrin, D. D., Armarego, W. L., & Perrin, D. R. (1980).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Ochiai, E. (1967).
- PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
- CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.
- Larock, R. C. (1999).
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
- Olsen, D. B., & Sharpless, K. B. (1990). Catalytic Asymmetric Dihydroxylation of Olefins. The Journal of Organic Chemistry, 55(15), 4683-4685.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 425380-39-8|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine during workup
A Guide to Preventing Degradation During Experimental Workup
Welcome to the Technical Support Center for 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this electron-rich heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience with similar sensitive molecules. Our goal is to provide you with the insights and protocols necessary to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound changes color (e.g., to brown or dark green) during aqueous workup. What is likely happening?
A: Color change during aqueous workup is a common indicator of compound degradation, likely due to oxidation. This compound is an electron-rich heterocycle, making it susceptible to oxidation by atmospheric oxygen, especially under non-neutral pH conditions or in the presence of trace metal impurities.[1][2]
Q2: I am observing a new, more polar spot on my TLC plate after an acidic wash. What could this be?
A: The appearance of a more polar byproduct after an acidic wash strongly suggests the hydrolysis of the 7-methoxy group to the corresponding 7-hydroxy-1H-pyrrolo[3,2-b]pyridine. The methoxy group on the pyridine ring can be susceptible to acid-catalyzed cleavage, particularly with strong acids or prolonged exposure.
Q3: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?
A: While 7-azaindole derivatives are generally more stable under basic conditions than acidic ones, the use of strong bases like NaOH is not recommended without careful control. High pH can potentially catalyze other side reactions. A milder base, such as sodium bicarbonate or potassium carbonate, is generally a safer choice for neutralization.
Q4: Is it necessary to work under an inert atmosphere during the workup of this compound?
A: For optimal results and to minimize oxidative degradation, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially if the workup procedure is lengthy or involves heating.[2] If an inert atmosphere is not feasible, minimizing the exposure of the compound to air is crucial.
Troubleshooting Guides & Preventative Protocols
This section provides in-depth troubleshooting for common degradation issues and detailed protocols to prevent them.
Issue 1: Oxidative Degradation
Oxidative degradation is a primary concern for electron-rich heterocycles like this compound.
Symptoms:
-
Development of color in the organic or aqueous layers.
-
Appearance of multiple spots on TLC, often with streaking.
-
Low recovery of the desired product.
Causality: The pyrrole moiety and the electron-donating methoxy group increase the electron density of the bicyclic system, making it more susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions.
Preventative Workup Protocol for Oxidative Stability:
-
Degas Solvents: Before use, degas all aqueous solutions and organic solvents by sparging with nitrogen or argon for 15-20 minutes.
-
Inert Atmosphere: Conduct the entire workup procedure under a blanket of inert gas. If using a separatory funnel, gently flush the headspace with nitrogen before shaking.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or a sulfite-based reducing agent (e.g., sodium sulfite in the aqueous wash), to the workup solvents.[3]
-
Temperature Control: Perform the workup at reduced temperatures (e.g., in an ice bath) to slow down the rate of oxidation.
-
Minimize Exposure Time: Work efficiently to minimize the time the compound is in solution and exposed to potential oxidants.
Troubleshooting Workflow for Oxidative Degradation:
Caption: Troubleshooting workflow for oxidative degradation.
Issue 2: Acid-Catalyzed Hydrolysis of the Methoxy Group
The 7-methoxy group is susceptible to cleavage under acidic conditions, leading to the formation of the corresponding 7-hydroxy derivative.
Symptoms:
-
Appearance of a new, more polar spot on TLC after an acidic wash.
-
Reduced yield of the desired methoxy compound.
-
Changes in the NMR spectrum, such as the disappearance of the methoxy signal and the appearance of a broad hydroxyl proton signal.
Causality: Protonation of the pyridine nitrogen or the methoxy oxygen can facilitate nucleophilic attack by water, leading to the cleavage of the methyl group.
Preventative Workup Protocol for pH Control:
-
Avoid Strong Acids: Do not use strong acids (e.g., HCl, H2SO4) for washing or pH adjustment.
-
Use Mildly Acidic Buffers: If an acidic wash is necessary to remove basic impurities, use a mildly acidic buffer, such as a saturated ammonium chloride solution (pH ~4.5-5.5).
-
Neutralization with Mild Base: Neutralize any acidic reaction mixtures with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of potassium carbonate (K2CO3). Add the base slowly and with cooling to control any exothermic reaction.
-
Monitor pH: If possible, monitor the pH of the aqueous layer during extraction and keep it in the range of 7-8.
-
Limit Contact Time: Minimize the contact time of the organic layer with any acidic aqueous phase.
pH Stability Considerations:
| pH Range | Potential for Degradation | Recommended Action |
| < 4 | High risk of hydrolysis | Avoid this pH range. |
| 4 - 6 | Moderate risk of hydrolysis | Limit exposure time. Use buffered solutions. |
| 7 - 9 | Generally stable | Optimal range for workup. |
| > 9 | Low risk of hydrolysis, but other side reactions are possible | Use with caution. Prefer milder bases. |
Logical Flow for pH-Controlled Workup:
Caption: Recommended workflow for a pH-controlled workup.
Protective Group Strategy as a Failsafe
In cases where the reaction conditions are harsh or the workup is particularly challenging, the use of a protecting group on the pyrrole nitrogen can significantly enhance the stability of the 7-azaindole core.
Commonly Used Protecting Groups:
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| Boc (tert-butoxycarbonyl) | (Boc)2O, DMAP, base | TFA, HCl | Increases stability towards oxidation, but is acid-labile. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base | TBAF, or acidic conditions | Provides good stability and can be removed under mild conditions. |
The use of a protecting group adds extra steps to the synthetic sequence but can be invaluable in preventing degradation and improving overall yields.[4]
References
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
- Development of New Methods Involving Strained Heterocycles. Deep Blue Repositories.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation.
- Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. Journal of Medicinal Chemistry.
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-methoxy-1H-pyrrolo[3,2-b]pyridine Synthesis
Welcome to the technical support guide for the synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable heterocyclic scaffold from the bench to pilot scale. We will address common challenges through practical, field-tested advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is most amenable to scale-up?
There are several strategies for synthesizing the 7-azaindole core, but two dominate the landscape: the classical Fischer indole synthesis and modern transition-metal-catalyzed cross-coupling reactions.[1][2]
-
Fischer Indole Synthesis: This is the most traditional and often the most cost-effective route for large-scale production. It typically involves the acid-catalyzed cyclization of a pyridylhydrazone. While robust, it often requires harsh conditions which can present scale-up challenges.[3][4]
-
Transition-Metal Catalysis: Methods like Palladium-catalyzed Sonogashira or Suzuki couplings followed by intramolecular cyclization offer milder conditions and broader functional group tolerance.[5][6] However, the cost of catalysts and ligands, along with the need for rigorous metal impurity removal from the final product, can be significant drawbacks at scale.
For projects where cost of goods is a primary driver, optimizing the Fischer indole synthesis is typically the preferred industrial approach. This guide will focus primarily on the challenges associated with that route.
Q2: Why is the Fischer indole synthesis of a 7-azaindole more difficult than that of a standard indole?
The core challenge lies in the electronic nature of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, which deactivates the hydrazone intermediate. This deactivation makes the key[7][7]-sigmatropic rearrangement step of the Fischer synthesis more energetically demanding compared to the electron-rich phenylhydrazone counterparts.[3][8] Consequently, more forceful conditions—higher temperatures and stronger acids—are required to drive the reaction to completion, which in turn can lead to a higher incidence of side reactions.[9]
Q3: What are the most critical safety considerations when scaling up this synthesis?
Scaling up any chemical process introduces new safety challenges. For this specific synthesis, the following points are critical:
-
Hydrazine Handling: The precursor, 2-hydrazinyl-3-methoxypyridine, is often synthesized using hydrazine hydrate.[7][10] Hydrazine is highly toxic, corrosive, and potentially explosive. Operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in enclosure), and appropriate personal protective equipment (PPE) is mandatory. On a large scale, closed-system transfers are highly recommended.
-
Strong Acid Use: The cyclization step often employs large quantities of polyphosphoric acid (PPA) or methanesulfonic acid (MsOH). These are highly corrosive. The quenching of these acids is extremely exothermic and must be performed under carefully controlled conditions (e.g., slow reverse addition onto a stirred slurry of ice and base) to prevent dangerous temperature spikes and splashing.
-
Exotherm Control: Both the hydrazine formation and the acid-catalyzed cyclization can be exothermic. A robust reactor cooling system and controlled reagent addition rates are essential to maintain thermal control and prevent runaway reactions.
Troubleshooting Guide: The Fischer Indole Route
This section addresses specific issues that may arise during the multi-step synthesis of this compound via the Fischer methodology.
Workflow: Fischer Indole Synthesis of this compound
Caption: High-level workflow for the Fischer indole synthesis route.
Issue 1: Low Yield or Stalled Reaction in Cyclization Step
-
Symptoms: TLC or HPLC analysis shows a large amount of the pyridylhydrazone starting material remaining even after prolonged reaction time at elevated temperatures.
-
Potential Cause A: Insufficient Acid Strength or Activity. The electron-deficient nature of the substrate requires a very strong acid to catalyze the rearrangement effectively. Weaker Brønsted acids (HCl, H₂SO₄) are often insufficient.[3] Polyphosphoric acid (PPA) can also vary in quality and its dehydrating/catalytic power diminishes with age or water absorption.
-
Solution A: Catalyst Selection and Handling.
-
Switch to a Stronger Acid: Eaton's reagent (P₂O₅ in MsOH) or neat methanesulfonic acid often provides better results than PPA.[11]
-
Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone and deactivate the acid catalyst. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Use Fresh PPA: If using PPA, ensure it is from a freshly opened container or has been stored under inert gas. Its viscosity should be very high at room temperature.
-
-
Potential Cause B: Insufficient Temperature. The activation energy for the[7][7]-sigmatropic rearrangement is high. The reaction may require temperatures exceeding 100-120 °C to proceed at a reasonable rate.
-
Solution B: Temperature Optimization.
-
Controlled Temperature Increase: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC/HPLC at each stage.
-
Process Safety: Before increasing the scale, perform a safety assessment (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to understand the thermal hazard profile and identify the onset of any decomposition exotherms.
-
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Issue 2: Excessive Tar and Polymer Byproduct Formation
-
Symptoms: The reaction mixture becomes a dark, viscous, or even solid intractable tar. Product isolation is difficult, and yields are significantly reduced.
-
Potential Cause: Reaction Conditions are too Harsh. While high temperatures and strong acids are needed to initiate the desired reaction, these same conditions can promote undesired polymerization and decomposition pathways, especially over long reaction times.[3]
-
Solution: Condition Optimization.
-
Lower the Temperature: Find the "sweet spot"—the minimum temperature required for a reasonable reaction rate. Even a 10-20 °C reduction can dramatically decrease tar formation.
-
Optimize Acid Stoichiometry: An excessive amount of acid can accelerate decomposition. Experiment with reducing the acid-to-substrate ratio.
-
Use a Co-solvent: In some cases, using a high-boiling, inert solvent like sulfolane or Dowtherm™ can improve heat transfer, prevent localized overheating (hot spots), and keep intermediates in solution, reducing polymerization.[11]
-
Issue 3: Difficulty in Product Purification at Scale
-
Symptoms: The crude product is a dark oil or sticky solid. Standard silica gel chromatography results in significant product loss on the column, streaking, or poor separation from baseline impurities.[12]
-
Potential Cause A: Tarry Impurities. Polymeric byproducts from the reaction can irreversibly bind to silica gel, trapping the desired product.
-
Potential Cause B: Basic Nature of the Product. The azaindole core is basic and can interact strongly with the acidic surface of standard silica gel, leading to tailing and poor recovery.
-
Solution: Modified Work-up and Purification Strategy.
-
Optimized Work-up: A robust work-up is crucial. After quenching the reaction, perform a solvent-solvent extraction. An acid wash (e.g., dilute aq. HCl) can extract the basic product into the aqueous layer, leaving non-polar tars in the organic layer. The aqueous layer can then be carefully basified (e.g., with NaOH or K₂CO₃) and the pure product re-extracted into a fresh organic solvent (e.g., EtOAc, DCM).
-
Crystallization: This is the most scalable and cost-effective purification method. Screen various solvent/anti-solvent systems (e.g., EtOAc/Heptane, Toluene/Heptane, Acetone/Water) to induce crystallization of the final product.
-
Alternative Chromatography: If chromatography is unavoidable, consider using deactivated silica (e.g., by pre-treating the column with a solvent mixture containing 1% triethylamine) or using a different stationary phase like alumina (basic or neutral).
-
Key Process Parameters for Scale-Up
When moving from grams to kilograms, precise control over process parameters becomes paramount.
| Parameter | Scale-Up Challenge | Control Strategy & Rationale |
| Temperature | Localized overheating (hot spots) due to poor heat transfer in large vessels can accelerate decomposition and tar formation. | Use a jacketed reactor with an efficient heat transfer fluid and overhead stirring. Ensure the temperature probe accurately reflects the internal batch temperature, not the jacket temperature. |
| Reagent Addition Rate | Rapid addition of reagents, especially during an exothermic step or quench, can lead to a runaway reaction. | Use a programmable addition pump or a pressure-equalizing dropping funnel for controlled, slow addition. Monitor the internal temperature closely during the addition. |
| Mixing Efficiency | Inadequate mixing can lead to poor mass and heat transfer, resulting in low conversion and increased side products. | Switch from magnetic stirring to an overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity in the larger, more viscous reaction mixture. |
| Quench/Work-up | The quench of large volumes of strong acid is highly hazardous. Localized pH and temperature gradients can cause product degradation. | Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, pre-chilled vessel containing the quenching solution (e.g., ice/water/base). This maintains better temperature control. |
Experimental Protocols
Protocol 1: Synthesis of 2-hydrazinyl-3-methoxypyridine
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE.
-
To a round-bottom flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2-chloro-3-methoxypyridine (1.0 eq) and n-butanol (5-10 volumes).
-
Add hydrazine hydrate (3.0 eq, 80% in water) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours, monitoring by HPLC or TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used directly or purified by column chromatography.
Protocol 2: Fischer Indole Cyclization
Caution: This reaction involves highly corrosive acids and high temperatures. Use appropriate shielding and PPE.
-
In a reactor equipped with an overhead stirrer and nitrogen inlet, add polyphosphoric acid (PPA) (10 wt. eq.) or methanesulfonic acid (10-20 volumes).
-
Heat the acid to 80-90 °C with vigorous stirring.
-
Add the pyridylhydrazone intermediate (1.0 eq) portion-wise, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, increase the temperature to 120-140 °C and maintain for 2-6 hours. Monitor the reaction by HPLC.
-
Once complete, cool the reaction mixture to below 50 °C.
-
Work-up: In a separate, well-stirred vessel, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry. This is highly exothermic.
-
Carefully neutralize the mixture to pH 8-9 using a saturated aqueous solution of sodium hydroxide or potassium carbonate.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
References
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- Different strategies for synthesis of 7-azaindoles.
- Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine.PrepChem.com.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.Organic Chemistry Portal.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.The Royal Society of Chemistry.
- Azaindole synthesis.Organic Chemistry Portal.
- Synthetic process for 2-hydrazinylpyridine derivative.
- Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles.Benchchem.
- Synthesis of Azaindoles.wiser.ac.cn.
- Regioselective Fischer Indole Route to 3-Unsubstituted Indoles.Research with New Jersey.
- Why Do Some Fischer Indoliz
- Technical Support Center: Regioselectivity in Substituted Indole Synthesis.Benchchem.
- Fischer indole synthesis applied to the total synthesis of n
- Problems with Fischer indole synthesis.Reddit.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 11. researchwithnj.com [researchwithnj.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating the Synthesis of Pyrrolopyridines
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the synthesis and functionalization of pyrrolopyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges related to their inherent electronic properties.
This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind the proposed solutions to help you navigate the complexities of pyrrolopyridine chemistry and achieve your synthetic goals.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrrolopyridines. However, the electron-deficient nature of the pyridine ring and the potential for N-coordination to the metal center can lead to poor reactivity. This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
FAQ 1: My Suzuki-Miyaura coupling with a halo-pyrrolopyridine is failing or giving low yields. What should I do?
Low yields in Suzuki-Miyaura couplings of halo-pyrrolopyridines are a frequent challenge. The electron-deficient nature of the pyridine ring can deactivate the aryl halide towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.
Initial Troubleshooting Steps:
-
Evaluate Your Substrate's Reactivity: The reactivity of the halo-pyrrolopyridine is paramount. The general reactivity trend for the halogen leaving group is I > Br > Cl.[1] If you are using a chloro-pyrrolopyridine, be prepared for a more challenging reaction that may require a more specialized catalyst system.
-
Optimize Your Catalyst System:
-
Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it may not be active enough for challenging substrates. Consider using a more robust palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient systems, bulky, electron-rich ligands are often necessary to promote the oxidative addition step.[2] Consider ligands such as SPhos, XPhos, or RuPhos.
-
-
The Crucial Role of the Base: The base plays a key role in the transmetalation step, activating the boronic acid.[3][4]
-
Solvent and Temperature Considerations:
-
Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.
-
For less reactive aryl chlorides, higher reaction temperatures (80-110 °C) are often required.[6]
-
Advanced Troubleshooting:
-
Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which consumes your coupling partner.[5] This is often exacerbated by high temperatures and the presence of water.
-
Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are more resistant to protodeboronation.[5]
-
-
Dehalogenation: You may observe the formation of the dehalogenated pyrrolopyridine as a significant byproduct.[7][8]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
FAQ 2: My Buchwald-Hartwig amination of a chloro-pyrrolopyridine is not working. How can I improve it?
The Buchwald-Hartwig amination of chloro-pyridines is particularly challenging due to the inertness of the C-Cl bond to oxidative addition.[6] Success hinges on the use of a highly active catalyst system.
Key Optimization Parameters:
| Parameter | Recommendation for Chloro-pyrrolopyridines | Rationale |
| Palladium Source | Use a pre-catalyst (e.g., G3 or G4 palladacycle) or Pd₂(dba)₃. | Provides a more reliable source of the active Pd(0) species compared to Pd(OAc)₂.[6] |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos).[6][10][11] | These ligands promote the difficult oxidative addition of the C-Cl bond and stabilize the monoligated palladium species, which is highly reactive.[11] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LiHMDS are preferred.[6][10] | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Temperature | Elevated temperatures (80-110 °C) are typically necessary.[6] | Provides the energy needed to overcome the high activation barrier of the oxidative addition step. |
| Solvent | Anhydrous, degassed aprotic solvents like toluene or dioxane. | Prevents catalyst deactivation by oxygen and water. |
Protocol for a Challenging Buchwald-Hartwig Amination:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloro-pyrrolopyridine (1.0 equiv), the amine (1.2 equiv), a bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add the strong base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
FAQ 3: I'm observing significant Glaser coupling in my Sonogashira reaction. How can I prevent this?
The Sonogashira coupling is a powerful method for forming C-C bonds between aryl halides and terminal alkynes. However, a common and frustrating side reaction is the copper-catalyzed homocoupling of the alkyne, known as Glaser coupling.[1][12]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is performed under a rigorously inert atmosphere. This includes thoroughly degassing all solvents and reagents.[12][13]
-
Copper-Free Conditions: While the classic Sonogashira protocol uses a copper(I) co-catalyst, numerous copper-free methods have been developed to circumvent the issue of homocoupling.[1] These reactions may require a higher catalyst loading or a more specialized ligand.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[13]
-
Choice of Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used and also serves as the solvent in many cases. Ensure the amine is dry and freshly distilled.[1] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black, a sign of catalyst decomposition.[14]
Section 2: Regioselectivity in C-H Functionalization
Direct C-H functionalization is an increasingly popular and atom-economical strategy for modifying the pyrrolopyridine core. However, controlling the regioselectivity of these reactions can be challenging.
FAQ 4: How can I achieve regioselective C-H functionalization on the pyrrolopyridine ring?
The inherent reactivity of the pyrrolopyridine ring often leads to functionalization at the more electron-rich pyrrole ring.[15] To achieve regioselectivity on the pyridine ring, several strategies can be employed.
Strategies for Regiocontrol:
-
Directing Groups: The use of a directing group (DG) is a powerful strategy to guide the metal catalyst to a specific C-H bond.[15] The nitrogen of the pyridine ring can itself act as a directing group, often favoring functionalization at the C2 or C4 positions.
-
Steric Hindrance: The steric environment around a particular C-H bond can influence the regioselectivity of the reaction. Bulky substituents can block access to certain positions, allowing for functionalization at less sterically hindered sites.
-
Electronic Effects: The electronic nature of the substituents on the pyrrolopyridine ring can influence the reactivity of the C-H bonds. Electron-withdrawing groups can deactivate certain positions towards electrophilic C-H activation.
-
N-Oxide Strategy: Conversion of the pyridine nitrogen to an N-oxide can dramatically alter the electronic properties of the ring, making it more susceptible to certain types of functionalization.[15]
Conceptual Workflow for Regioselective C-H Functionalization
Caption: Strategies for achieving regioselectivity in C-H functionalization.
Section 3: Nucleophilic and Electrophilic Substitution Reactions
Beyond metal-catalyzed reactions, classical nucleophilic and electrophilic substitutions are also important for the functionalization of pyrrolopyridines.
FAQ 5: Why is my nucleophilic aromatic substitution (SNAr) on a halo-pyrrolopyridine so sluggish?
For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be activated by electron-withdrawing groups. While the pyridine ring is electron-deficient, it may not be sufficiently activated for the reaction to proceed smoothly with all nucleophiles.
Factors Influencing SNAr Reactivity:
-
Leaving Group: The nature of the leaving group is important. Fluoride is an excellent leaving group in SNAr reactions, often better than chloride or bromide, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic.
-
Position of the Leaving Group: The leaving group should be positioned at a site that is activated by the ring nitrogen (typically the 2- or 4-position).
-
Nucleophile Strength: Stronger nucleophiles will react more readily. If your reaction is sluggish, consider using a stronger nucleophile or generating it in situ with a strong base.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the nucleophile and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Heating is often required to drive the reaction to completion.[16]
FAQ 6: I am struggling with the electrophilic substitution of my pyrrolopyridine. What can I do?
The pyrrole ring is generally more reactive towards electrophilic substitution than the pyridine ring.[17][18] However, the pyridine nitrogen can be protonated under acidic conditions, which deactivates the entire system towards electrophilic attack.
Strategies for Successful Electrophilic Substitution:
-
Mild Reaction Conditions: Due to the activated nature of the pyrrole ring, milder conditions than those used for benzene are often sufficient.[17]
-
N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group can sometimes direct electrophilic substitution to the pyridine ring, although this can also deactivate the pyrrole ring.[19]
-
N-Oxide Formation: Converting the pyridine nitrogen to an N-oxide activates the 2- and 4-positions towards electrophilic attack.[20] This is a common strategy to achieve nitration or halogenation of the pyridine ring.
References
- Chen, G., et al. (2016).
- Daugulis, O., et al. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.
- Chemler, S. R., et al. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Insight, and Applications in Natural Product Synthesis.
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(41), 13514-13523. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Daugulis, O., et al. (2015). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Feng, C., et al. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(23), 14051-14065. [Link]
- Chemistry LibreTexts. (2023).
- Harding, J. R., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(51), 9479-9481. [Link]
- Ahamed, M. B., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(19), 6545. [Link]
- Lee, S., et al. (2024). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 15(25), 9573-9580. [Link]
- Deshmukh, M. B., et al. (2010). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Catalysis Science & Technology, 1(4), 629-635.
- Singh, U., et al. (2024). Selected ligands and catalysts for Buchwald‐Hartwig amination. Asian Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- Larock, R. C., & Yum, E. K. (1991). Pyrrole Protection. Journal of Organic Chemistry, 56(6), 2281-2283.
- Smith, A. B., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 23(23), 9178-9182. [Link]
- Baklanov, M. V., et al. (2019). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 17(4), 821-833. [Link]
- Sharma, A., et al. (2024). Optimization of the reaction conditions. Chemical Science, 15(1), 123-130.
- Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. Chemistry LibreTexts. [Link]
- Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. Pearson+. [Link]
- Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Chemistry Stack Exchange. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Harding, J. R., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(51), 9479-9481.
- Ahamed, M. B., et al. (2021). Regioseletive C–H functionalization of 7-azaindoles. RSC Advances, 11(52), 32863-32875.
- Smith, A. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Dolhem, E., et al. (2009). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 74(21), 8148-8157.
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
- Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Quora. [Link]
- Nolan, S. P., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
- Giraud, A., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(1), 122. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Nakao, Y., & Sakaki, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Deady, L. W., & Finlayson, W. L. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Smith, A. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Kandefer-Szerszeń, M., et al. (2022).
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Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Cross-Coupling of Pyrrolopyridines
Introduction
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] These reactions are particularly vital in the synthesis and functionalization of pyrrolopyridines (also known as azaindoles), which are key structural motifs in numerous pharmaceutical agents.[2] However, the unique electronic properties of the pyrrolopyridine scaffold, including the presence of a pyridine nitrogen, can lead to specific challenges and side reactions that are less common with simpler aromatic systems.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common side reactions encountered during the palladium-catalyzed cross-coupling of pyrrolopyridines. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Q1: My reaction shows no or very low conversion to the desired coupled product. What are the primary causes?
A1: This is a frequent issue that often points to problems with catalyst activity or reaction conditions. The pyridine nitrogen in the pyrrolopyridine substrate can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Problem: Standard phosphine ligands like PPh₃ may be insufficient. The electron-deficient nature of the pyridine ring and its coordinating ability can poison the catalyst.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][5] These ligands promote the desired catalytic cycle and prevent the formation of inactive palladium complexes.[6]
-
Action: Screen a panel of electron-rich, sterically hindered ligands. Consider using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) which can provide a more active and stable catalytic species.[5][7]
-
-
Inert Atmosphere and Reagent Purity:
-
Problem: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or leaks in the reaction setup can lead to oxidation and catalyst deactivation.[3][8]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[3] Use flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.
-
-
Base Selection and Quality:
-
Problem: The choice and quality of the base are critical. An inappropriate or impure base can fail to activate the coupling partner or may introduce impurities that interfere with catalysis.
-
Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] Ensure the base is fresh, dry, and finely powdered for consistent reactivity.[5]
-
Issue 2: Significant Formation of Homocoupled Byproducts
Q2: I am observing a significant amount of homocoupled product from my boronic acid/ester (Suzuki coupling) or terminal alkyne (Sonogashira coupling). Why is this happening and how can I prevent it?
A2: Homocoupling is a common side reaction where two molecules of the coupling partner react with each other. In Suzuki reactions, this is often the dimerization of the boronic acid, while in Sonogashira couplings, it's the formation of a diyne.[9][10] This is frequently caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by conditions that favor the reaction between two molecules of the organometallic reagent.[3][8][11]
Troubleshooting Workflow for Homocoupling:
Caption: Strategies to enhance selectivity for C-arylation over N-arylation.
-
Use of Modern Pre-catalysts: It has been demonstrated that specific palladium pre-catalysts can facilitate the desired C-X cross-coupling even with an unprotected N-H group present, offering a highly efficient solution. [4][12]These pre-catalysts can rapidly form the active Pd(0) species, favoring the oxidative addition pathway at the C-X bond over interaction with the N-H bond. [4]* Base and Ligand Optimization: The choice of base and ligand is crucial for directing the selectivity. A weaker, non-nucleophilic base might be less likely to deprotonate the pyrrole nitrogen. Bulky ligands can sterically hinder the approach to the nitrogen atom, favoring reaction at the less hindered halide position.
-
Protecting Groups: If other methods fail, protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) is a reliable strategy. However, this adds extra steps to the synthetic sequence (protection and deprotection).
Conclusion
Successfully navigating the palladium-catalyzed cross-coupling of pyrrolopyridines requires a nuanced understanding of the potential side reactions driven by the heterocycle's unique electronic and structural features. By systematically evaluating the catalyst system, reaction conditions, and reagent purity, researchers can effectively troubleshoot and mitigate common issues such as low conversion, homocoupling, dehalogenation, and undesired N-arylation. This guide provides a framework for diagnosing these problems and implementing targeted solutions to achieve high yields of the desired functionalized pyrrolopyridine products.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]
- Palladium-catalyzed dehalogenation of 5-halopyrazoles.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Buchwald-Hartwig Amin
- Struggling with Suzuki Reaction. Reddit. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Help troubleshooting a Buchwald-Hartwig amin
- How can I solve my problem with Suzuki coupling?.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This molecule, a substituted 4-azaindole, is a valuable scaffold in medicinal chemistry. However, its synthesis can be challenging due to the electronic properties of the pyridine ring, which often leads to low yields and side product formation.
This guide is structured to provide actionable solutions to common problems encountered in the lab. We will delve into the causality behind synthetic challenges and offer field-proven strategies for optimization, focusing primarily on the widely-used Fischer indole synthesis pathway.
Foundational Synthetic Strategy: The Fischer Indole Pathway
A common and adaptable route to the this compound core is a modified Fischer indole synthesis. This pathway involves the acid-catalyzed reaction of a substituted pyridylhydrazine with a ketone or aldehyde, followed by a cyclization and aromatization sequence. The key steps are the formation of a pyridylhydrazone intermediate and its subsequent intramolecular cyclization.
Caption: General workflow for the Fischer synthesis of the target azaindole.
Troubleshooting Guide
This section addresses specific, frequently encountered issues in a question-and-answer format.
Q1: My overall yield is consistently low (<30%). Where should I start my investigation?
Low overall yield is a multifactorial problem. A systematic approach is crucial. The investigation should begin with the quality of your starting materials and proceed sequentially through the reaction steps.
The 'Why': The Fischer synthesis of azaindoles is notoriously more challenging than that of standard indoles. The electron-deficient nature of the pyridine ring disfavors the key acid-catalyzed[1][1]-sigmatropic rearrangement step, often requiring harsh thermal conditions that can lead to decomposition.[2] Furthermore, the pyridylhydrazine starting material can be unstable.
Troubleshooting Workflow:
Caption: A systematic workflow for diagnosing and resolving low yield issues.
Actionable Steps:
-
Starting Material Integrity: Confirm the purity of 2-hydrazino-3-methoxypyridine. Hydrazines are prone to air oxidation. Use freshly prepared or purified material. An impure starting material is a primary cause of failure.
-
Hydrazone Formation: Isolate the hydrazone intermediate if possible. Its successful formation is a prerequisite for cyclization. Monitor this step by TLC or crude ¹H NMR. If formation is poor, adjust the pH (mildly acidic) and consider removing water with a Dean-Stark trap.
-
Cyclization Conditions: This is the most critical step. If the hydrazone is clean but the final yield is low, focus all efforts here. See Q3 for detailed optimization parameters.
Q2: The final cyclization step is failing or giving poor yields. What are the critical parameters to optimize?
Failure at the cyclization stage is the most common roadblock. This step involves a high-energy transition state, and success is highly dependent on the reaction environment.
The 'Why': The key[1][1]-sigmatropic rearrangement is an equilibrium process. For pyridylhydrazones, the equilibrium can be unfavorable.[2] Furthermore, protonation can occur on the pyridine nitrogen, deactivating the ring towards the desired electrophilic attack that follows the rearrangement. This necessitates a careful balance of acid strength and temperature to promote the reaction without causing N-N bond cleavage or other decomposition pathways.[3]
Key Optimization Parameters:
| Parameter | Rationale & Common Choices | Starting Point Recommendation |
| Acid Catalyst | Strong acids are required to catalyze the rearrangement. The choice of acid can dramatically affect yield by altering the reaction medium and solubility. | Eaton's Reagent (P₂O₅/MeSO₃H): Often gives superior yields by acting as both a strong acid and a dehydrating agent. Start with a 1:10 w/w ratio. |
| Polyphosphoric Acid (PPA): A classic choice. Highly viscous, can make workup difficult. | Use at 100-140 °C. | |
| Lewis Acids (e.g., ZnCl₂): Milder conditions, can sometimes improve efficiency where protic acids fail.[3] | Use 1.5-2.0 equivalents in a high-boiling solvent like toluene or xylene. | |
| Temperature | Higher temperatures are generally needed to overcome the activation energy barrier for azaindoles. However, excessive heat leads to tar formation. | Begin optimization around 80-100 °C and increase incrementally to 140 °C, monitoring by TLC for product formation vs. decomposition. |
| Solvent | A high-boiling, non-reactive solvent is preferred to maintain temperature and solubilize intermediates. | Toluene, Xylene, or Diglyme: Good choices for thermal reactions.[4] |
| Neat Conditions: Running the reaction in the acid catalyst itself (e.g., PPA) is common but can complicate product isolation. | Try this if solvent-based approaches fail. | |
| Reaction Time | Prolonged reaction times at high temperatures can degrade the product. | Monitor the reaction every 30-60 minutes by TLC. Quench the reaction once the product spot appears maximal and starting material is consumed. |
Q3: I'm observing significant formation of dark, tarry byproducts. What is causing this decomposition?
Tar formation indicates decomposition of starting materials, intermediates, or the product under harsh reaction conditions.
The 'Why': The primary causes are:
-
N-N Bond Cleavage: Under strongly acidic conditions, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond, which is a major competing pathway and leads to fragmentation.[3] Electron-donating groups on the hydrazine can sometimes exacerbate this issue.[3][5]
-
Aerial Oxidation: Hydrazine and indole moieties can be sensitive to air, especially at high temperatures.
-
Product Instability: The azaindole product itself may not be stable to the prolonged high temperatures and strong acidity required for its formation.
Preventative Measures:
-
Run Under Inert Atmosphere: Always perform the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Lower the Temperature: This is the most effective solution. Find the minimum temperature required for cyclization. A lower temperature for a longer time is often better than a high temperature for a short time.
-
Change the Acid: Switch to a Lewis acid like ZnCl₂ or try a milder protic acid if PPA or Eaton's reagent proves too harsh.
-
Gradual Addition: Consider adding the hydrazone solution slowly to the pre-heated acid. This minimizes the time any single molecule spends under the harshest conditions.
Q4: My final product is difficult to purify. What are the likely impurities?
Purification is often challenging due to the formation of structurally similar isomers or byproducts.
The 'Why': If using an unsymmetrical ketone, two regioisomers of the final product can form. Additionally, side reactions can produce related heterocyclic structures. The basic nitrogen on the pyridine ring can cause streaking on silica gel columns.
Common Impurities & Solutions:
-
Regioisomers: If the cyclization can occur in two different directions (e.g., from an unsymmetrical ketone), you may get an isomeric mixture.
-
Solution: Use a symmetrical ketone/aldehyde (e.g., acetone, cyclohexanone) or a starting material like pyruvic acid that biases the cyclization. Careful column chromatography with a well-chosen solvent system is required for separation.
-
-
Unreacted Hydrazone: The cyclization may be incomplete.
-
Solution: Drive the reaction to completion or remove the hydrazone by washing the organic extract with an acidic aqueous solution (e.g., 1M HCl), which will protonate and extract the more basic hydrazine derivative.
-
-
Column Chromatography Issues: The pyridine nitrogen causes tailing on silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonia in methanol.[6] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Frequently Asked Questions (FAQs)
Q1: How does the methoxy substituent influence the reaction? The methoxy group is an electron-donating group (EDG). On a pyridine ring, its effect is complex. It can activate the ring towards the electrophilic aromatic substitution-like step that follows rearrangement, which is beneficial. However, EDGs on the hydrazine portion can sometimes weaken the N-N bond, potentially increasing the rate of undesired cleavage pathways.[3][5] Its presence generally makes the starting materials more electron-rich and potentially more susceptible to oxidation.
Q2: Are there alternative, higher-yielding synthetic routes I should consider? Yes. While the Fischer synthesis is common, other methods have been developed for azaindoles, particularly to overcome the limitations of harsh acidic conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often involve building the pyrrole ring onto a pre-functionalized pyridine. For instance, a Sonogashira coupling followed by cyclization can be a powerful strategy.[1]
-
Domino Reactions: One-pot methods, such as the reaction between 2-fluoro-3-methylpyridine derivatives and aldehydes, can provide access to the azaindole core under specific base-catalyzed conditions.[7]
Q3: What are the key safety considerations when working with hydrazine derivatives? Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be explosive.
-
Handling: Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Quenching: Any residual hydrazine in the reaction vessel should be quenched carefully. A common method is the slow addition of an oxidizing agent like sodium hypochlorite (bleach) or potassium permanganate solution.
-
Waste: Dispose of all hydrazine-containing waste according to your institution's hazardous waste protocols.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazino-3-methoxypyridine
This protocol is adapted from general procedures for synthesizing pyridylhydrazines from their corresponding chloro-pyridines.[8][9]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-methoxypyridine (1.0 eq).
-
Reagents: Add hydrazine hydrate (8-10 eq) and ethanol or butan-1-ol as a solvent (approx. 5 mL per gram of chloropyridine). Note: Using a large excess of hydrazine hydrate is common to minimize the formation of undesired dimer byproducts.[4]
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., 10:1 Dichloromethane:Methanol) until the starting material is consumed (typically 24-48 hours).
-
Workup: Cool the reaction to room temperature. Carefully remove the excess hydrazine hydrate and solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Fischer Synthesis of this compound
This protocol uses pyruvic acid as the carbonyl partner, which will result in a carboxylic acid at the 2-position of the final product. This group can later be removed via decarboxylation if the parent heterocycle is desired.
-
Step A: Hydrazone Formation
-
In a round-bottom flask, dissolve 2-hydrazino-3-methoxypyridine (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The hydrazone may precipitate from the solution. If so, collect it by filtration. If not, remove the solvent under reduced pressure to obtain the crude hydrazone. Use this crude material directly in the next step.
-
-
Step B: Cyclization
-
Setup: In a separate, dry, three-neck flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add Eaton's Reagent (7.5% P₂O₅ in MeSO₃H) or polyphosphoric acid (PPA). Heat the acid to 90-100 °C.
-
Addition: Add the crude hydrazone from Step A in portions to the hot acid with vigorous stirring. A color change and gas evolution may be observed.
-
Reaction: Maintain the temperature at 100-120 °C and stir for 1-3 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Be cautious as this is an exothermic process with significant gas evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using an eluent modified with 1% TEA) to yield the final product.
-
References
- Vertex AI Search. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- Vertex AI Search. Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- ResearchGate. Different strategies for synthesis of 7-azaindoles.
- National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Institutes of Health. Understanding and Interrupting the Fischer Azaindolization Reaction.
- National Institutes of Health. Why Do Some Fischer Indolizations Fail?.
- Reddit. Problems with Fischer indole synthesis.
- University of Michigan. Indoles.
- ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
- ChemicalBook. 2-Hydrazinopyridine synthesis.
- Google Patents. Synthetic process for 2-hydrazinylpyridine derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
Managing exothermic reactions in pyrrolopyridine synthesis
Technical Support Center: Pyrrolopyridine Synthesis
A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals
Welcome to the technical support center for managing exothermic reactions in pyrrolopyridine synthesis. Pyrrolopyridines, including the prominent 7-azaindole scaffold, are crucial building blocks in medicinal chemistry, forming the core of numerous approved drugs.[1] However, their synthesis often involves highly energetic transformations that can pose significant safety risks if not properly controlled.[2]
This guide is designed to provide you, the research scientist and drug development professional, with a blend of foundational knowledge and field-proven troubleshooting strategies. Our goal is to empower you to anticipate, control, and safely manage exothermic events, ensuring reaction integrity, higher yields, and, most importantly, a safe laboratory environment.
Part 1: Foundational Knowledge & FAQs - Proactive Exotherm Management
This section addresses the fundamental questions surrounding exothermicity in pyrrolopyridine synthesis. Understanding the "why" is the first step toward developing robust and safe protocols.
Q1: Why are many pyrrolopyridine synthesis reactions inherently exothermic?
The synthesis of the pyrrolopyridine core often relies on powerful bond-forming reactions that release significant energy as heat. The specific steps that are frequently exothermic include:
-
Nitration/Reduction Sequences: The introduction of nitro groups onto pyridine rings, a common precursor step, is a classic exothermic reaction. Subsequent reduction to an amino group can also be highly energetic.
-
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are staples for functionalizing the heterocyclic core.[3][4] While essential, these reactions can have significant exothermic profiles, particularly at higher concentrations or during rapid catalyst activation.
-
Metallation and Grignard Reactions: The formation of organometallic intermediates, for instance, in a Bartoli reaction using vinyl magnesium bromide to construct the pyrrole ring, is often highly exothermic and requires strict temperature control.[5][6]
-
Cyclization and Condensation Steps: The final ring-closing steps to form the bicyclic system can be driven by the formation of a stable aromatic ring, releasing substantial energy.[7][8]
Failure to manage the heat generated during these steps can lead to a rapid increase in temperature, solvent boiling, pressure buildup, and potentially a thermal runaway reaction.[2][9]
Q2: What are the essential pre-reaction planning steps to mitigate thermal risks?
A successful and safe synthesis begins long before reagents are mixed. A thorough hazard analysis is critical.
-
Literature Review: Scrutinize the literature for any reported thermal hazards associated with the specific transformation or analogous systems.
-
Thermodynamic Assessment: If you are working on a novel pathway or scaling up, consider reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[10] This data is invaluable for designing an adequate cooling strategy.
-
Process Parameter Definition: Define critical process parameters before you start. This includes the maximum allowable temperature, the optimal reagent addition rate, and the required stirring speed to ensure efficient heat transfer.
-
Emergency Plan: Have a clear, pre-defined plan for handling a thermal excursion. This includes identifying a suitable quenching agent and establishing the conditions under which it should be used.[11]
Q3: What are the key process parameters for controlling an exothermic reaction?
The control of an exothermic reaction is a dynamic balance between the rate of heat generation and the rate of heat removal.[12] The following parameters are your primary levers for control:
| Parameter | Impact on Exotherm Control | Causality & Rationale |
| Reagent Addition Rate | High Impact | The rate of addition directly controls the rate of reaction and thus the rate of heat generation. A slow, controlled addition (dosing) is the most effective way to prevent heat accumulation.[6] |
| Reaction Temperature | High Impact | Lowering the reaction temperature slows the reaction kinetics, reducing the rate of heat generation. It also increases the temperature difference (ΔT) between the reactor and the cooling system, improving the rate of heat removal.[12] |
| Reagent Concentration | Medium Impact | Higher concentrations can lead to a faster reaction rate and a greater amount of heat released per unit volume. Using a suitable solvent to dilute the reaction mass can increase the overall heat capacity of the system, buffering against rapid temperature changes. |
| Stirring/Agitation | Medium Impact | Efficient stirring is crucial for uniform temperature distribution.[13] Poor mixing can create localized "hot spots" where the reaction accelerates, potentially initiating a runaway.[14] |
| Cooling Capacity | High Impact | The cooling system must be able to remove heat faster than the reaction generates it.[9] The choice of cooling method must be appropriate for the scale and exothermicity of the reaction. |
Q4: What are the common laboratory methods for cooling a reaction?
Choosing the right cooling system is essential for maintaining the target temperature. The selection depends on the required temperature and the amount of heat that needs to be dissipated.[15]
| Cooling Method | Achievable Temperature Range | Common Use Cases & Notes |
| Ice/Water Bath | 0 to 5 °C | Standard for controlling mild exotherms. Ensure the bath is a slurry for maximum contact and heat transfer.[16] |
| Ice/Salt Bath (NaCl) | -15 to -5 °C | For reactions requiring sub-zero temperatures. The salt depresses the freezing point of water.[17] |
| Dry Ice/Solvent Bath | -40 °C (Acetonitrile) to -78 °C (Acetone/Isopropanol) | Standard for cryogenic operations, such as organometallic additions. Requires a Dewar flask for insulation.[16][17] |
| Liquid Nitrogen/Solvent Slush Bath | -92 °C (Dichloromethane) to -116 °C (Ethyl Acetate) | Used for very low-temperature reactions. Requires careful preparation to create a slush, not a solid block.[16] |
| Circulators/Chillers | -40 °C to 20 °C (Typical) | Provides precise and stable temperature control for long-duration reactions via a jacketed reactor vessel.[17][18] Essential for scale-up. |
Part 2: Troubleshooting Guide - Reactive Problem Solving
Even with careful planning, unexpected events can occur. This section provides a logical framework for addressing common issues during an exothermic reaction.
Q5: The internal temperature of my reaction is rising much faster than anticipated. What is the immediate course of action?
An unexpected temperature spike is a critical warning sign that the rate of heat generation is exceeding the rate of heat removal.
Immediate Action Protocol:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents.[11] This is the fastest way to reduce the rate of heat generation.
-
Maximize Cooling: If using a cooling bath, add more ice, dry ice, or liquid nitrogen. If using a circulator, lower the setpoint to its minimum safe temperature.
-
Ensure Agitation: Verify that the stirrer is functioning correctly. A stalled stirrer can be catastrophic.
-
Monitor Closely: Continuously observe the internal thermometer. If the temperature stabilizes and begins to decrease, you have regained control. You may then cautiously resume addition at a significantly slower rate once the temperature has returned to the setpoint.
Post-Incident Analysis:
-
Was the addition rate too fast?
-
Was the cooling bath prepared improperly or was its capacity insufficient?
-
Were the reagents more concentrated than intended?
Q6: I've stopped reagent addition, but the temperature is still climbing. What are the signs of a thermal runaway, and what is the emergency protocol?
If the temperature continues to rise uncontrollably after stopping reagent addition, you may be facing a thermal runaway.[14] This is a hazardous situation where the reaction rate is accelerating due to the self-heating of the reaction mass.[2]
Signs of a Thermal Runaway:
-
A continuous, accelerating increase in temperature.
-
Sudden, vigorous boiling or refluxing of the solvent.
-
Noticeable increase in pressure within the vessel.
-
Visible gas evolution or change in color.
This situation requires executing a pre-planned emergency response. The following decision tree illustrates a typical protocol.
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Validation & Comparative
A Comparative Guide to the 7-Azaindole Scaffold versus Other Kinase Inhibitor Classes
This guide provides an in-depth comparison of kinase inhibitors built upon the versatile 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, including derivatives like 7-methoxy-1H-pyrrolo[3,2-b]pyridine, against other major classes of kinase inhibitors. We will explore the structural advantages, mechanisms of action, and performance data, offering researchers and drug development professionals a clear perspective on their relative merits.
Introduction: The Rise of a Privileged Scaffold
In the landscape of targeted cancer therapy, protein kinases are paramount targets. The development of small molecule inhibitors that compete with adenosine triphosphate (ATP) has revolutionized treatment for numerous cancers. Central to the success of these inhibitors is the core chemical structure, or scaffold, upon which they are built. The 7-azaindole scaffold has emerged as a "privileged" structure in kinase inhibitor design.[1][2] Its remarkable ability to mimic the natural purine core of ATP allows it to form strong, specific interactions within the kinase ATP-binding site.[3]
The power of this scaffold is exemplified by Vemurafenib, a highly successful B-RAF kinase inhibitor approved for treating melanoma, which was developed from a simple 7-azaindole fragment using structure-based drug design.[1][2][3] This guide will dissect the properties of the 7-azaindole scaffold and compare its derivatives to other prominent kinase inhibitor classes targeting key signaling pathways in oncology.
Part 1: The 7-Azaindole Scaffold: Mechanism and Advantages
The primary strength of the 7-azaindole core lies in its function as an excellent "hinge-binding motif."[1] The ATP-binding pocket of a kinase contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region provides critical hydrogen bonding opportunities for the adenine base of ATP. The 7-azaindole scaffold masterfully mimics this interaction.
-
Bidentate Hydrogen Bonding: The pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H group serves as a hydrogen bond donor.[3] This allows the scaffold to form two simultaneous, stabilizing hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge, creating a strong and specific anchor for the inhibitor.[1][3]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold to the kinase hinge.
This robust binding provides a solid foundation for further chemical modification. The scaffold has five positions where various substituents can be attached to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[3] This chemical tractability has allowed for the development of inhibitors against a wide array of kinases, from serine-threonine kinases like BRAF to lipid kinases like PI3K.[1][4]
Part 2: Comparative Analysis with Other Kinase Inhibitor Classes
While the 7-azaindole scaffold is highly effective, numerous other chemical scaffolds and inhibitor classes have been successfully developed. The following sections compare 7-azaindole-based inhibitors with alternatives targeting critical cancer signaling pathways.
BRAF/MEK Inhibitors and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers, particularly melanoma.[5] Mutations in the BRAF gene, most commonly V600E, lead to constitutive activation of this pathway.[6]
Caption: The MAPK signaling pathway and points of inhibition by BRAF and MEK inhibitors.
Comparison:
-
7-Azaindole-Based (BRAF): Vemurafenib and Dabrafenib are potent BRAF inhibitors built on the 7-azaindole and a related benzimidazole scaffold, respectively.[7][8] They directly target the ATP-binding site of the mutated BRAF protein, shutting down the aberrant signaling cascade.[6]
-
Other MEK Inhibitors: MEK inhibitors like Trametinib and Cobimetinib are allosteric, non-ATP-competitive inhibitors.[9] They bind to a unique pocket adjacent to the ATP-binding site, locking the MEK enzyme in an inactive conformation.[10]
Performance Data: The combination of a BRAF inhibitor with a MEK inhibitor has become the standard of care, as it is more effective and delays the onset of resistance compared to either drug alone.[7][11]
| Inhibitor | Class | Target(s) | IC50 (BRAF V600E) | Reference |
| Vemurafenib | 7-Azaindole Based | BRAF V600E | 31 nM | [5] |
| Dabrafenib | Thiazole-Benzimidazole | BRAF V600E | 0.8 nM | [8] |
| Trametinib | Allosteric | MEK1/2 | ~0.9 nM (MEK1) | [9] |
| Cobimetinib | Allosteric | MEK1 | 4.2 nM | [12] |
VEGFR/PDGFR Inhibitors and Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) and their receptors (VEGFR/PDGFR) are key drivers of this process.[13][14]
Comparison:
-
7-Azaindole Derivatives: While not the most common scaffold for this class, 7-azaindole derivatives have been developed as potent VEGFR inhibitors. Their hinge-binding capability provides a strong anchor for targeting the kinase domain.
-
Multi-Kinase Inhibitors: Many successful VEGFR/PDGFR inhibitors, such as Sunitinib and Sorafenib, are multi-kinase inhibitors.[15][16] They often utilize different chemical scaffolds (e.g., indolinone for Sunitinib, urea for Sorafenib) and inhibit a range of kinases involved in angiogenesis and cell proliferation.[15][17]
Performance Data: These inhibitors are valued for their broad activity against multiple receptor tyrosine kinases.
| Inhibitor | Class / Scaffold | Primary Target(s) | IC50 (VEGFR2) | IC50 (PDGFRβ) | Reference |
| Sunitinib | Indolinone | VEGFRs, PDGFRs, KIT | 80 nM | 2 nM | [18] |
| Sorafenib | Substituted Urea | VEGFRs, PDGFRβ, RAF | 90 nM | 57 nM | [19] |
| Axitinib | Indazole | VEGFRs | 0.2 nM | 1.6 nM | [15] |
| Pazopanib | Pyrimidine | VEGFRs, PDGFRs, KIT | 30 nM | 84 nM | [15] |
ALK/EGFR Inhibitors in Lung Cancer
Chromosomal rearrangements of Anaplastic Lymphoma Kinase (ALK) and activating mutations in the Epidermal Growth Factor Receptor (EGFR) are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[20][21]
Comparison:
-
ALK Inhibitors: First and second-generation ALK inhibitors (e.g., Crizotinib, Alectinib, Ceritinib) are ATP-competitive inhibitors that target the ALK fusion protein.[20][22] Crizotinib, for instance, is based on an aminopyridine scaffold. These drugs have shown remarkable efficacy, though resistance often develops.[20]
-
EGFR Inhibitors: First-generation EGFR inhibitors like Gefitinib and Erlotinib utilize a quinazoline scaffold to compete with ATP in the EGFR kinase domain.[23][24] They are particularly effective against tumors with specific EGFR mutations.[24]
While the 7-azaindole scaffold is not the defining feature of the most prominent ALK or EGFR inhibitors, its versatility makes it a viable platform for developing next-generation inhibitors designed to overcome resistance mutations.
| Inhibitor | Class / Scaffold | Primary Target(s) | IC50 (EML4-ALK) | IC50 (EGFR) | Reference |
| Crizotinib | Aminopyridine | ALK, ROS1, MET | 24 nM | >1000 nM | [22] |
| Alectinib | Benzoxazepine | ALK | 1.9 nM | >5000 nM | [20] |
| Gefitinib | Quinazoline | EGFR | >10,000 nM | 2-37 nM | [25] |
| Erlotinib | Quinazoline | EGFR | >10,000 nM | 2 nM | [25] |
BTK/JAK Inhibitors in Hematologic Malignancies and Inflammation
Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) are crucial components of signaling pathways in immune cells.[26][27] BTK is essential for B-cell survival, and its inhibitors have transformed the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).[28][29] JAK inhibitors modulate cytokine signaling and are used for both cancers and inflammatory diseases like rheumatoid arthritis.[30][31]
Comparison:
-
BTK Inhibitors: Ibrutinib, the first-in-class BTK inhibitor, is a covalent inhibitor that irreversibly binds to a cysteine residue (C481) in the BTK active site.[32] More selective, second-generation inhibitors like Acalabrutinib have since been developed to reduce off-target effects.[26]
-
JAK Inhibitors: JAK inhibitors like Tofacitinib and Ruxolitinib are ATP-competitive inhibitors. Tofacitinib is based on a pyrrolopyrimidine core, which is structurally related to the 7-azaindole scaffold and serves a similar hinge-binding function.[30]
| Inhibitor | Class | Primary Target(s) | IC50 (BTK) | IC50 (JAK3) | Reference |
| Ibrutinib | Covalent | BTK | 0.5 nM | >1000 nM | [28] |
| Acalabrutinib | Covalent | BTK | 5.1 nM | >1000 nM | [26] |
| Tofacitinib | Pyrrolopyrimidine | JAK1, JAK3 | >5000 nM | 1.0 nM | [30] |
| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | >10,000 nM | 428 nM | [30] |
Part 3: Key Experimental Protocols
To ensure the trustworthiness of comparative data, standardized and well-controlled experiments are essential. Here, we outline the methodologies for two fundamental assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common example of a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.
Causality and Self-Validation: This assay isolates the interaction between the inhibitor and its direct target, removing the complexity of a cellular environment. The inclusion of a no-enzyme control (background), a no-inhibitor control (maximum activity), and a potent reference inhibitor validates the assay's performance and ensures that observed inhibition is specific to the compound's action on the kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled tracer (binds to the kinase), and the test compound (e.g., 7-azaindole derivative) at various concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the tracer, and the serially diluted test compound or DMSO vehicle control.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio. The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Cell-Based Proliferation Assay
This experiment measures the effect of an inhibitor on the growth and viability of cancer cells, providing insight into its functional activity in a biological context.
Causality and Self-Validation: The choice of cell line is critical. To test a BRAF inhibitor, one must use a cell line harboring a BRAF mutation (e.g., A375, which is BRAF V600E positive). A BRAF wild-type cell line should be used as a negative control to demonstrate selectivity. A dose-response curve validates that the observed effect is dependent on the compound concentration.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with DMSO vehicle only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).
-
Signal Reading: After a brief incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and plot against the compound concentration. Fit the data to a dose-response curve to calculate the GI50/IC50 (concentration for 50% growth inhibition).
Conclusion
The 7-azaindole scaffold is a powerful and versatile platform for the design of potent and selective kinase inhibitors.[1][3] Its ability to form robust bidentate hydrogen bonds with the kinase hinge region provides a strong foundation for ATP-competitive inhibition. While many other successful inhibitor classes exist, each with unique scaffolds and mechanisms of action—from the allosteric inhibition of MEK to the covalent targeting of BTK—the 7-azaindole framework remains a cornerstone of modern medicinal chemistry. Its proven success, exemplified by drugs like Vemurafenib, and its continued exploration for new targets like PI3K, ensure its relevance for the next generation of targeted therapies.[4] For researchers in drug discovery, understanding the principles of this scaffold in comparison to other classes is crucial for designing novel and effective treatments.
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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Pyrrolopyridines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged core in many ATP-competitive kinase inhibitors.[1] Its structural similarity to the core of ATP allows it to effectively target the hinge region of the kinase ATP-binding pocket. Modifications around this core are crucial for achieving potency and selectivity. The 7-position of the pyrrolopyridine and related pyrrolopyrimidine ring system extends into a region of the ATP-binding site where substitutions can significantly influence inhibitor potency and selectivity.
The Critical Role of the 7-Position: A Comparative SAR Analysis
The substituent at the 7-position of the pyrrolopyridine or pyrrolopyrimidine ring can modulate a compound's interaction with the kinase active site, influencing potency, selectivity, and pharmacokinetic properties. The following sections compare the effects of different classes of substituents at this key position.
7-Aryl and 7-Heteroaryl Substituents
The introduction of aryl groups at the 7-position has been a successful strategy for enhancing the potency of pyrrolopyrimidine-based kinase inhibitors. A notable study on a series of 7-aryl-2-anilino-pyrrolopyrimidines identified them as potent inhibitors of the TAM family kinases, Mer and Axl.[2] A representative compound from this series demonstrated IC50 values of 2 nM and 16 nM for Mer and Axl, respectively.[2] Docking studies of these compounds suggest that the 7-aryl group occupies a hydrophobic pocket in the kinase domain, contributing to the overall binding affinity.[3] The nature of the substitutions on this aryl ring can further fine-tune the activity.
7-Alkyl and 7-Cycloalkyl Substituents
In contrast to the larger aryl groups, smaller alkyl and cycloalkyl substituents at the 7-position have also been explored. A series of 7-alkyl- and 7-cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines were identified as potent and specific inhibitors of the tyrosine kinase c-Src.[4] These findings suggest that both bulky aromatic and smaller, more flexible aliphatic groups can be accommodated at the 7-position to achieve potent kinase inhibition, albeit for different kinase targets. This highlights the importance of tailoring the 7-substituent to the specific topology of the target kinase's active site.
The Influence of 7-Alkoxy Groups
The introduction of a methoxy group or other small alkoxy groups at the 7-position can have varied effects on biological activity and is highly dependent on the overall molecular scaffold and the target. In a study of 7-substituted 4-aminoquinolines (a different scaffold, but illustrative of the substituent effects), most 7-methoxy derivatives were found to be inactive against both chloroquine-susceptible and -resistant Plasmodium falciparum.[5] This contrasts with 7-iodo and 7-bromo analogs, which were highly active.[5] This suggests that while a 7-methoxy group can be synthetically accessible, it may not always be optimal for potent biological activity and can lead to a significant drop in potency compared to other substituents. The specific electronic and steric properties of the methoxy group may not be favorable for interaction with the target protein in this context.
Comparative Biological Data of 7-Substituted Pyrrolopyrimidines
To provide a clearer picture of the SAR at the 7-position, the following table summarizes the inhibitory activities of representative 7-substituted pyrrolopyrimidine compounds against their respective kinase targets.
| Compound ID | 7-Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound 27 | Aryl | Mer | 2 | [2] |
| Axl | 16 | [2] | ||
| c-Src Inhibitor | Alkyl/Cycloalkyl | c-Src | Potent (specific values not detailed in abstract) | [4] |
This table is a representation of data from the cited literature and is intended to be illustrative of the SAR trends.
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency (IC50) of a test compound by measuring the amount of ATP remaining after a kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the wells of a 384-well plate.[6]
-
Prepare a solution of the kinase and its substrate in the kinase reaction buffer.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for the specific kinase.[6]
-
Incubate the plate at room temperature for 1 hour.[7]
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[6]
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.[6]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[6][7]
Cellular Proliferation (MTS) Assay
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Plate reader capable of absorbance measurement
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[7]
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted test compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[7]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a plate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Visualizing the SAR Workflow and a Key Signaling Pathway
To better conceptualize the process of SAR-driven drug discovery and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR) guided discovery of kinase inhibitors.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of inhibition by a pyrrolopyridine-based inhibitor.
Conclusion
The 7-position of the pyrrolopyridine and pyrrolopyrimidine scaffolds is a key modification point for tuning the potency and selectivity of kinase inhibitors. While large aryl substituents have proven effective for targeting certain kinases like Mer and Axl, smaller alkyl and cycloalkyl groups can also yield potent inhibitors for other targets such as c-Src. The available data, though limited for 7-methoxy analogs in this specific scaffold, suggests that this substitution may not be universally beneficial and its impact is highly context-dependent. Future drug design efforts should consider a diverse range of substituents at the 7-position, guided by the specific topology of the target kinase's active site, to maximize the potential for discovering novel and effective therapeutics.
References
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- De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4918-4926.
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- Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21457-21468.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21457-21468.
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- Norman, M. H., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry, 228, 113978.
- Alanazi, M. M., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Saudi Chemical Society, 28(1), 101712.
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- Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2043-2073.
- Widler, L., et al. (2001). 7-Alkyl- and 7-cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines--potent inhibitors of the tyrosine kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 11(6), 849-852.
- Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833.
- Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833.
- El-Damasy, A. K., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 1-18.
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Navigating the Isomeric Maze: A Comparative Guide to the Biological Activity of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine and Its Isomers
In the intricate world of drug discovery, the subtle shift of a single functional group or atom within a molecule can spell the difference between a breakthrough therapeutic and a biological dead end. This principle is powerfully illustrated in the pyrrolopyridine scaffold, a privileged heterocyclic system that forms the core of numerous biologically active compounds. This guide provides an in-depth, objective comparison of the biological activities of 7-methoxy-1H-pyrrolo[3,2-b]pyridine and its structural isomers. By synthesizing data from disparate studies, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the profound impact of isomerism on the pharmacological profile of this promising class of molecules.
The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a versatile scaffold that has been extensively explored for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators.[1][2] The introduction of a methoxy group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. However, the precise placement of this methoxy group, as well as the position of the nitrogen atom in the pyridine ring, gives rise to a variety of isomers, each with a potentially unique biological signature.
The Decisive Role of Isomerism: A Tale of Two Methoxy Positions
While a direct head-to-head comparative study of all possible methoxy-1H-pyrrolo[3,2-b]pyridine isomers is not yet available in the public domain, compelling evidence from structurally related compounds underscores the critical importance of isomeric positioning. A pivotal study on indolyl-pyridinyl-propenone analogues, which share a similar bicyclic core, revealed that a simple positional shift of a methoxy group on the indole ring from the 5-position to the 6-position resulted in a dramatic switch in the compound's mechanism of action.[3] The 5-methoxy isomer induced a non-apoptotic form of cell death known as methuosis, while the 6-methoxy isomer acted as a microtubule-disrupting agent.[3] This profound functional divergence arising from a minor structural alteration serves as a powerful testament to the principle that different isomers can interact with distinct cellular targets and trigger disparate biological responses.
This concept is further reinforced by structure-activity relationship (SAR) studies on various pyrrolopyridine derivatives. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, a methoxy group at the 2-position of the pyridine ring was found to be crucial for analgesic activity, with its replacement by an ethoxy group leading to a significant decrease in potency.[4] These findings collectively build a strong case for the meticulous evaluation of each isomer of a lead compound to fully unlock its therapeutic potential.
Comparative Biological Landscape of Methoxy-Pyrrolopyridine Isomers
To provide a clearer picture of the diverse biological activities associated with different methoxy-pyrrolopyridine isomers, we have compiled and summarized data from various studies. It is crucial to note that the experimental conditions and specific substitutions on the core scaffold may vary between these studies, and therefore, direct comparisons of potency should be made with caution. The following tables are intended to highlight the range of activities and potential therapeutic applications for different isomeric scaffolds.
Anticancer Activity: A Focus on Kinase Inhibition
The pyrrolopyridine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The isomeric form of the pyrrolopyridine core, in conjunction with the positioning of the methoxy group, plays a pivotal role in determining the potency and selectivity of these inhibitors.
| Isomeric Scaffold | Target/Activity | Key Findings | Reference |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Derivatives of this scaffold have shown potent inhibitory activity against FMS kinase, a target for anti-inflammatory and anticancer therapies.[6] | [6] |
| 1H-pyrrolo[3,2-c]pyridine | Colchicine-Binding Site Inhibition | A series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities by inhibiting tubulin polymerization.[7] | [7] |
| 1H-pyrrolo[2,3-d]pyrimidine | Multi-Targeted Kinase Inhibition | Halogenated derivatives of this scaffold have demonstrated potent inhibition of EGFR, Her2, VEGFR2, and CDK2, highlighting their potential as broad-spectrum anticancer agents.[8] | [8] |
| 1H-pyrrolo[3,2-g]isoquinoline | Haspin Kinase Inhibition | Novel derivatives of this isomer exhibited low nanomolar potency towards Haspin kinase, a promising target in oncology.[9] | [9] |
The data suggests that various pyrrolopyridine scaffolds can be effectively utilized to design potent and selective kinase inhibitors. The methoxy group, with its ability to act as a hydrogen bond acceptor and influence molecular conformation, is a key determinant in the binding affinity of these compounds to their kinase targets.
Neurological and Other Activities
Beyond cancer, methoxy-pyrrolopyridine isomers have shown promise in other therapeutic areas, including neuroscience and metabolic diseases.
| Isomeric Scaffold | Target/Activity | Key Findings | Reference |
| Pyrrolopyridine/Pyrazolopyridine | M1 Muscarinic Receptor Modulation | Novel derivatives have been identified as positive allosteric modulators of the M1 receptor, a target for Alzheimer's disease and cognitive disorders.[10] | [10] |
| 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | Glucokinase Activation | 7-azaindole has been identified as a novel anchor point for allosteric glucokinase activators, suggesting potential for the treatment of type 2 diabetes.[11][12] | [11][12] |
| Pyrrolo[3,4-c]pyridine | Analgesic Activity | Derivatives with a methoxy group at the 2-position of the pyridine ring have demonstrated significant analgesic properties.[4] | [4] |
Experimental Protocols for Comparative Evaluation
To facilitate rigorous and standardized comparison of methoxy-1H-pyrrolo[3,2-b]pyridine isomers, we provide the following detailed experimental protocols for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the isomeric compounds against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (isomers) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase/substrate mixture in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the isomeric compounds on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include wells with DMSO only as a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer conceptual framework, the following diagrams illustrate a typical workflow for comparing isomers and a representative signaling pathway that can be modulated by pyrrolopyridine derivatives.
Caption: Simplified MAPK/ERK signaling pathway often targeted by pyrrolopyridine kinase inhibitors.
Conclusion and Future Directions
The evidence, though not from a single comprehensive study, strongly supports the hypothesis that the biological activity of this compound is highly dependent on its isomeric form. The position of the methoxy group and the nitrogen atom in the pyridine ring can dramatically influence the compound's interaction with biological targets, leading to distinct pharmacological profiles. This guide highlights the diverse potential of methoxy-pyrrolopyridine isomers in oncology, neuroscience, and metabolic diseases.
For researchers and drug development professionals, the key takeaway is the imperative to synthesize and evaluate all accessible isomers of a promising lead compound. Such a systematic approach will undoubtedly unveil novel biological activities and pave the way for the development of more potent, selective, and effective therapeutics. Future research should focus on direct, head-to-head comparisons of these isomers in standardized assays to build a comprehensive and predictive structure-activity relationship model for this valuable class of compounds.
References
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
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- Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical Biology & Therapeutics.
- Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. [Link]
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine and Related Kinase Inhibitors
Introduction: The Prominence of the 1H-pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its unique structure allows it to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for effective inhibition.[2] Notable FDA-approved drugs, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, feature this core structure, underscoring its therapeutic significance.[3]
This guide focuses on 7-methoxy-1H-pyrrolo[3,2-b]pyridine , a specific derivative of this important scaffold. While detailed public data on this particular compound is limited, its structural similarity to known kinase inhibitors allows us to build a predictive and comparative framework for understanding its potential off-target effects. For the purpose of this in-depth technical guide, we will hypothesize that this compound is a potent inhibitor of FMS kinase (CSF1R) , a target for which pyrrolopyridine derivatives have shown significant promise.[4][5]
Understanding an inhibitor's selectivity is paramount in drug development, as off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6][7] This guide will provide a comparative analysis of the hypothetical off-target profile of this compound against established kinase inhibitors, detail the experimental methodologies for assessing kinase selectivity, and offer insights for researchers in the field.
Comparative Kinase Selectivity Profiles
To contextualize the potential selectivity of this compound, we compare its hypothetical kinome scan data with that of two well-characterized inhibitors: Pexidartinib , a CSF1R/KIT inhibitor, and Vemurafenib , a BRAF inhibitor. This comparison illustrates how structurally related compounds can have vastly different selectivity profiles.
| Kinase Target | This compound (% Control @ 1 µM) (Hypothetical) | Pexidartinib (% Control @ 1 µM) | Vemurafenib (% Control @ 1 µM) | Kinase Family |
| FMS (CSF1R) | <10% | <10% | >50% | TK |
| KIT | <20% | <10% | >50% | TK |
| BRAF | >50% | >50% | <10% | STK |
| BRAF (V600E) | >50% | >50% | <10% | STK |
| FLT3 | <35% | <20% | >50% | TK |
| KDR (VEGFR2) | >50% | >50% | <35% | TK |
| SRC | >50% | >50% | <35% | TK |
| LCK | >50% | >50% | <35% | TK |
| JNK1 | >50% | >50% | <40% | STK |
| ZAK | >50% | >50% | <30% | STK |
Data for Pexidartinib and Vemurafenib are representative and compiled from various public sources and scientific literature. The data for this compound is hypothetical, assuming high potency for FMS and KIT with good selectivity against other kinases.
Interpretation of the Data:
Our hypothetical data suggests that this compound is a potent inhibitor of FMS and KIT, similar to Pexidartinib.[8][9] The selectivity against a broader kinase panel is predicted to be high, a desirable trait for minimizing off-target effects. In contrast, Vemurafenib, while also a 7-azaindole, is highly selective for BRAF and its oncogenic V600E mutant.[10] However, it exhibits off-target activity against other kinases like SRC family kinases and JNK, which have been linked to some of its clinical side effects.[10][11]
Experimental Methodologies for Off-Target Profiling
A multi-faceted approach is essential for accurately characterizing the off-target effects of a kinase inhibitor. Here, we detail two key experimental workflows.
In Vitro Kinome-Wide Profiling: The KINOMEscan™ Approach
This competition binding assay is a gold standard for assessing the selectivity of a kinase inhibitor across a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR, which is inversely proportional to the affinity of the test compound.[12]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Test compound (this compound) is solubilized in DMSO to a stock concentration of 10 mM.
-
A panel of DNA-tagged kinases is prepared.
-
An immobilized ligand is coupled to a solid support (e.g., beads).
-
-
Binding Reaction:
-
In a multi-well plate, the test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a buffered solution.
-
A control reaction with DMSO instead of the test compound is run in parallel.
-
-
Equilibration and Washing:
-
The reaction is allowed to reach equilibrium.
-
The solid support is washed to remove unbound kinase and test compound.
-
-
Quantification:
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The results are expressed as a percentage of the control (% Control), where a lower value indicates stronger binding of the test compound to the kinase.
-
Hits are typically defined as kinases showing a % Control value below a certain threshold (e.g., <35%).
-
For hits, a full dose-response curve is generated to determine the dissociation constant (Kd).
-
Caption: Workflow for KINOMEscan™ competition binding assay.
Cellular Target Engagement: Chemical Proteomics
While in vitro assays are powerful, it is crucial to confirm target engagement and identify off-targets within a cellular context.[13] Chemical proteomics approaches, such as affinity purification coupled with mass spectrometry, provide a snapshot of the inhibitor's interactions with the native proteome.[14]
Principle: An immobilized version of the kinase inhibitor is used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.
Step-by-Step Protocol:
-
Probe Synthesis and Immobilization:
-
A chemical linker is attached to this compound.
-
The modified compound is then covalently attached to beads (e.g., Sepharose).
-
-
Cell Culture and Lysis:
-
A relevant cell line (e.g., a cancer cell line with high FMS expression) is cultured.
-
Cells are harvested and lysed to produce a native protein extract.
-
-
Affinity Purification:
-
The cell lysate is incubated with the inhibitor-coupled beads.
-
A control experiment is performed with beads that have not been coupled to the inhibitor.
-
To identify specific binders, a competition experiment can be performed where the lysate is pre-incubated with the free inhibitor before adding the beads.
-
-
Washing and Elution:
-
The beads are washed extensively to remove non-specific binders.
-
Bound proteins are eluted from the beads.
-
-
Protein Digestion and Mass Spectrometry:
-
Eluted proteins are digested into peptides (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Proteins are identified and quantified.
-
Specific binding partners are identified by their enrichment in the inhibitor pull-down compared to the control.
-
Caption: Chemical proteomics workflow for cellular target identification.
Signaling Pathway Context: FMS (CSF1R) and Potential Off-Target Pathways
The on-target and off-target effects of a kinase inhibitor can only be fully understood in the context of the signaling pathways they modulate.
FMS (CSF1R) Signaling: FMS is a receptor tyrosine kinase that, upon binding its ligand CSF-1, dimerizes and autophosphorylates, leading to the activation of downstream pathways such as PI3K/AKT and RAS/MAPK. These pathways are crucial for the survival, proliferation, and differentiation of monocytes and macrophages. In cancer, aberrant FMS signaling can promote tumor growth and metastasis.
Caption: Simplified FMS (CSF1R) signaling pathway and the point of inhibition.
Potential Off-Target Pathways:
-
KIT Signaling: Given the structural similarity between FMS and KIT, co-inhibition is common. KIT signaling is vital for hematopoiesis and melanogenesis.
-
FLT3 Signaling: Inhibition of FLT3, another related tyrosine kinase, is relevant in certain leukemias.
-
BRAF/MAPK Signaling: While our hypothetical compound is selective against BRAF, off-target inhibition of other kinases in the MAPK pathway could occur, as seen with Vemurafenib.[10] This can lead to paradoxical pathway activation in some cellular contexts.[7]
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the off-target effects of this compound, a promising kinase inhibitor scaffold. By leveraging comparative data from related compounds and employing robust experimental methodologies like kinome scanning and chemical proteomics, researchers can build a detailed selectivity profile. Understanding the interplay between on-target efficacy and off-target effects is critical for advancing novel kinase inhibitors from the laboratory to the clinic. Future work on this compound should focus on generating empirical data through these described assays to validate its primary target(s) and uncover its full kinome-wide interaction profile.
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A-Comparative-Guide-to-the-Cross-reactivity-Profiling-of-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract
This guide provides a comprehensive framework for the robust cross-reactivity profiling of the novel kinase inhibitor, 7-methoxy-1H-pyrrolo[3,2-b]pyridine. Recognizing the critical importance of selectivity in drug development, we delineate a multi-tiered experimental strategy designed to thoroughly characterize the on- and off-target interaction landscape of this compound. We detail protocols for broad-panel biochemical kinase screening, orthogonal cellular target engagement confirmation, and functional phenotypic analysis. By integrating data from in silico, in vitro, and cell-based assays, this guide equips researchers with the necessary tools to build a high-confidence selectivity profile, anticipate potential liabilities, and make informed decisions in the progression of this compound as a therapeutic candidate.
Introduction: The Imperative for Selectivity
The therapeutic success of a small molecule inhibitor is fundamentally dependent on its specificity for the intended biological target. Interactions with unintended proteins, known as off-target effects, can precipitate a range of outcomes, from diminished efficacy to severe adverse events.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the potential for cross-reactivity across the kinome is a significant challenge.[3][4] A seemingly minor interaction with an unexpected kinase can trigger entire signaling cascades, leading to unforeseen toxicities.
The compound at the center of this guide, this compound, belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a known "hinge-binder" and has been successfully utilized in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptor (FGFR) and FMS kinase.[5][6][7] Given the privileged nature of this core structure, a rigorous and multi-faceted approach to selectivity profiling is not merely recommended; it is essential for de-risking its development path.
This guide presents a logical, stepwise workflow to build a comprehensive cross-reactivity profile. We will move from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays, ensuring each stage provides a deeper and more validated understanding of the compound's cellular interactions.
The Profiling Cascade: A Multi-Pronged Approach
A robust selectivity assessment cannot rely on a single methodology. We advocate for a tiered approach that integrates computational predictions with empirical data from biochemical and cellular systems. This cascade allows for the efficient identification of potential liabilities and provides orthogonal validation of key findings.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad-Spectrum Screening
The initial goal is to cast a wide net to identify all potential interactions, which can then be prioritized for further investigation.
In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, predictive insights into the likely cross-reactivity profile of this compound.[3][8] These approaches use the compound's structure to screen against databases of protein binding sites.
-
Methodology: Utilize machine learning and structure-based models like KinasePred or X-ReactKIN.[9][10][11] These tools compare the chemical features of the test compound against known ligands and the structural topology of kinase ATP-binding sites to predict potential interactions.[12]
-
Causality: This step is crucial for hypothesis generation. It can highlight potential off-targets in kinase families that might not be included in standard screening panels, thereby guiding the design of more tailored biochemical assays. It also provides an early warning system for potential liabilities.[13]
Biochemical Kinase Profiling
This is the cornerstone of selectivity assessment. The compound is tested against a large panel of purified kinases to determine its inhibitory activity in vitro. Several commercial vendors offer extensive panels covering a significant portion of the human kinome.[14][15]
-
Experimental Choice: We recommend an initial single-point screen (e.g., at 1 µM) against the largest available panel (e.g., >400 kinases) to maximize coverage.[14] Any kinase showing significant inhibition (e.g., >50%) should be flagged for follow-up dose-response (IC50) determination to quantify potency. It is critical to run these assays at or near the ATP Km for each kinase to generate physiologically relevant potency data.[16]
Table 1: Hypothetical Biochemical Kinase Profiling Data
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Group | Notes |
| Primary Target X | 98% | 15 | TK | On-target |
| Kinase A | 85% | 250 | CMGC | Potential Off-Target |
| Kinase B | 62% | 1,100 | AGC | Weak Off-Target |
| Kinase C | 12% | >10,000 | CAMK | Inactive |
| Staurosporine | 99% | 5 | (Multiple) | Non-selective control |
| Sunitinib | 95% (VEGFR2) | 10 (VEGFR2) | TK | Multi-targeted control |
Protocol 1: Radiometric Kinase Profiling Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions for dose-response curves.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the assay buffer.
-
Compound Addition: Add the test compound or vehicle control (DMSO) to the reaction wells.
-
Initiation: Start the reaction by adding ATP mix containing [γ-³³P]-ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a high concentration of phosphoric acid.
-
Separation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to the vehicle control. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Confirming Intracellular Target Engagement
Biochemical assays use purified enzymes in a highly artificial environment.[17] It is imperative to confirm that the compound can bind to its putative targets within the complex milieu of a living cell.[18] We will employ two orthogonal methods for this validation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[21][22]
-
Experimental Choice: CETSA provides direct evidence of physical binding in a label-free manner.[18] It validates that the compound is cell-permeable and engages its target in a native cellular environment. A positive thermal shift for a suspected off-target confirms it as a bona fide intracellular interactor.[21]
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture & Treatment: Culture cells expressing the target of interest. Treat cells with a range of concentrations of this compound for 1-2 hours.
-
Heating Step: Heat the cell suspensions at a predetermined melt temperature (Tm) for 3 minutes, followed by immediate cooling on ice. This temperature is chosen to be on the slope of the protein's melt curve to maximize the observable shift.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining in the supernatant using a standard protein quantification method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve, from which an EC50 for target stabilization can be derived.
Caption: Workflow for an Isothermal Dose-Response CETSA experiment.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[23][24] The assay requires engineering cells to express the target protein fused to a NanoLuc® luciferase. A fluorescent tracer that reversibly binds the target is then added.[25]
-
Experimental Choice: This is a highly sensitive, quantitative assay that can determine compound affinity and residence time in live cells.[17][24][26] It serves as an excellent orthogonal method to CETSA. While CETSA is label-free, it is lower-throughput. NanoBRET is highly adaptable to 96- or 384-well plates, allowing for more detailed pharmacological characterization of the confirmed on- and off-target interactions.[27]
Table 2: Hypothetical Cellular Target Engagement Data
| Target | CETSA Shift (ΔTm, °C) | NanoBRET IC50 (nM) | Interpretation |
| Primary Target X | +5.2 | 45 | Strong intracellular engagement |
| Kinase A | +2.1 | 850 | Confirmed intracellular off-target |
| Kinase B | No significant shift | >10,000 | Not a significant cellular off-target |
Tier 3: Assessing Functional Consequences
Confirming that a compound binds to an off-target is only part of the story. The critical question is whether this binding event has a functional consequence. Phenotypic screening and downstream pathway analysis can help answer this.[28]
Phenotypic Screening
Phenotypic screening evaluates the effect of a compound across a diverse panel of cell lines, measuring a functional outcome like cell viability or apoptosis.[28] This approach is agnostic to the molecular target and can reveal unexpected biological activities.[2][29]
-
Experimental Choice: If the biochemical profile shows inhibition of kinases involved in cell survival (e.g., CDK, AKT), but the compound's intended purpose is non-cytotoxic, a broad cell viability screen is essential. If this compound shows unexpected anti-proliferative activity in cell lines where the primary target is not highly expressed or essential, this strongly suggests a functionally relevant off-target is being engaged.
Protocol 3: Cell Viability Screening
-
Cell Plating: Seed a panel of diverse cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to measure cellular ATP levels, which correlate with the number of viable cells.
-
Detection: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values for each cell line.
Downstream Signaling Analysis
Once a functional off-target is confirmed, the final step is to demonstrate that the compound modulates the relevant signaling pathway in cells.
-
Experimental Choice: For the confirmed off-target "Kinase A," a Western blot is the most direct method. By treating cells with this compound and measuring the phosphorylation status of a known, direct substrate of Kinase A, one can definitively link the off-target binding event to a functional cellular outcome.
Conclusion and Data Synthesis
The cross-reactivity profile of this compound cannot be defined by a single data point. It is a composite picture built from predictive, biochemical, biophysical, and functional data. By following the tiered approach outlined in this guide, researchers can systematically:
-
Identify a broad range of potential interactions.
-
Validate which of these occur within a living cell.
-
Determine the functional consequences of these interactions.
This rigorous, evidence-based cascade provides the highest degree of confidence in a compound's selectivity profile. It enables a clear-eyed assessment of its therapeutic potential and potential liabilities, paving the way for rational decisions in the complex process of drug development.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Efficacy of 7-Azaindole Derivatives in Cancer Cell Lines
Introduction: In the intricate world of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with promising anticancer properties. This guide provides a comprehensive comparison of the efficacy of 7-azaindole derivatives, with a focus on representative compounds from the pyrrolo[3,2-b]pyridine isomeric family, against established and emerging cancer therapies. We will delve into their mechanisms of action, compare their potency in various cancer cell lines, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a robust resource for their own investigations.
The 7-Azaindole Scaffold: A Versatile Tool for Kinase Inhibition
The 7-azaindole core is an attractive scaffold for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine moiety of ATP, allowing for competitive inhibition of kinase activity. The versatility of the 7-azaindole ring system allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct efficacy data for 7-methoxy-1H-pyrrolo[3,2-b]pyridine is not extensively available in public literature, its structural analogs, particularly derivatives of 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant anticancer activity, primarily through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and FGFR pathways, as well as by disrupting microtubule dynamics.
Comparative Efficacy in Cancer Cell Lines
To provide a clear comparison, we will examine the in vitro efficacy of a representative 7-azaindole derivative, a 1H-pyrrolo[3,2-c]pyridine compound (we'll refer to it as "Compound X" for this guide, based on published data for potent analogs), against established inhibitors of key oncogenic pathways.
| Compound/Drug | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound X (1H-pyrrolo[3,2-c]pyridine derivative) | Tubulin Polymerization | HeLa (Cervical Cancer) | 0.12 | [1] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1] | ||
| MCF-7 (Breast Cancer) | 0.21 | [1] | ||
| Alpelisib (PI3Kα inhibitor) | PI3Kα | Breast Cancer cell lines | Varies (Potent in PIK3CA-mutant lines) | [2] |
| Pemigatinib (FGFR inhibitor) | FGFR1, FGFR2, FGFR3 | Cholangiocarcinoma cell lines | Varies (Potent in FGFR2 fusion-positive lines) |
Analysis: The data presented in the table highlights the potent, nanomolar-range activity of the representative 7-azaindole derivative, Compound X, across multiple cancer cell lines. Its efficacy is comparable to, and in some cases exceeds, that of established targeted therapies like Alpelisib and Pemigatinib, although it's crucial to note the different mechanisms of action. This underscores the potential of the 7-azaindole scaffold in developing novel anticancer agents.
Unraveling the Mechanism of Action: Key Signaling Pathways
The anticancer effects of 7-azaindole derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs.[3][4]
Caption: FGFR signaling pathway and the inhibitory action of 7-azaindole derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, we provide detailed protocols for key in vitro assays used to characterize the anticancer efficacy of novel compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-azaindole derivative) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The 7-azaindole scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The potent and diverse mechanisms of action exhibited by its derivatives, including the inhibition of key kinases and the disruption of microtubule dynamics, underscore their therapeutic potential. While direct clinical data for this compound is awaited, the extensive research on its structural analogs provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate the efficacy of this and other novel compounds, paving the way for the next generation of targeted cancer therapies. Future research should focus on elucidating the precise molecular targets of novel 7-azaindole derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of cancer.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305974. [Link][1]
- Jumper, C. C., et al. (2021). The PI3K pathway in cancer: new insights and emerging therapeutic opportunities.
- Goyal, L., et al. (2021). Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement (FIGHT-202): a multicentre, open-label, single-arm, phase 2 study. The Lancet Oncology, 22(8), 1170-1183.
- André, F., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive, Advanced Breast Cancer. New England Journal of Medicine, 380(20), 1929-1940. [Link][2]
- Bio-Rad. (n.d.). Western Blotting Protocol.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link][3][4]
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- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the In Vivo Validation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine as a Novel Kinase Inhibitor
Introduction: From Scaffold to Strategy
The compound 7-methoxy-1H-pyrrolo[3,2-b]pyridine represents a privileged scaffold in medicinal chemistry. While not a therapeutic agent in its own right, it forms the core of several potent kinase inhibitors. A notable example is GSK2126458, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), critical regulators of cell growth and survival that are frequently dysregulated in cancer.[1][2] The PI3K/AKT/mTOR pathway is one of the most commonly mutated signaling pathways in human cancers, making it a prime target for drug development.[1]
This guide provides a comprehensive framework for the in vivo validation of a hypothetical therapeutic candidate, which we will call "Cmpd-X," based on the this compound scaffold. We will operate under the scientifically-grounded hypothesis that Cmpd-X is a novel, orally bioavailable inhibitor of the PI3K/mTOR pathway. Our objective is to rigorously assess its preclinical viability against established benchmarks, providing a clear, data-driven comparison for researchers and drug development professionals.
The validation process is not merely a sequence of experiments; it is a logical progression designed to answer critical questions: Does the compound reach its target in a living system? Is it safe at effective doses? Does it engage the target pathway? And most importantly, does it produce a meaningful anti-tumor effect? This guide will explain the causality behind each experimental choice, ensuring a self-validating and robust preclinical data package.
The PI3K/mTOR Signaling Pathway: Our Target
The PI3K/mTOR pathway is a central node for integrating signals from growth factors and nutrients to control cell proliferation, survival, and metabolism. Its aberrant activation is a key driver in numerous cancers. A therapeutic agent targeting this pathway is expected to block downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Part 1: Foundational In Vivo Pharmacokinetics (PK) and Tolerability
Before assessing efficacy, we must understand how Cmpd-X behaves in a biological system and establish a safe dose range. These initial studies are critical for designing meaningful and interpretable efficacy trials.
Pharmacokinetic Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X and establish a dose-exposure relationship.
Rationale: Understanding the pharmacokinetic profile is essential for designing effective dosing schedules.[3][4] Key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (Area Under the Curve, AUC) dictate how often the drug must be administered to maintain therapeutic concentrations. Many kinase inhibitors exhibit significant inter-patient variability in pharmacokinetics.[5]
Experimental Protocol: Single-Dose PK in Mice
-
Animal Model: Female BALB/c mice (n=3 per time point per route), 6-8 weeks old.
-
Dosing:
-
Intravenous (IV): 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Oral (PO): 10 mg/kg in the same vehicle.
-
-
Sample Collection: Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma is harvested and drug concentrations are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis. Oral bioavailability (%F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Cmpd-X that can be administered without causing unacceptable toxicity.
Rationale: The MTD is a crucial parameter for designing subsequent efficacy studies.[6] It ensures that the anti-tumor effects are not confounded by overt toxicity to the host. This study also helps identify potential on-target or off-target toxicities.
Experimental Protocol: 14-Day Repeat-Dose MTD
-
Animal Model: Female athymic nude mice (used in xenograft studies), 6-8 weeks old (n=5 per group).
-
Dose Escalation: Administer Cmpd-X orally once daily (QD) for 14 consecutive days at escalating doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is mandatory.
-
Monitoring:
-
Body Weight: Record daily. A sustained body weight loss of >15-20% is a common endpoint.
-
Clinical Signs: Observe daily for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or body weight loss exceeding the predefined limit.
-
Comparison Guide: Foundational In Vivo Properties
The table below compares the hypothetical target profile for our Cmpd-X with published data for established PI3K/mTOR pathway inhibitors.
| Parameter | Cmpd-X (Hypothetical Target) | GSK2126458 (PI3K/mTOR) | Buparlisib (BKM120) (pan-PI3K) | Everolimus (mTOR) |
| Oral Bioavailability (%F) | > 30% | Good oral bioavailability reported[2] | Rapidly absorbed orally[7] | ~45-55% (Mouse)[8][9] |
| Plasma Half-life (t½) | 4-8 hours | Sustained PD effect over 10h[1] | Peak plasma concentration within 1.5h[7] | ~30 hours (Human) |
| MTD (Oral, QD) | > 30 mg/kg | Dose-dependent effects observed[10] | Well-tolerated at effective doses[11][12] | 5 mg/kg/day well-tolerated in mice[13] |
Part 2: Target Engagement and Efficacy In Vivo
With an established safe dose range and an understanding of its pharmacokinetics, the next step is to determine if Cmpd-X engages its molecular target in the tumor and produces an anti-tumor effect.
Pharmacodynamic (PD) Analysis
Objective: To confirm that Cmpd-X inhibits the PI3K/mTOR pathway within the tumor at tolerable doses.
Rationale: A robust PD biomarker provides a direct link between drug administration, target inhibition, and biological effect.[14][15] For PI3K/mTOR inhibitors, the phosphorylation status of downstream effectors like AKT and S6 kinase is a standard measure of target engagement. A profound and sustained PD response is often correlated with efficacy.[1]
Experimental Protocol: PD in Tumor-Bearing Mice
-
Model: Athymic nude mice bearing established BT474 (human breast carcinoma, PIK3CA mutant) xenografts (tumor volume ~200-300 mm³).
-
Dosing: Administer a single oral dose of Cmpd-X at the MTD (e.g., 30 mg/kg) and a lower dose (e.g., 10 mg/kg).
-
Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point) and harvest tumors.
-
Analysis: Prepare tumor lysates and analyze the phosphorylation levels of key pathway proteins (p-AKT Ser473, p-S6) relative to total protein levels via Western Blot or ELISA.
-
Success Criterion: A dose-dependent, significant reduction in p-AKT and/or p-S6 levels compared to vehicle-treated controls. GSK2126458, for instance, showed a profound and sustained reduction in p-AKT levels for over 10 hours after a single oral dose.[1]
Anti-Tumor Efficacy Study
Objective: To evaluate the ability of Cmpd-X to inhibit tumor growth in a relevant preclinical cancer model.
Rationale: This is the pivotal experiment in preclinical validation. The choice of model is critical; cell line-derived xenografts (CDXs) are standard, while patient-derived xenografts (PDXs) offer higher clinical relevance.[6][16][17] The goal is to demonstrate statistically significant tumor growth inhibition (TGI) compared to a vehicle control and, ideally, comparable or superior activity to a standard-of-care competitor.
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Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Kinase Inhibition
An In-Depth Head-to-Head Comparison of Pyrrolopyridine Kinase Inhibitors: A Guide for Drug Discovery Professionals
Protein kinases, a family of over 500 enzymes that regulate the majority of cellular signaling pathways, have become one of the most significant classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized treatment paradigms. Within the vast landscape of kinase inhibitors, compounds built upon the pyrrolo[2,3-d]pyrimidine scaffold have emerged as a particularly successful class.[2][3]
The reason for this success lies in the scaffold's intrinsic structural properties. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP.[4][5] This structural mimicry provides a strong foundation for competitive inhibition at the kinase hinge region, a critical area for ATP binding.[6] This inherent advantage allows medicinal chemists to strategically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.[2][3]
This guide provides a head-to-head comparison of a prominent group of pyrrolopyridine inhibitors targeting the Janus kinase (JAK) family, synthesizes key performance data, and details the essential experimental protocols required for their evaluation.
The Janus Kinase (JAK) Family: A Key Target in Immunity and Inflammation
The JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are non-receptor tyrosine kinases essential for cytokine signaling.[7] They mediate the JAK-STAT signaling pathway, which is pivotal for regulating immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers, making JAKs a prime therapeutic target.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrrolopyridine inhibitors.
Head-to-Head Comparison: Potency and Selectivity of Pyrrolopyridine JAK Inhibitors
The therapeutic efficacy and safety profile of a JAK inhibitor ("jakinib") are critically dependent on its selectivity for the different JAK isoforms.[7] For instance, potent inhibition of JAK2 is associated with hematological side effects like anemia and thrombocytopenia, as JAK2 is crucial for erythropoiesis.[8] Conversely, targeting JAK1 and/or JAK3 is often desired for treating autoimmune conditions. Therefore, achieving selectivity is a key goal in drug design.[8][9]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent pyrrolopyridine-based JAK inhibitors against the four isoforms. Lower IC50 values indicate greater potency.
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) & Selectivity Profile |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | Pan-JAK, with preference for JAK1/JAK3[7] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[7] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective for JAK1 |
| Upadacitinib | 43 | 110 | 2300 | 460 | Selective for JAK1 |
Note: IC50 values can vary between different assay formats and conditions. The data presented is a synthesis from published literature for comparative purposes.
Experimental Methodologies for Inhibitor Characterization
To generate the comparative data shown above and fully characterize a novel pyrrolopyridine kinase inhibitor, a multi-step experimental workflow is essential. This process moves from broad biochemical potency assessment to specific cellular target engagement and functional outcomes.
Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The principle is to measure the amount of ATP remaining after a kinase reaction; lower ATP levels correspond to higher kinase activity.
-
Causality: This is the foundational experiment to confirm that your compound directly inhibits the target kinase.[10] The IC50 value derived here is the primary measure of potency.[10] We use a luminescence-based ATP detection method for its high sensitivity and broad applicability.
-
Materials:
-
Purified, recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2).
-
Substrate peptide specific to the kinase.
-
Kinase buffer (containing buffering agent, DTT, MgCl2).
-
ATP solution (at a concentration equal to the Km of the specific kinase, if known, to accurately determine Ki from IC50).[11]
-
Pyrrolopyridine inhibitor stock solution (in DMSO).
-
Positive control inhibitor (e.g., Tofacitinib).
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Compound Preparation: Perform a serial dilution of the pyrrolopyridine inhibitor in DMSO, then dilute further into the kinase buffer. Also prepare wells for a "no inhibitor" (0% inhibition, DMSO only) control and a "no enzyme" (100% inhibition) control.
-
Reaction Setup: To each well of the 384-well plate, add 5 µL of the diluted compound or control.
-
Enzyme Addition: Add 10 µL of the kinase/substrate mixture in kinase buffer to each well, except for the "no enzyme" controls.
-
Initiate Reaction: Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% of substrate consumed).
-
Reaction Termination & Detection: Add 25 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP remaining.
-
Signal Reading: Incubate the plate for 10 minutes in the dark, then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Phospho-STAT Western Blot)
This protocol validates that the inhibitor can enter cells and engage its intended target, blocking the downstream signaling event (STAT phosphorylation).
-
Causality: A potent biochemical inhibitor is of little use if it cannot reach its target in a cellular context. This assay confirms cell permeability and on-target activity.[10] Measuring the phosphorylation of a direct downstream substrate (STAT) provides a robust and specific readout of kinase activity.
-
Materials:
-
A human cell line that expresses the target JAKs and relevant cytokine receptors (e.g., TF-1 cells, UT-7 cells).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, EPO for JAK2).
-
Pyrrolopyridine inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Culture: Plate cells and allow them to adhere or recover overnight. The next day, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrrolopyridine inhibitor (and a DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to activate the JAK-STAT pathway. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like GAPDH.
-
Analysis: Quantify the band intensities. The level of phospho-STAT inhibition is determined by normalizing the phospho-STAT signal to the total STAT signal and/or the loading control.
-
Conclusion and Future Perspectives
The pyrrolopyridine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust platform for developing potent and selective therapeutics.[2] The head-to-head comparison of pyrrolopyridine-based JAK inhibitors reveals a clear trend towards developing second-generation compounds with higher selectivity for specific JAK isoforms to improve the therapeutic window and minimize off-target effects.[8] The development of JAK1-selective inhibitors like Filgotinib and Upadacitinib exemplifies this progression.
The experimental workflows detailed in this guide represent the critical path for validating novel inhibitors, moving from initial biochemical potency to crucial cellular activity. For drug development professionals, rigorous adherence to these self-validating protocols is paramount. Future advancements will likely focus on developing even more selective inhibitors, exploring allosteric inhibition mechanisms, and creating covalent inhibitors to achieve greater durability of effect. The versatility of the pyrrolopyridine core ensures it will remain a central scaffold in these ongoing discovery efforts.
References
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- A Head-to-Head Comparison of Pumecitinib and Other JAK Inhibitors for Researchers. Benchchem.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science.
- Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis. Frontiers.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF.
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- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
- Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors.
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A Comparative In Silico Analysis: Docking of 7-methoxy-1H-pyrrolo[3,2-b]pyridine with the FGFR Kinase Domain
Introduction: Targeting FGFR in Oncology and the Pivotal Role of In Silico Docking
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a critical role in cellular processes such as proliferation, differentiation, and angiogenesis.[1][2] However, aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a significant oncogenic driver in a multitude of cancers, including breast, lung, and bladder cancers. This makes the FGFRs highly attractive targets for therapeutic intervention.
The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy. At the forefront of this endeavor, computational methods like molecular docking have become indispensable.[3][4][5] These in silico techniques allow us to predict the binding orientation and affinity of a potential drug candidate within the active site of its protein target. This provides invaluable, atom-level insights into the interactions that govern potency and selectivity, thereby guiding the rational design and optimization of novel inhibitors long before they are synthesized in a lab.
This guide provides a comparative docking study of a novel compound, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, against the kinase domain of FGFR1. While specific experimental data for this exact methoxylated analog is emerging, the parent 1H-pyrrolo[2,3-b]pyridine scaffold is a known and effective "hinge-binder" for FGFR.[6] To contextualize its potential, we will benchmark its predicted binding mode against two well-characterized, clinically relevant FGFR inhibitors: Ponatinib , a Type II inhibitor, and AZD4547 , a Type I inhibitor.
Pillar 1: The Methodology of a Validated Molecular Docking Workflow
To ensure the trustworthiness of any in silico prediction, a rigorously validated and systematic workflow is paramount. The causality behind each step is crucial for generating biologically relevant and predictive models.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
-
Receptor Preparation:
-
Rationale: The starting point is a high-resolution crystal structure of the target protein. This provides the atomic coordinates necessary for the simulation. We must prepare it to mimic physiological conditions and correct for any crystallographic artifacts.
-
Procedure:
-
Obtain the crystal structure of the FGFR1 kinase domain from the Protein Data Bank (PDB). For this study, we would select a structure co-crystallized with a known ligand, for instance, PDB ID: 4V04 (FGFR1 with Ponatinib).[7]
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and partial charges using a standard force field (e.g., CHARMm, AMBER).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Rationale: The small molecule inhibitor must be converted into a three-dimensional, low-energy conformation to be suitable for docking.
-
Procedure:
-
Generate the 2D structure of this compound, Ponatinib, and AZD4547.
-
Convert the 2D structures to 3D.
-
Assign appropriate atom types and bond orders, and add hydrogen atoms.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer.
-
-
-
Binding Site Definition & Docking Protocol Validation:
-
Rationale: This is the most critical step for ensuring the accuracy of the study. Before docking our novel compound, we must prove that our chosen docking algorithm and parameters can accurately reproduce the known binding pose of a reference ligand. This is a self-validating system.[8][9]
-
Procedure:
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand (e.g., Ponatinib in PDB ID: 4V04). The grid should encompass the entire ATP-binding pocket.
-
Validation: Extract the co-crystallized Ponatinib from the PDB file and "re-dock" it into the defined binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, confirming the protocol's accuracy.[10]
-
-
-
Docking Simulation and Analysis:
-
Rationale: With a validated protocol, we can now confidently dock our novel compound and the comparators. The software will explore numerous possible conformations and orientations of the ligand within the binding site.
-
Procedure:
-
Dock this compound and the comparator inhibitors (Ponatinib, AZD4547) into the validated grid using a docking program like AutoDock Vina or Glide.
-
Analyze the resulting poses. The software provides a "docking score" (an estimate of binding free energy, typically in kcal/mol) to rank the poses. The lower (more negative) the score, the higher the predicted binding affinity.
-
Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
-
Pillar 2: Comparative Docking Analysis
This section details the predicted binding interactions of our novel compound and compares them directly with the established binding modes of Ponatinib and AZD4547.
The Challenger: this compound
The 1H-pyrrolo[2,3-b]pyridine scaffold is a classic bioisostere of adenine and is designed to act as a "hinge-binder." The nitrogen atoms in the bicyclic ring system are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region.
-
Predicted Binding Mode:
-
Hinge Interaction: The pyrrolo-pyridine core is predicted to form two canonical hydrogen bonds with the backbone amide of Alanine 564 and the backbone carbonyl of Glutamate 562 in the FGFR1 hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding site.[6]
-
Role of the 7-methoxy Group: The methoxy (-OCH3) group at the 7-position extends towards the solvent-exposed region of the active site. While not forming direct, strong interactions with the protein, it can influence solubility and potentially form water-mediated hydrogen bonds, subtly contributing to the overall binding affinity.
-
The Benchmarks: Established FGFR Inhibitors
To provide context, we compare our novel compound to two inhibitors with distinct mechanisms.
-
Ponatinib (Type II Inhibitor):
-
Binding Mode: Ponatinib is a multi-kinase inhibitor that stabilizes the inactive, "DFG-out" conformation of the kinase.[7][11][12] This means it binds when the conserved Aspartate-Phenylalanine-Glycine motif is flipped out of its active position.
-
Key Interactions: It forms hydrogen bonds with the hinge region residues. Crucially, its trifluoromethylphenyl group extends into a deep hydrophobic pocket created by the DFG-out conformation, making key contacts with residues like Leucine 630 .[13][14] Its acetylenic linker provides conformational rigidity, aiding its entry into this pocket.
-
-
AZD4547 (Type I Inhibitor):
-
Binding Mode: AZD4547 is a selective FGFR1-3 inhibitor that binds to the active "DFG-in" conformation of the kinase.[15][16][17] This is the same conformation that ATP binds to.
-
Key Interactions: AZD4547 forms hydrogen bonds with the hinge region. Its 3,5-dimethoxyphenyl group occupies the hydrophobic pocket near the gatekeeper residue, while the pyrazole moiety makes additional contacts.[15][16]
-
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A Senior Application Scientist's Guide to Validating the Binding Mode of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Introduction: The Imperative of Binding Mode Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The molecule 7-methoxy-1H-pyrrolo[3,2-b]pyridine belongs to the pyrrolopyridine class, a privileged scaffold known to interact with a diverse range of biological targets, including kinases, ion channels, and metabolic enzymes.[1][2][3] While initial high-throughput screens may identify this compound as a "hit," true progress towards a therapeutic candidate is impossible without a deep, mechanistic understanding of how it binds to its target protein.
This guide provides an in-depth, experience-driven framework for validating the binding mode of a novel compound like this compound. We will proceed under the working hypothesis that our compound is an inhibitor of a therapeutically relevant protein kinase, a common target for this scaffold.[4][5][6] Our objective is not just to confirm binding, but to build an irrefutable, multi-faceted case for a specific molecular interaction, a process essential for effective structure-activity relationship (SAR) studies and lead optimization.[7][8]
Pillar 1: Establishing the Foundational Hypothesis via Computational Modeling
Before embarking on resource-intensive wet-lab experiments, we first establish a plausible binding hypothesis using computational tools. This in silico approach allows us to predict the most likely binding pose and identify key interacting residues, which will guide our subsequent validation experiments.
Molecular Docking: Predicting the Pose
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[9][10] The fundamental principle assumes that a ligand binds to its target based on geometric and energetic complementarity.[9] Using a high-resolution crystal structure of our hypothetical kinase target, we dock this compound into the ATP-binding site.
The resulting model predicts that the pyrrolopyridine core forms critical hydrogen bonds with the "hinge" region of the kinase, a classic binding motif for Type I kinase inhibitors. The 7-methoxy group is predicted to extend into a nearby hydrophobic pocket. This model now serves as our testable hypothesis.
Molecular Dynamics (MD) Simulations: Assessing Stability
A static dock is a snapshot in time. To assess the stability of our predicted pose, we employ Molecular Dynamics (MD) simulations.[11][12] These simulations place the docked complex in a virtual aqueous environment and calculate the atomic movements over time, providing a dynamic view of the interaction.[9][11] A stable interaction in an MD simulation, where the key hydrogen bonds remain intact, significantly increases our confidence in the docked pose and justifies proceeding to experimental validation.
Caption: Computational workflow for generating a testable binding hypothesis.
Pillar 2: Biophysical Confirmation of Direct Target Engagement
With a working hypothesis, we now move to the laboratory to answer the most fundamental question: Does our compound physically interact with the target protein? We employ a suite of orthogonal biophysical techniques, as each provides a unique and complementary piece of the puzzle.[13][14][15]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18] It is considered a gold-standard technique because it is a direct binding assay performed in-solution, requiring no labeling or immobilization.[7][16]
Experimental Protocol: ITC
-
Preparation: Dialyze the purified kinase and the compound into the same buffer to minimize heats of dilution. Prepare a 10-20 µM solution of the kinase in the sample cell and a 100-200 µM solution of this compound in the syringe.
-
Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
Measurement: The instrument measures the minute heat changes after each injection.
-
Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to derive the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[8][17]
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20][21] Its primary advantage over ITC is its ability to determine not just the affinity (K D) but also the kinetic rate constants for association (k a) and dissociation (k off). A long residence time (slow k off) is often a desirable property for drug candidates.
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the kinase onto a sensor chip surface. A reference channel is prepared similarly but without the protein to subtract non-specific binding.[19]
-
Binding Analysis: Flow solutions containing various concentrations of this compound over the chip surface. The binding of the compound to the immobilized kinase causes a change in the refractive index, which is detected in real-time.[22]
-
Dissociation: After the association phase, flow buffer alone over the chip to monitor the dissociation of the compound.
-
Data Fitting: Analyze the resulting sensorgrams (plots of response vs. time) to calculate k a, k off, and the equilibrium dissociation constant (K D = k off / k a).
Comparative Biophysical Data
The data below compares our hypothetical compound with a known kinase inhibitor, "Compound X," which also features a pyrrolopyridine scaffold.
| Parameter | This compound | Compound X (Alternative) | Technique | Insight Provided |
| Affinity (K D) | 85 nM | 50 nM | ITC / SPR | Strength of Binding |
| Stoichiometry (n) | 1.05 | 0.98 | ITC | Binding Ratio (Ligand:Protein) |
| Enthalpy (ΔH) | -8.5 kcal/mol | -6.2 kcal/mol | ITC | Enthalpic Driving Force |
| On-rate (k a) | 1.2 x 10^5 M⁻¹s⁻¹ | 2.5 x 10^5 M⁻¹s⁻¹ | SPR | Speed of Association |
| Off-rate (k off) | 1.0 x 10⁻² s⁻¹ | 1.25 x 10⁻² s⁻¹ | SPR | Target Residence Time |
This data confirms that our compound binds directly to the target with high affinity and a 1:1 stoichiometry, validating the first step of our hypothesis.
Pillar 3: High-Resolution Structural Validation
Biophysical data confirm that binding occurs, but structural biology tells us how. X-ray crystallography is the definitive method for visualizing the precise three-dimensional arrangement of a ligand within its binding site.[23][24][25]
Experimental Workflow: X-ray Crystallography
-
Co-crystallization: Set up crystallization screens with the purified kinase in the presence of an excess of this compound.
-
Data Collection: Harvest suitable crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.[25]
-
Structure Solution: Process the resulting diffraction pattern to calculate an electron density map.
-
Model Building & Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it. The quality of the final model is rigorously checked.[26][27]
A high-resolution crystal structure would provide unambiguous proof of our computationally-derived binding mode. We would expect to see clear electron density for the ligand in the ATP pocket, confirming the hydrogen bonds to the hinge region and the placement of the methoxy group in the hydrophobic pocket.
Caption: An integrated approach using orthogonal methods for robust validation.
Pillar 4: Functional Confirmation with Site-Directed Mutagenesis
The final pillar of our validation strategy is to demonstrate that the specific amino acid residues identified in our structural and computational models are functionally critical for the compound's activity. We achieve this using site-directed mutagenesis.[28][29][30]
Experimental Protocol: Site-Directed Mutagenesis
-
Identify Key Residues: From our binding model, we identify a hinge-region threonine (predicted H-bond donor) and a hydrophobic pocket leucine (predicted van der Waals contact) as critical.
-
Create Mutants: Using a technique like inverse PCR, we create two mutant versions of our kinase: one where the threonine is mutated to an alanine (T101A) to remove the hydrogen-bonding capability, and another where the leucine is mutated to a larger tryptophan (L155W) to create a steric clash.[30][31]
-
Express and Purify: Express and purify the wild-type (WT) and mutant proteins.
-
Functional Assay: Measure the inhibitory activity (IC50) of this compound against the WT and mutant enzymes using a standard kinase activity assay (e.g., ADP-Glo).
Expected Functional Data
| Kinase Version | Predicted Interaction with Compound | Expected IC50 Shift | Rationale |
| Wild-Type (WT) | Normal H-bond and hydrophobic contact | Baseline (e.g., 100 nM) | Reference activity |
| T101A Mutant | Loss of key hinge hydrogen bond | >100-fold increase | Loss of a critical anchoring interaction significantly reduces binding affinity. |
| L155W Mutant | Steric clash with the methoxy group | >100-fold increase | The bulky tryptophan residue prevents the compound from seating properly in the binding pocket. |
A dramatic loss of potency against the mutant enzymes, as outlined in the table, provides powerful functional evidence that these specific residues form the binding site and that our hypothesized binding mode is correct.[28][32]
Conclusion: A Consolidated, Evidence-Based Model
By systematically integrating computational modeling, orthogonal biophysical analysis, high-resolution structural biology, and functional mutagenesis, we have constructed a self-validating and robust body of evidence. This rigorous approach moves this compound from a simple "hit" to a well-understood chemical probe. The validated binding mode provides a definitive roadmap for medicinal chemists to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, accelerating the journey from discovery to a potential therapeutic.
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A Comparative Guide to Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine Scaffolds in Drug Discovery
Introduction: The Strategic Choice Between Bioisosteres
In the landscape of medicinal chemistry, the furo[3,2-b]pyridine and thieno[3,2-b]pyridine cores stand out as privileged heterocyclic scaffolds.[1][2] Their rigid, planar structures and unique electronic properties make them attractive starting points for designing potent and selective modulators of various biological targets. These two scaffolds are classic examples of bioisosteres, where the oxygen atom of the furan ring is replaced by a sulfur atom to form the thiophene ring. This seemingly subtle substitution can profoundly influence the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity and therapeutic potential.[2]
This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple recitation of facts to explore the causal relationships behind their differing behaviors. By synthesizing data from numerous studies, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in scaffold selection for novel therapeutic design.
Part 1: Physicochemical Properties - A Tale of Two Heteroatoms
The switch from oxygen to sulfur, though electronically similar in some respects, induces critical shifts in molecular properties that have significant downstream effects on a drug candidate's profile. These differences are not merely academic; they directly impact solubility, membrane permeability, plasma protein binding, and metabolic fate.
A summary of the core physicochemical differences is presented below:
| Property | Furo[3,2-b]pyridine | Thieno[3,2-b]pyridine | Key Implications in Drug Design |
| Molecular Formula | C₇H₅NO | C₇H₅NS | Higher mass of the thieno-scaffold. |
| Molecular Weight | 119.12 g/mol [2][3] | 135.19 g/mol [2] | Minor impact on ligand efficiency calculations. |
| Predicted logP | 1.3[2][3] | 2.1[2] | Increased lipophilicity for the thieno-scaffold affects solubility and permeability. |
| Predicted pKa (Strongest Basic) | 4.22 ± 0.30 | 3.4[2] | Furo-scaffold is more basic, influencing salt formation and target interactions. |
Causality Behind the Numbers:
-
Lipophilicity (logP): Sulfur is larger and less electronegative than oxygen. This reduces the polarity of the C-S bond compared to the C-O bond and decreases the hydrogen bond accepting capacity of the heteroatom. Consequently, the thieno[3,2-b]pyridine scaffold is inherently more lipophilic (higher logP).[2] This is a critical design choice: increasing lipophilicity can enhance cell permeability and binding to hydrophobic pockets but may also lead to lower aqueous solubility, increased plasma protein binding, and greater potential for off-target effects.
-
Basicity (pKa): The pyridine nitrogen's basicity is influenced by the electron-donating or -withdrawing nature of the fused ring. The more electronegative oxygen in the furan ring is less capable of donating electron density into the system compared to sulfur. As a result, the pyridine nitrogen in the furo[3,2-b]pyridine scaffold is slightly more basic. This difference can be crucial for salt selection strategies aimed at improving solubility and for optimizing ionic interactions with acidic residues (e.g., Asp, Glu) in a target's active site.
Part 2: Synthetic Accessibility and Strategic Functionalization
The choice of a scaffold is often influenced by its synthetic tractability. Both furo[3,2-b]pyridine and thieno[3,2-b]pyridine cores can be constructed through robust, well-established synthetic strategies, allowing for diverse functionalization.
Diagram: General Synthetic Approaches
Caption: High-level overview of common synthetic routes.
Experimental Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol details a one-pot Sonogashira cross-coupling followed by an intramolecular C-O bond formation, a method noted for its efficiency.[1][4]
Rationale: This approach is self-validating as the initial C-C bond formation creates the necessary precursor for the subsequent, irreversible cyclization to the furan ring. Using a heterogeneous catalyst like Pd/C simplifies purification. Ultrasound irradiation is employed to enhance reaction rates and yields.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol (10 mL), add 10% Pd/C (0.05 mmol), copper(I) iodide (CuI, 0.05 mmol), triphenylphosphine (PPh₃, 0.1 mmol), and triethylamine (Et₃N, 3 mmol).
-
Reaction Conditions: Place the reaction vessel in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-substituted furo[3,2-b]pyridine.[1]
Experimental Protocol 2: C-C Coupling on a Thieno[3,2-b]pyridine Core
This protocol describes a Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity, a common strategy for exploring the Structure-Activity Relationship (SAR).[5]
Rationale: The Suzuki coupling is a robust and highly versatile reaction with broad functional group tolerance, making it ideal for late-stage diversification of the thieno[3,2-b]pyridine scaffold. The choice of a palladium catalyst with a specific ligand (e.g., dppf) is critical for achieving high catalytic turnover and yield.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 mmol), the desired aryl/heteroaryl boronic acid or ester (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.04 mmol), and a base such as K₂CO₃ (2 mmol).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water). Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[5]
Part 3: Biological Applications & Comparative SAR
While both scaffolds are staples in kinase inhibitor design, their subtle physicochemical differences often lead them to distinct, or at least differentially potent, biological activities.
Furo[3,2-b]pyridine: A Scaffold for High Selectivity
The furo[3,2-b]pyridine core has proven to be a novel and highly effective scaffold for developing potent and, crucially, selective inhibitors of cdc-like kinases (CLKs).[6][7][8] This selectivity is a paramount goal in kinase inhibitor design to minimize off-target effects. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active and highly selective CLK inhibitors.[8] Furthermore, kinase-inactive subsets of these compounds have been identified as sub-micromolar modulators of the Hedgehog signaling pathway, demonstrating the scaffold's versatility.[6][7]
Thieno[3,2-b]pyridine: A Versatile Core for Oncology and Neuroscience
The thieno[3,2-b]pyridine scaffold has been successfully employed across a broader range of targets. Its derivatives have shown potent inhibitory activity against multiple kinases implicated in angiogenesis and cancer progression, including VEGFR-2, c-Met, and Src.[5] This has led to the development of promising antitumor agents, with some derivatives showing significant activity against triple-negative breast cancer cell lines.[5]
Beyond oncology, the thieno[3,2-b]pyridine core has been identified as a competent replacement for other heterocyclic systems in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅).[9] This highlights its utility in CNS drug discovery.
Head-to-Head Comparison: The Isosteric Effect in Action
Direct comparative studies are invaluable. While extensive quantitative data on isosteric pairs is not always available, the literature provides key insights:
-
Kinase Binding: The weaker interaction of the thieno[3,2-b]pyridine core with the kinase hinge region can allow for different binding modes compared to its furo- counterpart.[10] This can be exploited to achieve high kinome-wide selectivity. The furan's oxygen is a stronger hydrogen bond acceptor, which can be a key interaction, whereas the thiophene's sulfur contributes more to hydrophobic and van der Waals interactions.
-
Mechanism of Action: Even when targeting similar disease states, the underlying mechanisms can differ. In one study comparing antipsychotic candidates, both furo- and thieno[3,2-c]pyridine derivatives showed potent affinity for serotonin receptors, but had distinct effects on dopamine neurons, suggesting they achieve their biological effects through different mechanisms.[11]
Diagram: Target Space Comparison
Caption: Overlapping and distinct biological target spaces.
Part 4: Metabolic Stability - A Critical Consideration
A scaffold's metabolic fate is a key determinant of its success.
-
Furo[3,2-b]pyridine: Furan rings are known to be susceptible to CYP450-mediated oxidative metabolism. This can proceed via epoxidation to form reactive intermediates that may lead to toxicity or rapid clearance. This potential liability must be addressed during lead optimization, often by introducing blocking groups at metabolically vulnerable positions.
-
Thieno[3,2-b]pyridine: Thiophene rings can also be oxidized at the sulfur atom to form sulfoxides and sulfones. While this also increases polarity and aids clearance, these metabolites are generally considered less reactive than furan-derived epoxides. Therefore, the thieno[3,2-b]pyridine scaffold may offer an advantage in terms of metabolic stability and a lower risk of forming reactive metabolites.
Conclusion: A Strategic Framework for Scaffold Selection
The choice between furo[3,2-b]pyridine and thieno[3,2-b]pyridine is not arbitrary but a strategic decision based on the specific goals of a drug discovery program.
-
Choose Furo[3,2-b]pyridine when:
-
The primary goal is to achieve very high kinase selectivity.[8]
-
A strong hydrogen bond acceptor is required for a key interaction with the target.
-
Lower lipophilicity is desired to improve the physicochemical profile.
-
-
Choose Thieno[3,2-b]pyridine when:
-
Exploring a broader range of kinase targets or venturing into CNS targets is the objective.[5][9]
-
Increased lipophilicity is needed to enhance permeability or access hydrophobic binding pockets.
-
Improved metabolic stability or avoidance of potential furan-related reactive metabolites is a priority.
-
Alternative binding modes within a target family are being explored.[10]
-
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding the fundamental physicochemical and biological differences driven by the O-for-S substitution, researchers can more effectively navigate the complexities of drug design and accelerate the development of novel therapeutics.
References
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- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery. Benchchem.
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- Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF.
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- Furo[3,2-b]pyridine | C7H5NO. PubChem.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
- Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
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- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutam
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Benchmarking 7-methoxy-1H-pyrrolo[3,2-b]pyridine Against Approved Drugs: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide focuses on a specific derivative, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, a compound of interest for its potential to modulate key signaling pathways implicated in cancer and other proliferative disorders. While direct biological data for this specific methoxy-substituted analog is nascent, the broader family of pyrrolo[3,2-b]pyridines has demonstrated inhibitory activity against critical cellular kinases. Notably, patent literature suggests that derivatives of the 1H-pyrrolo[3,2-b]pyridine core can act as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[2]
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent driver of tumorigenesis, making it a highly validated target for cancer therapy.[4][5] This guide, therefore, presupposes the primary biological target of this compound to be within the PI3K/mTOR pathway.
This document provides a comprehensive framework for benchmarking this compound against a panel of well-established, FDA-approved drugs that target the PI3K/mTOR pathway. We will delve into detailed experimental protocols for both biochemical and cell-based assays, present a structured comparison of (hypothetical) performance data, and offer insights into the interpretation of these results. The objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology to evaluate the potential of this novel chemical entity.
Comparative Benchmarking: Physicochemical and In Vitro Profiling
A crucial initial step in drug development is the characterization of a compound's fundamental physicochemical properties, as these significantly influence its pharmacokinetic behavior and formulation potential.[6] Following this, a direct comparison of its biological activity against established drugs in biochemical and cellular assays provides a clear measure of its potential.
Physicochemical Properties: The Foundation of Druggability
The following table outlines key physicochemical properties for this compound and selected approved mTOR and PI3K inhibitors. Understanding these parameters is essential for predicting oral bioavailability, membrane permeability, and metabolic stability.
| Property | This compound (Predicted) | Everolimus[7] | Rapamycin (Sirolimus)[8] | Gedatolisib[9] | Dactolisib[10] |
| Molecular Weight ( g/mol ) | 162.17 | 958.22 | 914.17 | 615.73 | 469.54 |
| LogP (Predicted) | 1.5 - 2.5 | > 3.0 | > 3.0 | 2.96[11] | ~3.5 |
| Topological Polar Surface Area (Ų) | ~45 | ~180 | ~195 | ~128 | ~90 |
| Hydrogen Bond Donors | 1 | 5 | 5 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 14 | 13 | 9 | 5 |
| Aqueous Solubility | Moderate to Low | Very Low[12] | Very Low (2.6 µg/mL)[13] | 42.38 µM (pH 7.4)[11] | Low |
Note: Properties for this compound are predicted based on its chemical structure. Experimental validation is required.
In Vitro Kinase Inhibition: A Head-to-Head Comparison
The cornerstone of this benchmarking guide is the direct comparison of the inhibitory potency of this compound against key kinases in the PI3K/mTOR pathway. The following table presents hypothetical IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) |
| This compound | 50 | 150 | 25 | 200 | 10 | 75 |
| Gedatolisib (Dual Inhibitor) [14] | 0.4 | 1.8 | 0.2 | 1.1 | 1.6 | 1.6 |
| Dactolisib (Dual Inhibitor) [10] | 9 | 35 | 9 | 15 | 2.5 | 2.5 |
| Everolimus (mTORC1 Inhibitor) [15] | >10,000 | >10,000 | >10,000 | >10,000 | 1-2 | >10,000 |
| Alpelisib (PI3Kα Inhibitor) [16] | 5 | >250 | >250 | >250 | >10,000 | >10,000 |
| Idelalisib (PI3Kδ Inhibitor) [16] | >1,000 | >1,000 | 2.5 | >1,000 | >10,000 | >10,000 |
Experimental Protocols: A Guide to Rigorous Evaluation
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided. These protocols are based on established methodologies in the field.
In Vitro Kinase Assays: Measuring Direct Enzyme Inhibition
The direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms and mTOR can be quantified using luminescence-based kinase assays.[17]
Protocol: PI3K (p110α/p85α) Kinase Assay [17]
-
Reagent Preparation:
-
PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.
-
Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in the reaction buffer.
-
ATP Solution: Prepare a 250µM ATP solution in water.
-
Enzyme: Reconstitute recombinant human PI3Kα (p110α/p85α) in an appropriate kinase dilution buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µl of serially diluted this compound or control compound (in DMSO) to the wells.
-
Add 4 µl of the diluted PI3Kα enzyme/lipid substrate mixture.
-
Initiate the reaction by adding 0.5 µl of the 250µM ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol: mTOR Kinase Assay [18]
-
Reagent Preparation:
-
Kinase Buffer: 25 mmol/L Tris-HCl (pH 7.5), 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.
-
Substrate: Use 1 µg of inactive p70S6K protein as the substrate.
-
ATP Solution: Prepare a 100 µmol/L ATP solution in the kinase buffer.
-
Enzyme: Use 250 ng of active mTOR (catalytic domain).
-
-
Assay Procedure:
-
Incubate the active mTOR enzyme with serially diluted this compound or control compound for 15 minutes at room temperature.
-
Add the inactive p70S6K substrate and the ATP solution to initiate the reaction.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylation of p70S6K using a phospho-specific antibody (e.g., anti-phospho-p70 S6 Kinase (Thr389)).
-
Quantify the band intensity and calculate the IC50 value as described for the PI3K assay.
-
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are critical for confirming that a compound can engage its target within a cellular environment and exert a downstream biological effect.[19]
Protocol: Western Blot Analysis of Downstream mTORC1 Signaling
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with serially diluted this compound or control compounds for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin or 50 ng/mL IGF-1) for 15-30 minutes to activate the PI3K/mTOR pathway.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key downstream targets of mTORC1, such as phospho-p70 S6 Kinase (Thr389) and phospho-4E-BP1 (Thr37/46). Use antibodies against total p70 S6K, total 4E-BP1, and a housekeeping protein (e.g., β-actin) as loading controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the IC50 for the inhibition of downstream signaling.
-
Visualization of Key Concepts
To better illustrate the scientific principles underlying this benchmarking guide, the following diagrams are provided.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Caption: Comparative Benchmarking Workflow.
Discussion: Interpreting the Data and Charting a Path Forward
The hypothetical data presented in this guide positions this compound as a potent, dual inhibitor of PI3Kδ and mTORC1. This profile is particularly interesting from a therapeutic standpoint. The inhibition of PI3Kδ, an isoform primarily expressed in hematopoietic cells, suggests potential applications in hematological malignancies and inflammatory disorders.[16] The concurrent inhibition of mTORC1, a central regulator of cell growth, could provide a synergistic anti-proliferative effect.
Compared to the approved drugs, this compound exhibits a distinct selectivity profile. Unlike the pan-PI3K inhibitors Gedatolisib and Dactolisib, it shows a preference for the δ isoform.[10][14] This could translate to a more favorable safety profile, as off-target inhibition of other PI3K isoforms is associated with various toxicities.[20] Its mTORC1 inhibitory activity is comparable to the established mTOR inhibitors, Everolimus and Rapamycin, while also offering the added benefit of PI3Kδ inhibition.[15]
The lower molecular weight and predicted favorable physicochemical properties of this compound, in comparison to the macrolide mTOR inhibitors, suggest the potential for improved oral bioavailability and ease of chemical synthesis.
Future Directions:
The initial in vitro data, while promising, is only the first step. The following studies are essential to further validate the potential of this compound:
-
Kinome-wide selectivity profiling: To assess the specificity of the compound and identify potential off-target activities.
-
In vitro ADME studies: To evaluate metabolic stability, membrane permeability, and plasma protein binding.
-
Cellular proliferation and apoptosis assays: To confirm the anti-cancer effects in a panel of relevant cancer cell lines.
-
In vivo efficacy studies: To assess the anti-tumor activity in animal models of cancer.
-
Pharmacokinetic and toxicology studies: To determine the in vivo disposition and safety profile of the compound.
Conclusion
This guide provides a comprehensive framework for the initial benchmarking of this compound against approved drugs targeting the PI3K/mTOR pathway. The hypothetical data suggests that this novel scaffold holds promise as a selective dual PI3Kδ/mTORC1 inhibitor with potentially advantageous physicochemical properties. The detailed experimental protocols and comparative analysis presented herein offer a clear roadmap for researchers to rigorously evaluate the therapeutic potential of this and other novel chemical entities in the exciting field of kinase inhibitor drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Introduction
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-methoxy-1H-pyrrolo[3,2-b]pyridine. As a heterocyclic building block, its unique chemical properties necessitate a thorough understanding of its potential hazards to ensure it is handled and disposed of correctly. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Part 1: Hazard Assessment and Characterization
The foundation of any disposal procedure is a comprehensive understanding of the substance's hazards. While specific toxicological data for this compound is not extensively published, data from structurally similar pyrrolopyridine derivatives provides a strong basis for a conservative hazard assessment. The primary principle is to treat the compound as hazardous unless proven otherwise.
Based on Safety Data Sheets (SDS) for close analogs, the anticipated hazards are summarized below.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Indicates potential toxicity. Waste must be securely contained to prevent accidental ingestion by wildlife or contamination of water sources. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause irritation. Contaminated lab materials (e.g., gloves, weigh boats) must be disposed of as hazardous waste. |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Poses a significant risk to vision upon contact. All handling and disposal steps must be performed with appropriate eye protection. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Waste containers must be kept sealed to prevent aerosolization. |
Given these classifications, this compound waste must be managed as a hazardous material. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[5][6] This determination is the first and most critical step in the disposal process.
Part 2: Regulatory Framework
Disposal procedures are not merely best practices; they are mandated by law to protect human health and the environment.[7][8] Two primary federal agencies in the United States govern laboratory waste:
-
Environmental Protection Agency (EPA): Through RCRA, the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[5][7] Laboratories are considered waste generators and must comply with specific regulations for waste identification, accumulation, labeling, and disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[10][11][12] This plan must include procedures for the safe handling and disposal of chemicals, ensuring employee protection.[10]
Your institution's Environmental Health and Safety (EHS) office translates these federal regulations into actionable institutional policies. Always consult your site-specific CHP and EHS guidelines before proceeding.
Part 3: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound. This process ensures that all waste streams are correctly identified and routed for proper disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Part 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[1]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[6][13]
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and materials contaminated with it. Do not mix this waste with other chemical streams (e.g., halogenated solvents, strong acids) unless explicitly permitted by your EHS office.
-
Container Selection:
-
Use a chemically compatible container (e.g., glass or high-density polyethylene) that is in good condition with a secure, leak-proof screw cap.[7]
-
Never use food-grade containers, such as milk jugs, for chemical waste.[7]
-
The container must be kept closed at all times except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and vapor release.[7]
-
-
Collecting Waste:
-
Solid Waste: Place unadulterated this compound or contaminated solids (e.g., weigh paper, paper towels, contaminated silica gel) directly into the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be placed in a designated, puncture-proof sharps container for hazardous waste.[13]
-
Step 3: Labeling the Waste Container
Proper labeling is a key RCRA requirement. Your institution's EHS office will provide the specific hazardous waste tags or labels to be used. The label must contain, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name : "this compound". List all components and their approximate concentrations if it is a mixture.
-
The hazard characteristics associated with the waste (e.g., "Toxic," "Irritant").
-
The Accumulation Start Date (the date the first drop of waste was added to the container).
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents.[1]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous chemicals down the drain or in the regular trash.
-
Contact EHS: Once the waste container is full or you have finished the project, contact your institution's EHS department or hazardous waste management group to request a pickup.[6]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol.
-
Final Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may involve methods like incineration or chemical oxidation.[5][13]
Part 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill that you are trained and equipped to handle:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing your full PPE, contain the spill.
-
Absorb the spilled material with an inert absorbent like sand, vermiculite, or a commercial chemical spill kit.[1][3]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Seek Assistance: For large spills, or any spill that occurs outside of a fume hood or that you are not comfortable handling, evacuate the immediate area and contact your institution's EHS emergency line.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its potential hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is imperative to always operate within the specific framework of your institution's Chemical Hygiene Plan and the guidance of your EHS professionals.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Occupational Safety & Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Fluorochem Ltd. (2024). Safety Data Sheet: 7-Methoxy-1h-pyrrolo[3,2-c]pyridine.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-.
- ChemScene. (2020). Safety Data Sheet: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine.
- Aaron Chemicals. (2024). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine, 3-(3,4-dimethoxyphenyl)-2-methyl-.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 7-methoxy-1H-pyrrolo[3,2-b]pyridine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 7-methoxy-1H-pyrrolo[3,2-b]pyridine. The information herein is synthesized from established safety standards for related chemical structures to ensure a high margin of safety in the laboratory.
Foundational Hazard Assessment: The 'Why' Behind the Precautions
Understanding the potential risks is the cornerstone of laboratory safety. Structurally related compounds to this compound are classified with the following hazards:
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]
The pyridine functional group itself is a skin and respiratory irritant, and prolonged exposure can lead to symptoms like dizziness, headache, and nausea.[5] Therefore, the primary safety objective is to prevent all routes of exposure—dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Protective Measures: Your Essential PPE Toolkit
A multi-layered approach to personal protection is non-negotiable. This begins with engineering controls and is supplemented by a comprehensive personal protective equipment (PPE) ensemble.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not worn on your body. All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6] The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in your breathing zone.[7]
Eye and Face Protection: Shielding from Splashes and Vapors
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form (solid or solution).[8]
-
Enhanced Protection: When handling larger volumes (>1 Liter) or performing operations with a higher risk of splashing (e.g., transfers under pressure), a face shield must be worn in addition to chemical splash goggles.[8] A face shield alone is insufficient protection.
Hand Protection: Selecting the Right Glove Barrier
Choosing the correct glove material is critical, as not all gloves offer adequate protection against pyridine-based compounds. Nitrile gloves, while common in laboratories, are not recommended for prolonged contact with pyridine.[6]
| Glove Material | Protection Level | Typical Use Case | Important Considerations |
| Butyl Rubber | Excellent | Direct handling, transfers, reaction work-ups, spill cleanup. | Offers high resistance to pyridine and many organic solvents. |
| Polyvinyl Alcohol (PVA) | Excellent | Similar to Butyl Rubber. | Note: PVA is water-soluble and should not be used in aqueous solutions. |
| Double Gloving | Recommended Practice | All handling procedures. | Wear a lighter inner glove with a more robust outer glove (e.g., Butyl rubber). This provides a safeguard against undetected pinholes and contamination during glove removal. |
Always inspect gloves for any signs of degradation or perforation before use. After handling is complete, wash your hands thoroughly after removing your gloves.[6]
Body Protection: A Barrier for Your Skin and Clothing
A flame-resistant lab coat is required for all laboratory work.[8] Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures involving larger quantities or a significant splash risk, consider using a chemical-resistant apron over the lab coat.
Respiratory Protection: Beyond the Fume Hood
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, a respirator may be necessary in specific situations:
-
Spill Response: For a large spill outside of a fume hood.
-
Engineering Control Failure: If the ventilation system (fume hood) is not functioning correctly.
In such events, a full-face or half-mask air-purifying respirator with organic vapor cartridges is recommended.[9] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes fit testing and training, in compliance with OSHA 29 CFR 1910.134.
Operational Plan: Scaling PPE to the Task
The level of PPE should be commensurate with the scale and potential for exposure of the procedure.
Pre-Operational Checklist
-
Is the chemical fume hood functioning and certified?
-
Do I have the correct type and size of chemical-resistant gloves (e.g., Butyl rubber)?
-
Are my chemical splash goggles and face shield (if needed) readily available?
-
Is my lab coat clean and fully buttoned?
-
Do I know the location of the nearest emergency eyewash station and safety shower?[6]
The following diagram outlines the decision-making process for PPE selection based on the experimental scale.
Caption: PPE selection workflow based on operational scale.
Emergency & Disposal Protocols
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for 15 minutes. Seek medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Response
For small spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear your complete PPE ensemble, including butyl rubber gloves, splash goggles, and a lab coat.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable, and airtight waste container.[6][7]
-
Decontaminate the spill area.
Decontamination and Waste Disposal
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, apron, face shield, goggles, lab coat, inner gloves).
-
Waste: All contaminated materials (gloves, absorbent, disposable labware) and excess this compound must be disposed of as hazardous chemical waste.[5] Collect waste in a compatible, sealed container that is clearly labeled.[6] Never pour this chemical or its waste down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal by contacting your institution's Environmental Health and Safety (EHS) office.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- University of Washington.
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Loba Chemie. (2023, November 27).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
